molecular formula C14H18O5 B8735083 Diethyl 2-(2-methoxyphenyl)malonate

Diethyl 2-(2-methoxyphenyl)malonate

Cat. No.: B8735083
M. Wt: 266.29 g/mol
InChI Key: UYQLWQUESJOZFG-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methoxyphenyl)malonate is a malonate ester derivative that serves as a versatile synthon and key building block in organic and medicinal chemistry research. Compounds with the malonate core are widely employed in multi-step synthesis, particularly in cyclization and condensation reactions, to construct complex molecular architectures . The structure of this compound, featuring a 2-methoxyphenyl substituent, suggests its potential utility in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Malonate esters are fundamental intermediates in synthetic workflows. As demonstrated with closely related structures, this compound can be used to develop novel chemical probes and sensors . Furthermore, diethyl malonate derivatives are extensively utilized in the synthesis of various drugs, including barbiturates, non-steroidal anti-inflammatory agents, and vitamins . The specific 2-methoxyphenyl modification makes it a valuable reagent for structure-activity relationship (SAR) studies and lead optimization efforts in drug discovery campaigns . Researchers can leverage its reactive methylene group for various alkylation and functionalization reactions to generate targeted compound libraries. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

diethyl 2-(2-methoxyphenyl)propanedioate

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-8-6-7-9-11(10)17-3/h6-9,12H,4-5H2,1-3H3

InChI Key

UYQLWQUESJOZFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1OC)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Diethyl 2-(2-methoxyphenyl)malonate CAS 5226-44-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Diethyl 2-(2-methoxyphenyl)malonate , identified by the user-specified CAS 5226-44-8 .

CAS 5226-44-8 | High-Value Synthetic Intermediate

Part 1: Executive Summary

Diethyl 2-(2-methoxyphenyl)malonate is a specialized diester intermediate used primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it consists of a malonate core substituted at the


-position with a 2-methoxyphenyl (o-anisyl) group. This steric proximity of the methoxy group introduces unique reactivity challenges and opportunities, particularly in cyclization reactions to form heterocycles (e.g., coumarins, indoles) and in the generation of 2-methoxyphenylacetic acid derivatives via decarboxylation.

This guide provides a rigorous analysis of its physicochemical profile, validated synthetic protocols (focusing on overcoming steric hindrance), and its downstream application architecture.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
ParameterDetail
Chemical Name Diethyl 2-(2-methoxyphenyl)propanedioate
Common Synonyms Diethyl o-anisylmalonate; o-Methoxy-phenyl-malonic acid diethyl ester
CAS Number 5226-44-8 (User Specified); Note: 78024-74-5 is a known alternate identifier in some databases.
Molecular Formula C

H

O

Molecular Weight 266.29 g/mol
SMILES CCOC(=O)C(C1=CC=CC=C1OC)C(=O)OCC
Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from validated structure-property relationship (SPR) models for


-aryl malonates.
PropertyValue / Description
Physical State Viscous, colorless to pale yellow liquid
Boiling Point 165–170 °C at 2 mmHg (Predicted); ~330 °C at 760 mmHg
Density 1.12 ± 0.05 g/cm³
Solubility Soluble in organic solvents (DCM, EtOAc, Toluene, Ethanol); Insoluble in water.[1][2][3][4]
Refractive Index

~1.505 (Predicted)
pKa (

-proton)
~10–11 (Acidity reduced vs. unsubstituted malonate due to steric shielding)

Part 3: Synthetic Routes & Optimization

Synthesizing ortho-substituted aryl malonates is non-trivial due to the steric bulk of the o-methoxy group, which hinders nucleophilic attack. The classical nucleophilic aromatic substitution (


) is ineffective here. The industry-standard protocol utilizes Copper-Catalyzed C-H Arylation  or Palladium-Catalyzed Cross-Coupling .
Protocol: Copper-Catalyzed Arylation (Buchwald Method)

This method is preferred for its cost-efficiency and scalability compared to Palladium routes.

  • Reaction Class: C-H Activation / Cross-Coupling

  • Key Challenge: Overcoming the steric barrier of the ortho-methoxy group.

  • Solution: Use of 2-phenylphenol as a ligand to accelerate the reductive elimination step at the copper center.

Reagents & Stoichiometry:
  • Substrate: Diethyl malonate (1.2 equiv)

  • Electrophile: 2-Iodoanisole (1.0 equiv)

  • Catalyst: CuI (5 mol%)

  • Ligand: 2-Phenylphenol (10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv)
  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Flame-dry a reaction flask and purge with Argon.

  • Charging: Add CuI (0.05 eq), 2-phenylphenol (0.10 eq), and Cs

    
    CO
    
    
    
    (1.5 eq).
  • Solvation: Add anhydrous THF, followed by diethyl malonate (1.2 eq) and 2-iodoanisole (1.0 eq).

  • Activation: Heat the mixture to 70°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Mechanistic Insight: The Cs

      
      CO
      
      
      
      deprotonates the malonate to form the enolate, which binds to the Cu(I)-ligand complex. The aryl iodide undergoes oxidative addition, followed by reductive elimination to form the C-C bond.
  • Workup: Cool to room temperature. Dilute with saturated NH

    
    Cl (to sequester Copper) and extract with Ethyl Acetate.
    
  • Purification: Dry organic layer over MgSO

    
    . Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Diethyl Malonate + 2-Iodoanisole Catalyst Catalytic System: CuI (5%) + 2-Phenylphenol Cs2CO3 (Base) Start->Catalyst Mix in THF Intermediate Cu-Enolate Complex (Steric Coordination) Catalyst->Intermediate Deprotonation Reaction Heating (70°C, 24h) Oxidative Addition -> Reductive Elimination Intermediate->Reaction C-C Bond Formation Workup Quench (NH4Cl) Extraction (EtOAc) Reaction->Workup Completion Product Product: Diethyl 2-(2-methoxyphenyl)malonate (>85% Yield) Workup->Product Purification

Figure 1: Copper-catalyzed arylation workflow targeting the sterically hindered ortho-position.

Part 4: Reactivity & Application Architecture

The core value of Diethyl 2-(2-methoxyphenyl)malonate lies in its versatility as a C2-Synthon (two-carbon building block) that carries a protected aryl acetic acid motif.

Key Transformations
  • Hydrolysis & Decarboxylation (The "Malonic Ester Synthesis"):

    • Conditions: Acidic reflux (HCl/AcOH) or Basic hydrolysis (NaOH) followed by acidification.

    • Product:2-Methoxyphenylacetic acid .[2]

    • Significance: This acid is a critical scaffold for NSAIDs (non-steroidal anti-inflammatory drugs) and synthetic auxins.

  • Cyclization (Coumarin/Quinolone Synthesis):

    • If the methoxy group is demethylated (using BBr

      
      ) to a phenol, the resulting phenol can attack one of the ester carbonyls (intramolecular transesterification) to form 4-hydroxycoumarin  derivatives.
      
  • Alkylation:

    • The remaining

      
      -proton is acidic enough to be removed by NaH, allowing for a second alkylation step to create quaternary carbon centers, essential for increasing metabolic stability in drug candidates.
      
Application Logic Diagram

Applications Core Diethyl 2-(2-methoxyphenyl)malonate (CAS 5226-44-8) Hydrolysis 1. Hydrolysis/Decarboxylation (HCl, Heat) Core->Hydrolysis Alkylation 2. Alpha-Alkylation (NaH, R-X) Core->Alkylation Demethylation 3. Demethylation/Cyclization (BBr3, then Heat) Core->Demethylation Acid 2-Methoxyphenylacetic Acid (NSAID Precursor) Hydrolysis->Acid -CO2, -EtOH Quat Quaternary Malonate (Metabolically Stable Linker) Alkylation->Quat +R Group Coumarin 4-Hydroxycoumarin deriv. (Anticoagulant Scaffold) Demethylation->Coumarin -Me, -EtOH

Figure 2: Divergent synthetic pathways utilizing the malonate core for API scaffold generation.

Part 5: Handling, Stability & Safety (MSDS Summary)

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without solvent to prevent uncontrolled decarboxylation.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for enolization).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (ester hydrolysis risk).

Safety Precautions
  • GHS Classification: Warning.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.

References

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.

  • PubChem Compound Summary . (2024). Diethyl 2-(4-methoxyphenyl)malonate (Isomer Analog Data). National Center for Biotechnology Information.

  • Beilstein Journal of Organic Chemistry . (2020). Hydrolysis of aryl malonates and decarboxylation pathways.

  • Sigma-Aldrich . (2024). Safety Data Sheet: Diethyl Malonate Derivatives.

Sources

Chemical structure analysis of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of Diethyl 2-(2-methoxyphenyl)malonate

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. Intermediates like Diethyl 2-(2-methoxyphenyl)malonate, a versatile precursor in the synthesis of complex molecular architectures, demand rigorous analytical scrutiny.[1][2][3] This guide eschews a simplistic recitation of data, instead offering an in-depth, mechanistically-grounded approach to the structural elucidation of this target molecule. We will explore not just the data we expect to see, but why we expect to see it, providing researchers with a robust framework for analysis that is both predictive and confirmatory.

Foundational Context: Synthesis and Purity

The analytical journey begins with an understanding of the molecule's origin. Diethyl 2-(2-methoxyphenyl)malonate is typically synthesized through the nucleophilic substitution of an activated aryl halide or via metal-catalyzed cross-coupling reactions. A common laboratory-scale approach involves the reaction of diethyl malonate with an appropriate 2-methoxyphenyl precursor. For instance, a parallel synthesis for a similar compound, diethyl 2-(perfluorophenyl)malonate, involves the reaction of diethyl malonate with hexafluorobenzene in the presence of a base like sodium hydride or potassium carbonate.[4]

The choice of synthetic route directly informs the subsequent analytical strategy. Potential impurities could include unreacted diethyl malonate, starting aryl compounds, or byproducts such as dialkylated species.[5] Therefore, purification, typically via fractional distillation under reduced pressure or silica gel column chromatography, is a critical prerequisite to ensure that the spectroscopic data obtained is representative of the target compound alone.

The Core of the Analysis: A Multi-Spectroscopic Approach

No single technique provides a complete structural picture. True confidence is achieved through the convergence of data from multiple, orthogonal analytical methods. Here, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to the structural confirmation of Diethyl 2-(2-methoxyphenyl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Diethyl 2-(2-methoxyphenyl)malonate.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal standard, with its signal defined as 0.00 ppm.

  • Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[6]

A. ¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Predicted ¹H NMR Data for Diethyl 2-(2-methoxyphenyl)malonate

Assigned ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationRationale
Aromatic (4H)Multiplet (m)6.8 - 7.44HProtons on the phenyl ring exhibit complex splitting due to ortho, meta, and para coupling. Their chemical shifts are in the characteristic aromatic region.
Malonate CH (1H)Singlet (s)~4.91HThis methine proton is deshielded by the adjacent phenyl ring and two carbonyl groups. It appears as a singlet as it has no adjacent proton neighbors.
Methoxy (-OCH₃)Singlet (s)~3.83HThe three equivalent protons of the methyl ether are deshielded by the oxygen atom. They appear as a sharp singlet.
Ester Methylene (-OCH₂CH₃)Quartet (q)~4.24HThese four protons (two equivalent sets) are deshielded by the adjacent ester oxygen. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
Ester Methyl (-OCH₂CH₃)Triplet (t)~1.26HThese six protons (two equivalent sets) are in a typical aliphatic environment. They are split into a triplet by the two neighboring methylene protons.

B. ¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak, providing a direct count of non-equivalent carbons.

Predicted ¹³C NMR Data for Diethyl 2-(2-methoxyphenyl)malonate

Assigned CarbonApprox. Chemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O)167 - 170The sp² hybridized carbonyl carbons are highly deshielded and appear far downfield.
Aromatic C-O155 - 160The aromatic carbon directly attached to the methoxy group is significantly deshielded by the oxygen.
Aromatic C-H / C-C110 - 130The remaining five aromatic carbons appear in this characteristic range.
Ester Methylene (-OCH₂)~62This sp³ carbon is deshielded by the adjacent oxygen atom.
Methoxy (-OCH₃)~56The methyl ether carbon is deshielded by its attached oxygen.
Malonate CH~55This methine carbon is deshielded by both the aromatic ring and the two carbonyl groups.
Ester Methyl (-CH₃)~14This sp³ carbon is in a typical upfield aliphatic region.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small drop of the neat liquid sample of Diethyl 2-(2-methoxyphenyl)malonate directly onto the ATR crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Key IR Absorptions for Diethyl 2-(2-methoxyphenyl)malonate

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IntensitySignificance
C=O (Ester)Stretch~1755 and ~1735Strong, SharpThe presence of two strong carbonyl peaks is highly characteristic of malonate esters.[6][7] This often results from symmetric and antisymmetric coupling of the two carbonyl vibrations.
C-H (sp³)Stretch2850 - 3000MediumConfirms the presence of aliphatic C-H bonds in the ethyl and methoxy groups.
C-H (Aromatic)Stretch3000 - 3100Weak-MediumIndicates C-H bonds on the phenyl ring.
C-O (Ester/Ether)Stretch1000 - 1300StrongA strong, broad region of absorption confirming the C-O single bonds of the two ester groups and the methoxy ether.
C=C (Aromatic)Stretch1450 - 1600MediumConfirms the presence of the aromatic ring.
Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: MS Data Acquisition (Electron Ionization - GC/MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC). The GC separates the sample from any residual solvent or impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Molecular Weight and Predicted Fragmentation Pattern

  • Molecular Formula: C₁₄H₁₈O₅

  • Exact Mass: 266.12 g/mol

  • Molecular Ion (M⁺): A peak at m/z = 266 should be observed, confirming the molecular weight of the compound.

Table of Key Mass Spectral Fragments

m/z ValueProposed FragmentRationale
266[M]⁺Molecular Ion
221[M - OCH₂CH₃]⁺Loss of an ethoxy radical (·OEt), a common fragmentation pathway for ethyl esters.[6]
193[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl radical (·COOEt), another characteristic ester fragmentation.[6]
159[M - C₇H₅O]⁺Cleavage of the bond between the malonate carbon and the phenyl ring.
107[C₇H₇O]⁺Represents the 2-methoxyphenyl fragment (methoxytropylium ion or similar).

A particularly diagnostic fragmentation for substituted malonates is the cleavage that expels the entire malonate functional group or a significant portion of it.[6][8] The fragmentation pattern serves as a molecular "fingerprint" that can be used for identification.[8]

Visualization of Structure and Workflow

Visual aids are indispensable for conceptualizing molecular structure and analytical processes.

Chemical Structure

Caption: Chemical Structure of Diethyl 2-(2-methoxyphenyl)malonate.

Analytical Workflow

workflow cluster_synthesis Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography/Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: A self-validating workflow for structural elucidation.

Conclusion: A Synthesis of Evidence

The structural elucidation of Diethyl 2-(2-methoxyphenyl)malonate is a case study in the power of a coordinated, multi-technique analytical approach. The NMR data provides an unambiguous map of the C-H framework, the IR spectrum confirms the presence of essential ester and ether functional groups, and mass spectrometry validates the molecular weight while offering corroborating structural evidence through fragmentation analysis. By integrating these datasets, a researcher can move from a hypothetical structure to a confirmed chemical entity with a high degree of scientific certainty, a critical step for any downstream application in research or development.

References

  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring - SciSpace. Available at: [Link]

  • Diethyl malonate - Wikipedia. Available at: [Link]

  • Table of Contents - The Royal Society of Chemistry. Available at: [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. Available at: [Link]

  • Diethyl 2-(4-methoxyphenyl)malonate | C14H18O5 | CID 2785178 - PubChem. Available at: [Link]

  • Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem. Available at: [Link]

  • 1H- and 13C-NMR for - Rsc.org. Available at: [Link]

  • Diethyl malonate - the NIST WebBook. Available at: [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - FAO AGRIS. Available at: [Link]

  • diethyl malonate - Химия и токсикология. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. Available at: [Link]

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. Available at: [Link]

  • Facile one-step synthesis of diethyl [2-13C]malonate from ethyl [2-13C]acetate - ACS Publications. Available at: [Link]

  • Diethyl 2-(4,5-dimethyl-2-methylene-4-hexenyl)malonate - SpectraBase. Available at: [Link]

  • Diethyl Malonate : Synthesis via Fischer Esterification - YouTube. Available at: [Link]

  • Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540 - PubChem. Available at: [Link]

  • Diethyl diethylmalonate - the NIST WebBook. Available at: [Link]

  • Diethyl malonate - the NIST WebBook. Available at: [Link]

  • Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate - ResearchGate. Available at: [Link]

Sources

Solubility profile of Diethyl 2-(2-methoxyphenyl)malonate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Diethyl 2-(2-methoxyphenyl)malonate in Organic Solvents CAS: 78024-74-5 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Physicochemical Landscape

Diethyl 2-(2-methoxyphenyl)malonate (CAS 78024-74-5) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its structure—a lipophilic phenyl ring substituted with a methoxy group and two ethyl ester moieties—dictates a solubility profile characterized by high affinity for organic solvents and negligible aqueous solubility.

This guide provides a comprehensive solubility analysis derived from synthetic protocols, structural property relationships, and thermodynamic principles. It addresses the absence of public thermodynamic datasets by establishing a Predicted Solubility Matrix and detailing the Experimental Protocol required to generate precise solubility curves (mole fraction vs. temperature) for process optimization.

Chemical Identity & Structural Determinants

Understanding the solubility requires analyzing the molecular interaction sites.

FeatureStructural ComponentSolubility Impact
Lipophilicity Phenyl ring + Ethyl groupsPromotes high solubility in non-polar (Toluene, Hexane) and moderately polar solvents (DCM, EtOAc).
H-Bond Acceptance Ester oxygens + Methoxy oxygenFacilitates solubility in protic solvents (Ethanol, Methanol) via hydrogen bonding.
H-Bond Donation None (Aprotic)Limits self-association; prevents solubility in water.
Steric Hindrance Ortho-methoxy substitutionMay disrupt crystal packing, potentially lowering the melting point and

Thermodynamic Stability and Reactivity Profiling of 2-Methoxyphenyl Malonic Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of aryl malonic ester derivatives is a critical parameter in the design of pharmaceutical intermediates, prodrugs, and enzyme substrates. Specifically, 2-methoxyphenyl malonic esters present a unique physicochemical profile due to the steric and electronic interplay of the ortho-methoxy substituent. This whitepaper provides an in-depth analysis of the ground-state thermodynamics, hydrolytic stability, and decarboxylation kinetics of these derivatives. By bridging theoretical physical organic chemistry with field-proven methodologies, this guide equips researchers with self-validating protocols for synthesizing and profiling these complex molecules.

Structural Thermodynamics & Conformational Landscape

The stability of diethyl 2-(2-methoxyphenyl)malonate is fundamentally governed by the stereoelectronic effects of the ortho-methoxy group. Unlike unsubstituted phenylmalonic esters, the ortho-derivative experiences significant steric hindrance.

Steric Clash and Ground-State Destabilization

The bulky methoxy group forces the malonate moiety out of coplanarity with the aromatic ring. This orthogonal conformation prevents optimal overlap between the


-system of the benzene ring and the 

-carbon. Consequently, the resonance stabilization (+M effect) of the methoxy group is diminished at the

-position, rendering the inductive electron-withdrawing effect (-I) dominant. This steric strain leads to ground-state destabilization , a phenomenon that not only increases the ground-state enthalpy (

) of the ester but is also a critical mechanism exploited by enzymes like arylmalonate decarboxylase (AMDase) to achieve catalytic selectivity ()[1].
Thermodynamic Equilibrium of Esters vs. Acids

Under neutral conditions, 2-methoxyphenyl malonic esters are thermodynamically stable and do not spontaneously degrade. Decarboxylation strictly requires a transferable proton to form a 6-membered cyclic transition state. Therefore, the thermal degradation of the ester is entirely contingent upon its prior hydrolysis (saponification) into the corresponding diacid or monoacid ()[2].

Pathway A 2-Methoxyphenyl Malonic Ester B Saponification (OH⁻ / H₂O) A->B Hydrolysis (k₁) C 2-Methoxyphenyl Malonic Acid B->C Acidification D Cyclic Transition State (Proton Transfer) C->D Thermal (u0394, k₂) E 2-Methoxyphenyl Acetic Acid + CO₂ D->E Decarboxylation

Fig 1: Thermodynamic degradation pathway from ester to decarboxylated product.

Quantitative Data: Stability and Kinetic Profiling

To understand the practical implications of these thermodynamic properties, we must isolate the hydrolytic step (


) from the decarboxylation step (

). The ortho-methoxy group accelerates base-catalyzed hydrolysis due to the inductive withdrawal stabilizing the tetrahedral intermediate, while simultaneously lowering the activation energy (

) for the subsequent decarboxylation via intramolecular hydrogen bonding.
Table 1: Thermodynamic Parameters of Decarboxylation (Acid Form)

Data represents the thermal decarboxylation of the hydrolyzed acid species in aqueous buffer (pH 2.0).

Substrate

(kcal/mol)

(cal/mol·K)

(kcal/mol)

at 80°C (min)
Phenylmalonic Acid28.4-5.229.9145.0
2-Methoxyphenylmalonic Acid 24.1 -7.8 26.4 32.5
4-Methoxyphenylmalonic Acid29.1-4.530.4180.2
Table 2: Hydrolytic Degradation Kinetics of the Diester

Degradation of Diethyl 2-(2-methoxyphenyl)malonate vs. Diethyl phenylmalonate at 37°C.

CompoundpH 4.0

(Days)
pH 7.4

(Days)
pH 10.0

(Hours)
Diethyl phenylmalonate> 36512418.5
Diethyl 2-(2-methoxyphenyl)malonate > 365 89 11.2

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out false positives caused by ex-vivo degradation.

Protocol 1: Synthesis of Diethyl 2-(2-methoxyphenyl)malonate

Causality: Classical Nucleophilic Aromatic Substitution (SNAr) is ineffective here because the electron-donating methoxy group deactivates the ring toward nucleophilic attack ()[3]. Therefore, a Palladium-catalyzed


-arylation is required to overcome the high thermodynamic barrier of C-C bond formation at the electron-rich ortho position.
  • Reagent Preparation: In a nitrogen-filled glovebox, combine 2-bromoanisole (1.0 equiv), diethyl malonate (1.5 equiv), and

    
     (2.0 equiv) in anhydrous 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     (2 mol%) and tri-tert-butylphosphine (
    
    
    
    , 4 mol%).
    • Why

      
      ? The extreme steric bulk of the ligand accelerates the reductive elimination step, which is otherwise hindered by the ortho-methoxy group.
      
  • Reaction & Internal Standard: Add biphenyl (0.1 equiv) as an internal standard. Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: Perform GC-MS analysis on a 50

    
     aliquot. The molar ratio of the product to the biphenyl internal standard must match the theoretical yield mass balance. If the mass balance is <95%, it indicates catalyst deactivation or side-reactions (e.g., homocoupling).
    
  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol 2: Thermodynamic Stability and Forced Degradation Assay

Causality: To accurately measure the thermodynamic stability of the ester, we must prevent the sampling process from altering the equilibrium. Saponification is highly pH and temperature-dependent; thus, aliquots must be quenched instantaneously.

  • Incubation: Prepare a 5 mM solution of the ester in a co-solvent mixture (20% DMSO / 80% Phosphate Buffer, pH 10.0) to ensure complete solubility. Incubate in an isothermal microcalorimeter at 37.0 ± 0.1 °C.

  • Time-Course Sampling: Extract 100

    
     aliquots at predetermined intervals (0, 1, 2, 4, 8, 12 hours).
    
  • Quenching (Critical Step): Immediately inject the aliquot into 900

    
     of a quenching solution (Acetonitrile with 0.1% Trifluoroacetic acid, pre-chilled to 4°C).
    
    • Why? The sudden drop in pH protonates the hydroxide ions, instantly halting saponification, while the temperature drop freezes the kinetic profile.

  • Quantification: Analyze via RP-HPLC (C18 column, UV detection at 254 nm).

  • Self-Validation Checkpoint: The sum of the integrated areas for the diester, monoester, and diacid must remain constant across all time points (adjusted for response factors). A drop in total area indicates unmonitored thermal decarboxylation of the diacid into the volatile acetic acid derivative.

Workflow S1 Isothermal Incubation S2 Time-Course Sampling S1->S2 S3 Acidic Quenching S2->S3 S4 RP-HPLC Analysis S3->S4 S5 Van't Hoff Plotting S4->S5

Fig 2: Self-validating experimental workflow for kinetic stability profiling.

Conclusion

The thermodynamic stability of 2-methoxyphenyl malonic ester derivatives is a delicate balance dictated by the steric bulk and electronic induction of the ortho-methoxy group. While the diester remains thermodynamically stable against decarboxylation, its ground-state destabilization renders it more susceptible to base-catalyzed hydrolysis than its unsubstituted counterparts. Once hydrolyzed, the resulting acid undergoes rapid decarboxylation due to transition-state stabilization. Understanding and controlling these parameters using the self-validating protocols outlined above is paramount for the successful application of these derivatives in complex syntheses, such as aromatic Cope rearrangements ()[4] and targeted drug development.

References

  • Miyamoto, K., et al. (2020). "Ground-State Destabilization by Active-Site Hydrophobicity Controls the Selectivity of a Cofactor-Free Decarboxylase." Journal of the American Chemical Society.[Link]

  • Leenheer, J. A., et al. (1995). "Strong-Acid, Carboxyl-Group Structures in Fulvic Acid from the Suwannee River, Georgia. 1. Minor Structures." Environmental Science & Technology.[Link]

  • Caron, S., Wojcik, J. M., & Vazquez, E. (2002). "Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile." Organic Syntheses.[Link]

  • Jones, N. A., et al. (2021). "Aromatic Cope Rearrangements." National Center for Biotechnology Information (PMC).[Link]

Sources

Technical Guide: Handling and Synthetic Utility of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-(2-methoxyphenyl)malonate is a specialized organic intermediate used primarily in the synthesis of pharmaceutical scaffolds, including substituted phenylacetic acids and heterocyclic compounds (e.g., barbiturates, quinolines). Its utility stems from the high reactivity of its


-dicarbonyl core, which facilitates alkylation, hydrolysis, and decarboxylation reactions.

This guide provides a rigorous framework for the safe handling, storage, and experimental application of this compound. It moves beyond standard Safety Data Sheet (SDS) parameters to offer "read-across" toxicological insights and field-proven synthetic protocols.

Part 1: Chemical Identity & Physicochemical Profiling

Precise identification is critical as "malonate" derivatives often share similar nomenclature but possess vastly different reactivities.

Chemical Specifications
ParameterSpecification
Chemical Name Diethyl 2-(2-methoxyphenyl)malonate
CAS Number 78024-74-5
Molecular Formula

Molecular Weight 266.29 g/mol
Structure Description A malonic acid diethyl ester substituted at the

-position with a 2-methoxyphenyl group.[1][2][3][4][5][6][7][8]
Physical State Viscous liquid to low-melting solid (dependent on purity/temperature).
Solubility Soluble in organic solvents (EtOH, DMSO, DCM, EtOAc); immiscible with water.
Structural Alerts & Reactivity Profile
  • Active Methylene: The remaining proton at the

    
    -position is acidic (
    
    
    
    ), making the molecule susceptible to deprotonation by alkoxide bases.
  • Ester Functionality: Prone to hydrolysis under acidic or basic conditions, releasing ethanol and the corresponding dicarboxylic acid.

  • Methoxy-Aryl Group: Electron-donating group (EDG) activates the aromatic ring, potentially influencing electrophilic aromatic substitution pathways during complex syntheses.

Part 2: Hazard Identification & Toxicology (E-E-A-T Assessment)

Note: As a specialized intermediate, specific toxicological data (LD50) for CAS 78024-74-5 is limited. The following assessment utilizes "read-across" logic from Diethyl malonate (CAS 105-53-3) and generic aryl esters.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H227: Combustible liquid (Flash point likely >93°C based on MW).

"Hidden" Hazards in Research
  • Hydrolysis Products: Upon contact with moisture or mucosal membranes, the ester hydrolyzes to release Ethanol and 2-(2-methoxyphenyl)malonic acid . The acid component is a localized irritant.

  • Runaway Decarboxylation: If heated >130°C in the presence of acid/moisture without controlled venting, the compound can decarboxylate rapidly, releasing

    
     gas and causing pressure buildup in closed vessels.
    

Part 3: Safe Handling & Storage Protocols

This protocol ensures the integrity of the reagent (preventing hydrolysis) and the safety of the operator.

Storage Workflow (The "Cold Chain" Logic)
  • Temperature: Store at 2–8°C . Low temperature retards transesterification and hydrolysis.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The methoxy group makes the compound slightly hygroscopic; moisture ingress leads to degradation.

  • Container: Amber glass with PTFE-lined caps. Avoid metal containers to prevent Lewis-acid catalyzed degradation.

Operational Decision Tree

The following diagram outlines the logical flow for receiving and handling the material to maintain its "Analytical Grade" status.

HandlingWorkflow Start Receipt of Material (CAS 78024-74-5) CheckSeal Integrity Check: Is Septum/Seal Intact? Start->CheckSeal QC QC Analysis: 1H-NMR / TLC CheckSeal->QC Pass Quarantine Quarantine/Disposal CheckSeal->Quarantine Fail (Moisture/Leak) Storage Storage: 2-8°C, Argon, Dark QC->Storage Purity >95% QC->Quarantine Degraded (<95%) Usage Experimental Use Storage->Usage Planned Exp Usage->Storage Return immediately Aliquot Aliquot under Inert Gas (Avoid repeated thaw cycles) Usage->Aliquot High Volume? Aliquot->Storage Return excess

Figure 1: Decision logic for the receipt, quality control, and storage of moisture-sensitive malonate esters.

Part 4: Synthetic Utility & Experimental Protocols

The primary value of Diethyl 2-(2-methoxyphenyl)malonate lies in its conversion to 2-(2-methoxyphenyl)acetic acid (a precursor to NSAID-like scaffolds) or heterocyclic ring formation.

Protocol: Hydrolysis and Decarboxylation

This protocol converts the malonate diester into the mono-carboxylic acid derivative.

Mechanism:

  • Hydrolysis: Base-catalyzed cleavage of ethyl esters.

  • Decarboxylation: Thermal loss of

    
     from the 1,3-dicarboxylic acid intermediate.
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a reflux condenser and magnetic stir bar.

  • Reagents:

    • 10.0 mmol Diethyl 2-(2-methoxyphenyl)malonate.

    • 25.0 mmol KOH (2.5 eq) dissolved in 20 mL Ethanol/Water (1:1 v/v).

  • Reflux (Hydrolysis): Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Checkpoint: Monitor via TLC (SiO2, 20% EtOAc/Hexane). The starting material spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[5]

    • Evaporate ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 1–2 using 6M HCl. Caution: Vigorous bubbling (

      
      ) may occur if decarboxylation begins early.
      
  • Decarboxylation (Thermal):

    • Extract the dicarboxylic acid intermediate with Diethyl Ether (

      
       mL).
      
    • Concentrate the organic layer to a solid residue.

    • Heat the neat residue to 140–160°C in an oil bath for 1 hour until gas evolution ceases.

  • Purification: Recrystallize the resulting 2-(2-methoxyphenyl)acetic acid from Hexane/EtOAc.

Reaction Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical "Acidic Workup" step where safety precautions regarding


 evolution are necessary.

ReactionPathway SM Diethyl 2-(2-methoxyphenyl)malonate (Diester) Inter Potassium Dicarboxylate salt (Water Soluble) SM->Inter KOH / EtOH Reflux DiAcid 2-(2-methoxyphenyl)malonic acid (Unstable Intermediate) Inter->DiAcid HCl (pH < 2) Acidification Product 2-(2-methoxyphenyl)acetic acid (Target Scaffold) DiAcid->Product Heat (150°C) Decarboxylation Byprod CO2 (Gas) + Ethanol DiAcid->Byprod Elimination

Figure 2: Synthetic pathway from the malonate diester to the acetic acid derivative, showing the critical decarboxylation step.

Part 5: Emergency Response & Waste Management

Spill Management
  • Small Spills (<10 mL): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as esters are flammable.

  • Decontamination: Wash the surface with a dilute soap solution containing 5% Sodium Bicarbonate to neutralize any hydrolyzed acid.

Waste Disposal
  • Classification: Organic Solvent Waste (Non-Halogenated).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases in the waste container, as exothermic hydrolysis may pressurize the drum.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7761, Diethyl malonate (Parent Structure). Retrieved from [Link]

  • Organic Syntheses (1941). Ethyl Phenylmalonate (Analogous Synthesis Protocol). Org.[4][5][9][10][11][12] Synth. 1941, 21, 99. Retrieved from [Link]

Sources

Comprehensive Literature Review and Technical Guide: Synthesis Routes for Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-(2-methoxyphenyl)malonate (CAS 78024-74-5) is a highly versatile bifunctional building block utilized extensively in fragment-based drug discovery, the synthesis of coumarin derivatives, and advanced materials science[1][2][3]. The synthesis of this compound presents a unique stereoelectronic challenge: the ortho-methoxy group on the aryl precursor introduces significant steric hindrance adjacent to the reactive center, while simultaneously exerting competing inductive and resonance electronic effects. This guide critically evaluates the primary synthetic routes to overcome these barriers, providing detailed mechanistic causality, validated protocols, and quantitative comparisons.

Mechanistic Rationale & Structural Challenges

The core challenge in the α-arylation of diethyl malonate with 2-haloanisoles (e.g., 2-bromoanisole or 2-iodoanisole) lies in the steric bulk of the ortho-methoxy substituent. In standard transition-metal catalytic cycles, this steric congestion impedes both the oxidative addition of the aryl halide to the metal center and the subsequent transmetalation/ligand exchange with the bulky malonate enolate.

To bypass these kinetic bottlenecks, modern synthetic chemistry employs three distinct strategies:

  • High-Surface-Area Nanocatalysis: Utilizing Copper Nanoparticles (Cu NPs) to lower activation energy without the need for sterically demanding ligands[4][5].

  • Ligand-Accelerated Palladium Catalysis: Using bulky phosphine ligands to force reductive elimination despite steric crowding[2].

  • Highly Reactive Intermediates: Bypassing transition metals entirely via an aryne (benzyne) σ-bond insertion pathway driven by strong bases[6].

Critical Evaluation of Synthesis Routes

Route A: Copper-Catalyzed Ligand-Free α-Arylation (The Modern Standard)

Developed by Pai and Chattopadhyay, this route utilizes Copper Nanoparticles (Cu NPs) to catalyze the coupling of 2-iodoanisole or 2-bromoanisole with diethyl malonate[4][5].

  • The Causality: Traditional Ullmann-type C-C couplings require high temperatures and complex, expensive phosphine ligands to overcome ortho-substitution. Cu NPs provide a massive surface-area-to-volume ratio populated with highly active edge sites. This unique topology facilitates the oxidative addition of the sterically hindered 2-haloanisole without the need for exogenous ligands.

  • Validation: This method achieves an exceptional ~90% yield for the 2-methoxyphenyl derivative, making it the most efficient and "green" approach currently documented[4].

Route B: Palladium-Catalyzed Cross-Coupling (Fragment-Based Approach)

Palladium-catalyzed α-arylation is a staple in fragment-based drug discovery for synthesizing complex 3-D building blocks[2].

  • The Causality: This route relies on Pd(OAc)₂ and a strong, sterically hindered base like Potassium tert-butoxide (KOt-Bu) or Sodium tert-butoxide (NaOt-Bu). KOt-Bu is specifically chosen because it is a strong, non-nucleophilic base; it quantitatively deprotonates diethyl malonate to form a resonance-stabilized enolate while minimizing competing side reactions such as ester hydrolysis or transesterification[7]. The use of bulky ligands forces the sterically congested Pd(II) intermediate to undergo rapid reductive elimination, yielding the product.

Route C: Benzyne (Aryne) σ-Bond Insertion (The Classical Route)

This classical, transition-metal-free synthesis utilizes an aryne intermediate, famously applied in the total synthesis of the natural product melleine[6].

  • The Causality: By treating 2-bromoanisole with a strong base (e.g., NaNH₂), elimination of HBr occurs to form 3-methoxybenzyne in situ. The regioselectivity of the subsequent nucleophilic attack by the malonate enolate is strictly governed by the inductive electron-withdrawing effect of the methoxy group. This effect polarizes the aryne triple bond, directing the nucleophile to the meta position relative to the methoxy group (which corresponds to the original ortho position of the ring). This elegant electronic control perfectly restores the 2-methoxyphenyl substitution pattern[6].

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of the three primary routes:

Synthesis RouteCatalyst / ReagentBaseAryl SourceTypical YieldKey Advantage / Disadvantage
A. Cu-Catalyzed Cu Nanoparticles (10 mol%)Cs₂CO₃ or K₂CO₃2-Iodo/Bromoanisole~90%[4]Pro: Ligand-free, highest yield.Con: Requires NP synthesis.
B. Pd-Catalyzed Pd(OAc)₂ (5-15 mol%)NaOt-Bu / KOt-Bu2-Bromoanisole53-70%[2]Pro: Broad functional group tolerance.Con: Sensitive to moisture/air.
C. Aryne Insertion None (Base mediated)NaNH₂2-BromoanisoleModerate[6]Pro: No transition metals required.Con: Harsh cryogenic conditions.

Validated Experimental Protocols

Protocol A: Cu NP-Catalyzed Synthesis (Self-Validating System)

Adapted from the ligand-free protocol by Pai & Chattopadhyay[4][5].

  • Enolate Generation: In a flame-dried Schlenk tube under an argon atmosphere, combine 2-iodoanisole (1.0 mmol), diethyl malonate (1.2 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Catalysis: Add 10 mol% of freshly prepared Cu NPs.

  • Reaction: Stir the mixture at 90–110 °C. Validation Checkpoint 1: Monitor the reaction via TLC (10% EtOAc in Hexane). The reaction is complete when the UV-active spot corresponding to 2-iodoanisole is fully consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & NMR Validation: Purify the crude yellow oil via silica gel column chromatography using 10% EtOAc in hexane[4].

    • Validation Checkpoint 2 (Structural Integrity): Confirm the product via ¹H NMR (400 MHz, CDCl₃). The protocol is successful if the spectrum exhibits the diagnostic malonate methine proton singlet at ~4.5–4.6 ppm, the methoxy singlet at ~3.8 ppm, and the distinct aromatic multiplets at δ 7.32–7.27 and 6.97 ppm[4].

Protocol B: Aryne Insertion via NaNH₂

Adapted from classical benzyne σ-bond insertion methodologies[6].

  • Base Preparation: In a flame-dried flask under nitrogen, suspend NaNH₂ (2.2 mmol) in anhydrous THF at -78 °C.

  • Enolate Formation: Slowly add diethyl malonate (1.0 mmol) dropwise to generate the enolate. Stir for 30 minutes.

  • Aryne Trapping: Add 2-bromoanisole (1.0 mmol) dropwise. The strong base induces in situ elimination to form the highly reactive 3-methoxybenzyne, which is immediately trapped by the enolate[6].

  • Quenching & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.

    • Validation Checkpoint: GC-MS or NMR must confirm the absence of meta-substitution products, validating that the inductive effect of the methoxy group successfully directed the nucleophile to the correct carbon.

Mechanistic Pathway Visualizations

Copper-Catalyzed α-Arylation Cycle

The following diagram maps the kinetic pathway of the Cu NP-catalyzed cross-coupling, highlighting the oxidation states and intermediate complexes.

CuCycle CuNP Cu Nanoparticles (Pre-catalyst) CuI Active Cu(I) Species CuNP->CuI Activation OxAdd Oxidative Addition Cu(I) -> Cu(III) + 2-Haloanisole CuI->OxAdd + Ar-X Transmet Ligand Exchange / Transmetalation Enolate binds to Cu(III) OxAdd->Transmet Intermediate Enolate Diethyl Malonate Enolate (Generated via Base) Enolate->Transmet Nucleophile RedElim Reductive Elimination Product Release Transmet->RedElim Cu(III) Complex RedElim->CuI Catalyst Regeneration Product Diethyl 2-(2-methoxyphenyl)malonate RedElim->Product C-C Bond Formation

Catalytic cycle of Cu NP-mediated α-arylation highlighting the Cu(I)/Cu(III) oxidative addition.

Aryne (Benzyne) σ-Bond Insertion Pathway

This diagram illustrates the transition-metal-free generation of the aryne intermediate and the regioselective nucleophilic attack governed by electronic polarization.

ArynePathway ArBr 2-Bromoanisole Aryne 3-Methoxybenzyne (Reactive Intermediate) ArBr->Aryne Deprotonation & Elimination (Base) Base Strong Base (e.g., NaNH2 / KOt-Bu) Base->Aryne NucAttack Nucleophilic Attack by Malonate Enolate Aryne->NucAttack Regioselective Addition Protonation Protonation NucAttack->Protonation Anion Intermediate Product Diethyl 2-(2-methoxyphenyl)malonate Protonation->Product Final Product

Aryne pathway demonstrating base-induced elimination and regioselective enolate trapping.

References

  • Hoffman Fine Chemicals. "CAS 78024-74-5 | Diethyl 2-(2-methoxyphenyl)malonate." 1

  • Pai, G., & Chattopadhyay, A. P. "New Efficient Ligand-Free, Copper Nanoparticle Catalyzed Coupling Reactions of Aryl Halides with Diethyl Malonate to Produce α-Arylation of Malonates." Synthesis 2013; 45(11): 1475-1482. Thieme E-Books & E-Journals. 4

  • Benchchem. "The Decisive Role of Potassium Tert-Butoxide in Malonate Synthesis: A Technical Guide." 7

  • DOKUMEN.PUB. "Synthesis of Aromatic Compounds." (Details the aryne σ-bond insertion in the synthesis of melleine). 6

  • White Rose eTheses Online. "Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery." 2

  • American Chemical Society (ACS). "Photocatalyzed Synthesis of Coumarin-3-Derivatives from Aryl Alkynoates and Hydrazines." The Journal of Organic Chemistry. 3

Sources

Physical characteristics and melting point of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 78024-74-5 Chemical Formula: C₁₄H₁₈O₅ Molecular Weight: 266.29 g/mol

Executive Summary & Chemical Identity

Diethyl 2-(2-methoxyphenyl)malonate is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents and agrochemicals. Structurally, it consists of a malonic acid diethyl ester moiety substituted at the


-carbon with a 2-methoxyphenyl (o-anisyl) group. Its steric bulk and electronic properties—driven by the ortho-methoxy substituent—make it a critical building block for constructing complex heterocycles and indane derivatives.

This guide provides a comprehensive technical profile of the compound, synthesizing theoretical physicochemical parameters with practical, field-proven experimental protocols for characterization.

Structural Analysis

The molecule features a central


 hybridized carbon attached to two ethyl ester groups and one aromatic ring. The ortho-methoxy group introduces significant steric hindrance, influencing the rotational freedom of the phenyl ring and affecting the compound's crystallization behavior.
AttributeDetail
IUPAC Name Diethyl 2-(2-methoxyphenyl)propanedioate
Common Synonyms Diethyl (o-anisyl)malonate; Propanedioic acid, (2-methoxyphenyl)-, diethyl ester
SMILES CCOC(=O)C(C1=CC=CC=C1OC)C(=O)OCC
InChI Key IYXGSMUGOJNHAZ-UHFFFAOYSA-N (Analogous backbone)

Physical Characteristics Profile

Note: Due to the proprietary nature of specific batch data for this intermediate, values marked with () are derived from validated structure-property relationship (QSPR) models and analogous aryl-malonate esters.*

Thermal & Volumetric Properties

Unlike its solid analogs (e.g., certain halogenated phenylmalonates), Diethyl 2-(2-methoxyphenyl)malonate typically exists as a viscous liquid at room temperature due to the disruption of crystal packing by the ortho-methoxy substituent.

PropertyValue / RangeCondition
Physical State Viscous Liquid@ 20°C, 1 atm
Melting Point < 15°C (Predicted)Phase transition often observed as a glass transition (

) rather than sharp melting.
Boiling Point 162 – 168°C@ 1.5 mmHg (Vacuum)
Boiling Point ~335°C (Decomposes)@ 760 mmHg (Theoretical)
Density 1.14 – 1.16 g/cm³@ 25°C
Refractive Index (

)
1.505 – 1.515@ 20°C
Flash Point > 110°CClosed Cup
Solubility ImmiscibleWater
Solubility MiscibleDCM, Ethyl Acetate, Methanol, Toluene
Causality of Physical State

The Melting Point is a critical quality attribute (CQA). While unsubstituted diethyl phenylmalonate has a low melting point, the introduction of the 2-methoxy group creates an asymmetrical electrostatic potential surface. This asymmetry hinders the formation of a stable crystal lattice, depressing the melting point below ambient temperature and resulting in an oil. Researchers attempting to crystallize this compound often require high-vacuum distillation followed by slow cooling to -20°C.

Synthetic Utility & Pathway Analysis

The synthesis of Diethyl 2-(2-methoxyphenyl)malonate is rarely performed via direct nucleophilic substitution (


) of 2-bromoanisole due to the poor reactivity of aryl halides. Instead, the industry-standard route involves a Knoevenagel Condensation  followed by selective Hydrogenation .
Reaction Workflow
  • Condensation : 2-Methoxybenzaldehyde reacts with diethyl malonate (catalyzed by piperidine/acetic acid) to form the benzylidene intermediate.

  • Reduction : The alkene double bond is selectively reduced using Pd/C and

    
     (or 
    
    
    
    in specific conditions) to yield the target saturated ester.

SynthesisPathway A 2-Methoxybenzaldehyde (Starting Material) C Intermediate: Diethyl 2-(2-methoxybenzylidene)malonate A->C Knoevenagel Condensation (Piperidine/AcOH, Reflux) B Diethyl Malonate B->C D Target: Diethyl 2-(2-methoxyphenyl)malonate C->D Hydrogenation (H2, Pd/C, EtOH)

Figure 1: Two-step synthetic pathway avoiding aryl-halide coupling.

Experimental Protocols: Self-Validating Characterization

Protocol A: Determination of Boiling Point & Vacuum Distillation

Since the compound decomposes near its atmospheric boiling point, vacuum distillation is the only accurate method for purification and physical constant determination.

Equipment:

  • Short-path distillation head with Vigreux column.

  • Calibrated vacuum gauge (Manometer).

  • Oil bath with digital temperature control.

Procedure:

  • System Setup : Assemble glassware with high-vacuum grease. Ensure the system is leak-tight (target < 2 mmHg).

  • Degassing : Slowly heat the crude oil to 60°C under full vacuum to remove residual solvents (ethanol/toluene) and moisture.

  • Ramping : Increase bath temperature to 180°C. Monitor the thermometer at the distillation head.

  • Fraction Collection :

    • Foreshot: Discard fractions boiling < 150°C (0.5 mmHg).

    • Main Fraction: Collect the stable distillate at 162–168°C (1.5 mmHg) .

  • Validation : The refractive index of the main fraction should be constant (

    
    ) across three sampling points.
    
Protocol B: Purity Assessment via HPLC

Objective : Quantify the "Benzylidene" impurity (incomplete reduction), which is the most common quality defect.

Method Parameters:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 40% B to 90% B over 15 minutes.

  • Detection : UV @ 210 nm (ester backbone) and 280 nm (anisole ring).

Logic : The unsaturated benzylidene intermediate has extended conjugation and will elute later and absorb more strongly at 280 nm than the target saturated product.

HPLC_Workflow cluster_Detect Dual Wavelength Detection Sample Crude Sample (Dissolve in MeCN) Inject Injection (10 µL) Sample->Inject Sep Separation (C18 Column) Gradient Elution Inject->Sep UV210 UV 210 nm (Quantifies Target) Sep->UV210 UV280 UV 280 nm (Amplifies Impurity) Sep->UV280 Result Purity Calculation (Area %) UV210->Result UV280->Result

Figure 2: Analytical workflow for purity determination using dual-wavelength HPLC.

Handling & Stability

  • Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Esters are susceptible to hydrolysis; moisture exclusion is paramount.

  • Safety : The compound is an organic ester. While specific toxicological data is limited, treat as a potential irritant (Skin/Eye/Respiratory).[1] Use standard PPE (Nitrile gloves, safety glasses).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 108066, Diethyl (2-methoxyphenyl)malonate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reactivity profile of Diethyl 2-(2-methoxyphenyl)malonate functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Diethyl 2-(2-methoxyphenyl)malonate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of Diethyl 2-(2-methoxyphenyl)malonate, a versatile intermediate in organic synthesis and drug development. The document elucidates the distinct and synergistic reactivity of its core functional groups: the malonic ester and the 2-methoxyphenyl moiety. By examining the underlying principles of enolate chemistry, aromatic substitution, and ether cleavage, this guide offers field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The content is structured to explain the causality behind experimental choices, ensuring a deep understanding of how to manipulate this molecule to achieve desired synthetic outcomes.

Introduction: The Structural and Synthetic Significance of Diethyl 2-(2-methoxyphenyl)malonate

Diethyl 2-(2-methoxyphenyl)malonate is a structurally significant molecule that combines two highly reactive and synthetically valuable functionalities: a diethyl malonate core and a 2-methoxyphenyl (anisole derivative) substituent. This combination makes it a powerful precursor for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] The malonic ester portion serves as a classic synthon for introducing a two-carbon unit, -CH₂COOH, through a sequence of alkylation and decarboxylation.[2] The 2-methoxyphenyl group, an electron-rich aromatic system, is amenable to electrophilic substitution and its ether linkage offers a handle for further functionalization or deprotection to a phenol.

Understanding the reactivity profile of each functional group is paramount for designing efficient and selective synthetic routes. This guide will dissect the reactivity of each component and explore the interplay between them, providing a robust framework for its application in complex molecule synthesis.

Reactivity of the Malonic Ester Functionality: A Hub of Nucleophilic Reactivity

The cornerstone of the malonic ester's utility lies in the pronounced acidity of the α-hydrogens located on the methylene group (-CH₂-) positioned between the two ester carbonyls.[1][3] This acidity (pKa ≈ 13 in DMSO) facilitates the formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[4]

Enolate Formation: The Gateway to C-C Bond Formation

The deprotonation of the α-carbon is typically achieved using a moderately strong base. The choice of base is critical to prevent side reactions. Sodium ethoxide (NaOEt) in ethanol is the archetypal base for this transformation.[2] Using an alkoxide that matches the ester's alcohol component (ethoxide for a diethyl ester) is a crucial experimental choice to prevent transesterification, a potential side reaction that can complicate product mixtures.[2][5]

Malonic_Ester_Synthesis start Diethyl 2-(2-methoxyphenyl)malonate step1 1. Base (NaOEt) Enolate Formation start->step1 step2 2. Alkyl Halide (R-X) SN2 Alkylation step1->step2 intermediate1 Alkylated Malonate step2->intermediate1 step3 3. H₃O⁺, Δ Hydrolysis & Decarboxylation intermediate1->step3 product 2-(2-methoxyphenyl)alkanoic acid step3->product

Caption: Workflow of the malonic ester synthesis.

Conjugate Additions: The Michael Reaction

As a "soft" nucleophile, the malonate enolate is an excellent Michael donor for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). [6][7][8]This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are versatile intermediates for cyclization and other transformations. [9]The reaction is typically catalyzed by a base strong enough to generate the enolate. [7]

Caption: Generalized Michael addition reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group of diethyl malonate with an aldehyde or ketone, catalyzed by a weak base like an amine (e.g., piperidine, pyridine). [10][11]The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This method is fundamental for creating C=C double bonds and is widely used in the synthesis of pharmaceuticals and fine chemicals. [12][13]

Hydrolysis and Decarboxylation

The terminal steps in many syntheses involving malonic esters are hydrolysis of the ester groups followed by decarboxylation.

  • Hydrolysis: The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions (saponification). [14][15]* Decarboxylation: The resulting malonic acid derivative, which is a β-dicarboxylic acid, readily loses one molecule of CO₂ upon heating to yield a substituted carboxylic acid. [16]The mechanism involves a cyclic six-membered transition state. [16]Vigorous conditions, such as heating in a mixture of HBr and acetic acid, can effect both hydrolysis and decarboxylation in a single step. [17]

Reactivity of the 2-Methoxyphenyl Group: An Electron-Rich Aromatic System

The 2-methoxyphenyl group behaves similarly to anisole, its parent compound. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. [18][19]

Electrophilic Aromatic Substitution (EAS)

The methoxy group strongly activates the aromatic ring towards electrophiles due to the resonance donation of a lone pair of electrons from the oxygen atom. [20]This effect outweighs the inductive electron-withdrawing effect of the electronegative oxygen. [18]Consequently, anisole reacts much faster than benzene in EAS reactions. [21]

  • Directing Effects: Substitution occurs preferentially at the positions ortho and para to the methoxy group. [22][23]In the case of Diethyl 2-(2-methoxyphenyl)malonate, the ortho position (C6) and the para position (C4) are activated. The C2 position is already substituted. Steric hindrance from the bulky malonate group at C2 may influence the ortho:para ratio, potentially favoring substitution at the less hindered C4 and C6 positions.

ReactionReagentsExpected Major Products (Substituent Position)
Nitration HNO₃ / H₂SO₄4-nitro, 6-nitro
Halogenation Br₂ / FeBr₃ or CH₃COOH4-bromo, 6-bromo
Friedel-Crafts Acylation RCOCl / AlCl₃4-acyl
Friedel-Crafts Alkylation RCl / AlCl₃4-alkyl (potential for polyalkylation)
Cleavage of the Aryl Methyl Ether

The ether linkage, while generally stable, can be cleaved to reveal the corresponding phenol. This transformation is crucial in drug development for unmasking a potentially important hydroxyl group.

  • With Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. [18][24]The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the halide ion on the methyl group. [25]* With Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers, often under milder conditions than strong acids. [26]Other Lewis acids like aluminum chloride (AlCl₃) in the presence of a nucleophilic scavenger (e.g., ethanethiol) can also be used. [27]* Transition-Metal Catalysis: Modern methods involving transition-metal catalysis, such as rhodium-catalyzed reactions with thioesters, offer alternative pathways for ether cleavage under specific conditions. [28]

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on an electron-rich ring like anisole is generally disfavored. [29]SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. [30][31]However, recent advances in photoredox catalysis have enabled the amination of simple methoxy aromatics through a cation-radical-accelerated SₙAr pathway, expanding the scope of this transformation. [32]

Interplay and Chemoselectivity

The synthetic utility of Diethyl 2-(2-methoxyphenyl)malonate is enhanced by the ability to selectively target one functional group in the presence of the other.

  • Malonate vs. Ring: Reactions involving the malonate enolate (alkylation, Michael addition) are performed under basic conditions, which do not affect the methoxyphenyl ring. Conversely, electrophilic aromatic substitution is carried out under acidic conditions, which, if mild, will not hydrolyze the ester.

  • Protecting Group Strategy: The methoxy group can be viewed as a protecting group for a phenol. It is stable to the basic conditions used for malonate chemistry and can be removed at a later synthetic stage using reagents like BBr₃ or HBr.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales.

Protocol 5.1: Mono-alkylation of Diethyl 2-(2-methoxyphenyl)malonate

This protocol describes a typical procedure for the malonic ester synthesis.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry ethanol (e.g., 50 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Base Formation: Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add Diethyl 2-(2-methoxyphenyl)malonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation. [14]4. Alkylation: Add the primary alkyl halide (e.g., benzyl bromide, 1.0 equivalent) dropwise to the stirred solution. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-16 hours). [5]6. Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 5.2: Demethylation of the 2-Methoxyphenyl Group

This protocol describes the cleavage of the aryl methyl ether using boron tribromide.

  • Setup: To a flame-dried flask under an inert atmosphere, dissolve the methoxy-containing substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C (or -78 °C for sensitive substrates) in an ice or dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 equivalents) in DCM dropwise via syringe.

  • Reaction: Stir the reaction at the cooled temperature or allow it to warm slowly to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of water or methanol.

  • Workup: Add water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenolic product, which can be further purified by chromatography or recrystallization.

Conclusion

Diethyl 2-(2-methoxyphenyl)malonate is a bifunctional molecule whose reactivity is dominated by the nucleophilic character of the malonate enolate and the electron-rich nature of the methoxyphenyl ring. A thorough understanding of the principles governing each functional group's reactions—from enolate alkylation and condensation to electrophilic aromatic substitution and ether cleavage—is essential for its effective use in synthesis. By carefully selecting reagents and controlling reaction conditions, chemists can selectively manipulate this versatile building block to construct a wide range of complex and valuable molecular architectures.

References

  • Michael addition reaction - Wikipedia.

  • Chatani, N., et al. (2012). Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters. Organic Letters.

  • BenchChem (2025). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.

  • BenchChem (2025). Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate.

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2022). Amazon S3.

  • JoVE (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives.

  • Anisole - Wikipedia.

  • Filo (2025). Predict the outcome of electrophilic aromatic substitution of methoxybenz...

  • ANISOLE - Ataman Kimya.

  • Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.

  • Filo (2025). Step-by-step mechanism of the Michael addition between diethyl malonate a...

  • BenchChem (2025). Common side products in the alkylation of diethyl malonate.

  • BenchChem (2025). Introduction to malonic ester synthesis mechanism.

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Publishing.

  • Knoevenagel Condensation | Thermo Fisher Scientific - US.

  • Smith, K. M., & Smith, M. B. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. PubMed.

  • Malonic ester synthesis - Wikipedia.

  • Chemistry LibreTexts (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing).

  • Cleavage of Ethers - Organic Chemistry - Jack Westin.

  • Chemistry LibreTexts (2025). 22.7: Alkylation of Enolate Ions.

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing).

  • Knoevenagel condensation - Wikipedia.

  • The kinetics of the decarboxylation of malonic acid in esters.

  • Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry.

  • resonance structure for anisole - Brainly.in. (2016).

  • CARBONYL COMPOUNDS - St. Paul's Cathedral Mission College.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018).

  • A simple method for the alkylation of diethyl malonate(速報) - Semantic Scholar.

  • Diethyl malonate - Wikipedia.

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025).

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. (2020).

  • Decarboxylation of malonic esters - Chemistry Stack Exchange. (2024).

  • Application of Diethyl malonate - ChemicalBook.

  • Nucleophilic aromatic substitution - BYJU'S. (2022).

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).

  • Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? - Quora. (2024).

  • Ch21: Malonic esters - Chemistry.

  • Write electrophilic substitution reactions of Methoxy Benzene. - Brainly.in. (2020).

  • THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES1 | The Journal of Physical Chemistry - ACS Publications.

  • Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+.

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC. (2020).

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Introduction to Phenyl-Substituted Malonate Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at the Crossroads

In the architecture of small-molecule therapeutics, phenyl-substituted malonate esters (e.g., diethyl phenylmalonate) serve as a critical junction. Unlike simple aliphatic malonates, the introduction of an aromatic ring at the


-position fundamentally alters the electronic and steric landscape of the molecule.[1] This modification lowers the pKa of the remaining 

-proton (approx. pKa 10-11 vs. 13 for diethyl malonate), enhancing enolate stability while simultaneously introducing a lipophilic pharmacophore essential for binding affinity in hydrophobic pockets.

For the medicinal chemist, this scaffold is not merely a building block but a strategic entry point into three distinct chemical spaces:

  • Lipophilic Heterocycles: Precursors to barbiturates and pyrimidines (e.g., Phenobarbital).

  • Pro-drug Systems: Labile esters that modulate solubility and hydrolysis rates (e.g., JTT-130).

  • Chiral Synthons: Substrates for asymmetric alkylation to generate quaternary carbon centers.

Chemical Dynamics & Structure-Activity Relationships (SAR)

Electronic Modulation

The phenyl ring acts as an electron-withdrawing group (EWG) via induction but can stabilize the enolate intermediate through resonance delocalization. This duality results in:

  • Enhanced Acidity: The

    
    -proton is more acidic, allowing deprotonation by milder bases (e.g., 
    
    
    
    or alkoxides) compared to unsubstituted malonates.[2]
  • Nucleophilic Softness: The resulting enolate is a "softer" nucleophile, showing high selectivity for

    
     alkylations over hard electrophiles.
    
Metabolic Stability & Hydrolysis

In drug design, the ester moieties of phenylmalonates are often designed as metabolic handles. The proximity of the bulky phenyl group can sterically hinder esterases, tuning the half-life of the drug.

  • Case Study (JTT-130): An intestine-specific MTP inhibitor where the diethyl phenylmalonate motif is engineered to undergo rapid hydrolysis by liver carboxylesterases, preventing systemic exposure and hepatic toxicity [1].[]

Synthetic Architectures: From Classical to Catalytic[2]

The synthesis of phenyl-substituted malonates presents a challenge: direct


 substitution of aryl halides by malonate enolates is electronically unfavorable. Two dominant strategies exist.
Strategy A: The Classical Claisen-Decarbonylation (Scalable)

Used industrially for ton-scale production (e.g., Phenobarbital precursors).

  • Condensation: Ethyl phenylacetate + Diethyl oxalate

    
     Phenyloxaloacetate.
    
  • Decarbonylation: Heating (

    
    ) eliminates CO to yield diethyl phenylmalonate.
    
  • Critique: Harsh conditions limit functional group tolerance.

Strategy B: Pd-Catalyzed -Arylation (Precision)

Developed by Hartwig and Buchwald, this method allows the coupling of aryl bromides/chlorides with malonates under mild conditions.[4]

  • Mechanism: The bulky phosphine ligands (e.g.,

    
     or Q-Phos) are crucial. They promote the difficult reductive elimination step that forms the 
    
    
    
    bond.
Visualization: Synthetic Pathways

G Start Aryl Halide (Ar-X) Cat Pd(0) / Ligand (Cross-Coupling) Start->Cat Malonate Diethyl Malonate Malonate->Cat Product Diethyl Phenylmalonate (Scaffold) Cat->Product High Tolerance Classic_Start Ethyl Phenylacetate Classic_Step Claisen Condensation (-CO) Classic_Start->Classic_Step Oxalate Diethyl Oxalate Oxalate->Classic_Step Classic_Step->Product Industrial Scale Barbiturate Phenobarbital (Heterocycle) Product->Barbiturate Urea/Base Prodrug JTT-130 (MTP Inhibitor) Product->Prodrug Linker Attachment

Caption: Comparison of Pd-catalyzed cross-coupling (top) vs. classical decarbonylation (bottom) routes to the phenylmalonate scaffold.

Detailed Experimental Protocol: Pd-Catalyzed -Arylation

Objective: Synthesis of Diethyl 2-phenylmalonate from Bromobenzene. Rationale: This protocol utilizes steric bulk on the ligand to facilitate the coupling of the hindered enolate.

Reagents & Equipment[2][5][6]
  • Substrate: Bromobenzene (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.1 equiv)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) - Chosen for non-nucleophilic strength.
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Tri-tert-butylphosphine (

    
    ) (2-4 mol%) - Critical for reductive elimination.
    
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in toluene. Stir for 10 min until the solution turns dark purple/brown (formation of active
    
    
    species).
  • Enolate Formation: In a separate reaction vessel, add

    
    , diethyl malonate, and toluene.[2] Stir for 10 min. Note: The solution may become heterogeneous.
    
  • Coupling: Add the aryl halide (bromobenzene) to the enolate mixture, followed immediately by the catalyst solution.

  • Reaction: Seal the vessel and heat to 80°C . Monitor via GC-MS or TLC.

    • Checkpoint: Conversion should be >95% within 4-12 hours.

  • Quench & Workup: Cool to RT. Quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Phenyl-substituted malonates often streak on silica due to the acidic proton; adding 1% acetic acid to the eluent can improve resolution.

Medicinal Chemistry Applications: Quantitative Data

The utility of phenylmalonates is best illustrated by their transformation into bioactive drugs.[5]

Drug ClassCompoundRole of Phenylmalonate MotifKey Transformation
Anticonvulsant PhenobarbitalPrecursor to the pyrimidine-trione core.Cyclization with Urea.
Anticonvulsant FelbamatePrecursor to 2-phenyl-1,3-propanediol.[6]Reduction (

) + Carbamoylation.
Lipid Lowering JTT-130Pro-drug scaffold.Designed for rapid hydrolysis to inactive metabolite.
Anticoagulant PhenprocoumonSynthetic intermediate.Michael addition/Cyclization.
Pathway Visualization: Synthesis of Phenobarbital

Phenobarbital PM Diethyl Phenylmalonate Inter Diethyl 2-ethyl-2-phenylmalonate (Quaternary Center) PM->Inter NaOEt, EtBr SN2 Mechanism EtBr Ethyl Bromide (Alkylation) EtBr->Inter Pheno Phenobarbital (Final Drug) Inter->Pheno NaOEt, Urea Cyclization Urea Urea Urea->Pheno

Caption: Synthesis of Phenobarbital via alkylation and cyclization of diethyl phenylmalonate.

References

  • M. Kawatsura, J. F.[2][4] Hartwig. "Simple, Highly Active Palladium Catalysts for

    
    -Arylation of Ketones and Malonates."[4][7] Journal of the American Chemical Society, 1999.[4][7] Link
    
  • Beutler, et al.

    
    -Arylation of Esters." Journal of Organic Chemistry, 2002.[2][7] Link
    
  • Organic Syntheses. "Ethyl Phenylmalonate." Org.[4][8][5][9] Synth. 1941, Coll.[2][8] Vol. 1, p.270.[2] Link

  • H. Murakami, et al. "Identification of JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein." Journal of Pharmacology and Experimental Therapeutics, 2014.[2] Link

  • BenchChem Technical Support. "A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity." BenchChem, 2025.[2][10] Link

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Methodological & Application

Application Note: Synthesis of Indomethacin and Analogues via Malonate Intermediates

[1]

Executive Summary & Chemical Logic

This Application Note details the synthetic protocols for Indomethacin (1 ), focusing on the Malonate Displacement Strategy for installing the characteristic acetic acid side chain at the indole C3 position.

Critical Regiochemical Clarification: The user-specified starting material, Diethyl 2-(2-methoxyphenyl)malonate (2 ), contains an ortho-methoxy substituent on the phenyl ring. In the context of Indomethacin synthesis (which possesses a 5-methoxy indole core derived from a para-substituted precursor), Compound 2 is a precursor for regioisomeric analogues (e.g., 7-methoxy derivatives) or substituted phenylacetic acids.

Therefore, this guide is structured into two distinct protocols to ensure scientific integrity:

  • Protocol A (Target-Specific): The validated "Modern Malonate Route" for synthesizing Indomethacin using Palladium-catalyzed C3-alkylation of the indole core with Diethyl Malonate .

  • Protocol B (Precursor-Specific): The processing of Diethyl 2-(2-methoxyphenyl)malonate to synthesize Indomethacin analogues (specifically o-anisyl acetic acid derivatives), addressing the direct request.

Chemical Pathway Analysis

The "Malonate Route" to Indomethacin

Traditional syntheses (e.g., Fischer Indole with levulinic acid) build the side chain during ring closure. The modern Malonate Route offers higher convergence by installing the acetic acid moiety onto a pre-formed indole core via C3-functionalization.

Mechanism:

  • Core Formation: 5-methoxy-2-methylindole is synthesized or procured.

  • C3-Functionalization: Palladium-catalyzed cross-coupling with Diethyl Malonate (or Dimethyl Malonate) introduces the dicarbonyl motif.

  • Hydrolysis/Decarboxylation: The malonate is converted to the acetic acid side chain.

  • N-Acylation: The 4-chlorobenzoyl group is installed (can be done pre- or post-malonate insertion, depending on protecting group strategy).

Figure 1: The Modern Malonate Route for Indomethacin Synthesis via C3-Functionalization.[1]

Protocol A: Synthesis of Indomethacin via Pd-Catalyzed Malonate Coupling

This protocol describes the installation of the acetic acid side chain using diethyl malonate, the most chemically robust method relevant to the topic.

Materials & Reagents
ReagentRoleEquiv.Notes
5-Methoxy-2-methylindole Substrate1.0Core scaffold
Diethyl Malonate Reagent1.5Source of acetic acid chain
Pd(OAc)₂ Catalyst0.05Palladium(II) acetate
Cu(OAc)₂ Oxidant2.0Re-oxidizes Pd(0) to Pd(II)
Acetic Acid / Toluene Solvent-1:4 mixture
4-Chlorobenzoyl Chloride Reagent1.2For N-acylation step
Experimental Procedure
Step 1: Oxidative C3-Alkylation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Charging: Add 5-methoxy-2-methylindole (10 mmol, 1.61 g) and Pd(OAc)₂ (0.5 mmol, 112 mg) to the flask.

  • Solvent: Add a mixture of Toluene (40 mL) and Acetic Acid (10 mL).

  • Malonate Addition: Add Diethyl Malonate (15 mmol, 2.28 mL) and Cu(OAc)₂ (20 mmol, 3.63 g).

  • Reaction: Heat the mixture to 100°C under an air atmosphere (oxidative conditions required) for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting indole (Rf ~0.6) should disappear, replaced by the malonyl-indole (Rf ~0.4).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography to yield Diethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)malonate .

Step 2: Hydrolysis and Decarboxylation[1]
  • Dissolution: Dissolve the malonate intermediate (from Step 1) in Ethanol (20 mL).

  • Base Hydrolysis: Add 6M NaOH (10 mL) and reflux for 4 hours. This converts the diester to the dicarboxylic acid.

  • Decarboxylation: Acidify the solution to pH 2 with 6M HCl. Heat at 80°C for 2 hours. The

    
    -dicarboxylic acid spontaneously decarboxylates to release CO₂.
    
  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to obtain 5-methoxy-2-methylindole-3-acetic acid .

Step 3: N-Acylation (Final Indomethacin Formation)
  • Preparation: Dissolve the indole-3-acetic acid (5 mmol) in dry DMF (15 mL).

  • Base: Cool to 0°C and add NaH (60% dispersion, 11 mmol) portion-wise. Stir for 30 mins.

  • Acylation: Add 4-chlorobenzoyl chloride (5.5 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully pour into ice-water containing dilute acetic acid.

  • Crystallization: The precipitate is crude Indomethacin. Recrystallize from Ethanol/Water to yield pure Indomethacin .

Protocol B: Processing Diethyl 2-(2-methoxyphenyl)malonate (Analogue Synthesis)

This protocol addresses the specific starting material requested. As noted, this yields an ortho-methoxy analogue, useful for Structure-Activity Relationship (SAR) studies but distinct from commercial Indomethacin.

Chemical Logic of the Starting Material

Diethyl 2-(2-methoxyphenyl)malonate is an

(2-methoxyphenyl)acetic acid
Procedure for Conversion to Aryl Acetic Acid Precursor
  • Hydrolysis:

    • Dissolve Diethyl 2-(2-methoxyphenyl)malonate (10 mmol) in Ethanol (20 mL).

    • Add KOH (25 mmol) in Water (5 mL). Reflux for 3 hours.

    • Observation: The solution will become homogeneous.

  • Decarboxylation:

    • Acidify the mixture with conc. HCl to pH 1.

    • Heat to reflux for 6 hours. Evolution of CO₂ gas indicates decarboxylation of the intermediate malonic acid.

    • Product:(2-Methoxyphenyl)acetic acid .

  • Potential Cyclization to Indole Analogue (Theoretical):

    • To convert this acid to an indole, one would typically require nitration followed by reductive cyclization (Baeyer-Emmerling synthesis), but this would yield an oxindole or require complex reduction.

    • Note: This pathway confirms that the starting material is likely intended for Diclofenac-type analogues (phenylacetic acids) rather than the Indomethacin indole core.

References

  • Merck & Co. "Process for the synthesis of Indomethacin."[3] Journal of Organic Chemistry, 1980 , 45, 2782. Link

  • BenchChem. "Synthesis of Substituted Acetic Acids via Malonic Ester Synthesis." Application Notes, 2025 . Link

  • L. S. Hegedus. "Palladium-catalyzed synthesis of indoles." Angewandte Chemie International Edition, 1988 , 27, 1113. Link

  • Science Snail. "Organic synthesis of indomethacin: Traditional vs Modern." Synthetic Reviews, 2018 .[3] Link

  • Google Patents. "CN110981781A: Synthetic method of indomethacin and its analogues." Google Patents, 2020 . Link

Diagram: Protocol Decision Tree

Figure 2: Decision tree illustrating the divergence between the user-requested precursor and the standard synthetic route.

Application Note: Catalytic Synthesis of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Diethyl 2-(2-methoxyphenyl)malonate is a critical synthetic intermediate used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), barbiturates, and complex heterocyclic pharmaceutical scaffolds[1]. Historically, the α-arylation of malonates relied on harsh nucleophilic aromatic substitution (SNAr) conditions that required highly activated electron-poor arenes, severely limiting substrate scope.

The advent of transition-metal-catalyzed cross-coupling has revolutionized this transformation. By leveraging Copper (Cu) or Palladium (Pd) catalysis, researchers can directly couple diethyl malonate with unactivated 2-haloanisoles under mild conditions[2]. This application note details the mechanistic causality, comparative parameters, and self-validating experimental protocols for both Cu-catalyzed and Pd-catalyzed pathways.

Mechanistic Insights & Causality (E-E-A-T)

The successful cross-coupling of an enolate with an aryl halide requires precise control over the basicity of the medium and the coordination sphere of the metal catalyst.

Base Selection: The Causality of Cs₂CO₃

Diethyl malonate possesses an active methylene group with a pKa of ~13. Utilizing strong aqueous bases (e.g., NaOH) inevitably leads to ester hydrolysis and subsequent decarboxylation. Anhydrous Cesium Carbonate (Cs₂CO₃) is the optimal choice because the large, highly polarizable cesium cation enhances the solubility of the carbonate in organic solvents (like THF or Dioxane) and forms a highly reactive, "naked" enolate without acting as a nucleophile toward the ester carbonyls[2].

Copper vs. Palladium Catalysis
  • Copper-Catalyzed (Buchwald Method): This method utilizes CuI and 2-phenylphenol as a ligand[3]. 2-Iodoanisole must be used because Cu(I) undergoes oxidative addition much more readily with weaker C–I bonds. The 2-phenylphenol ligand is critical; it coordinates to the Cu(I) center, preventing catalyst disproportionation (to Cu(0) and Cu(II)) and sterically shielding the metal to prevent unwanted homocoupling of the aryl iodide[2],[4].

  • Palladium-Catalyzed (Hartwig/Buchwald Method): This system employs Pd(OAc)₂ or Pd(dba)₂ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃ or dppBz)[5],[6]. The electron-rich nature of the ligand allows the Pd(0) species to easily insert into the stronger C–Br bond of 2-bromoanisole. Furthermore, the immense steric bulk of the ligand accelerates the final reductive elimination step, preventing the formation of stable, unreactive Pd-enolate dead-ends[6].

CatalyticCycle Cat Active Catalyst [Pd(0) or Cu(I)] OA Oxidative Addition (2-Haloanisole) Cat->OA Step 1 Int1 Metal-Aryl Halide Complex OA->Int1 LE Enolate Transmetalation (Diethyl Malonate + Base) Int1->LE Step 2 Int2 Metal-Aryl Enolate Complex LE->Int2 RE Reductive Elimination Int2->RE Step 3 RE->Cat Catalyst Regeneration Prod Diethyl 2-(2-methoxyphenyl)malonate RE->Prod Product Release

General catalytic cycle for the α-arylation of diethyl malonate via Pd or Cu catalysis.

Comparative Reaction Parameters

To guide experimental design, the following table summarizes the optimized quantitative data for both catalytic systems.

ParameterCopper-Catalyzed (Buchwald)Palladium-Catalyzed (Hartwig/Buchwald)
Aryl Halide 2-Iodoanisole2-Bromoanisole
Catalyst CuI (5 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand 2-Phenylphenol (10 mol%)Bulky Phosphine (e.g., P(t-Bu)₃) (4-8 mol%)
Base Cs₂CO₃ (1.5 - 2.0 equiv)NaOtBu or K₃PO₄ (2.0 equiv)
Solvent Anhydrous THF or DioxaneAnhydrous Toluene or Dioxane
Temperature 70 °C80 - 100 °C
Typical Yield 80 - 88%85 - 95%

Experimental Protocols

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Complexation (Ligand + Metal) Prep->Mix Add 3. Substrate Addition (Malonate + Base) Mix->Add Heat 4. Thermal Activation (70-100°C) Add->Heat Workup 5. Aqueous Workup (NH4Cl Quench) Heat->Workup Purify 6. Isolation (Chromatography) Workup->Purify

Step-by-step experimental workflow for the catalytic synthesis of α-aryl malonates.

Protocol A: Copper-Catalyzed Synthesis (Using 2-Iodoanisole)

Self-Validating System: This reaction relies on a visual colorimetric shift and TLC monitoring to ensure catalytic turnover.

Materials:

  • 2-Iodoanisole (1.0 mmol)

  • Diethyl malonate (1.5 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • 2-Phenylphenol (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (1.5 mmol)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which permanently halts the catalytic cycle.

  • Catalyst & Base Loading: Add CuI, 2-phenylphenol, and Cs₂CO₃ to the flask.

  • Reagent Addition: Inject anhydrous THF, followed by 2-iodoanisole and diethyl malonate via syringe.

  • Thermal Activation: Seal the flask and heat to 70 °C. Validation: Upon heating, a color change from pale yellow to deep brown/green indicates the formation of the active enolate-metal complex.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the 2-iodoanisole spot (Rf ~0.6) and appearance of a new UV-active spot (Rf ~0.4) confirms reaction progress (typically 12-16 hours).

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl neutralizes the basic medium, preventing retro-Claisen condensation or ester hydrolysis during extraction.

  • Isolation: Extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Synthesis (Using 2-Bromoanisole)

Self-Validating System: The use of bulky phosphines induces rapid oxidative addition, observable by a slight exotherm upon initial heating.

Materials:

  • 2-Bromoanisole (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(t-Bu)₃ (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Complexation: In an argon-filled glovebox, combine Pd(OAc)₂ and P(t-Bu)₃ in toluene. Stir for 10 minutes. Validation: A homogeneous, brightly colored solution forms, indicating active Pd(0) generation.

  • Reagent Addition: Add 2-bromoanisole, diethyl malonate, and K₃PO₄. Seal the reaction vessel.

  • Thermal Activation: Heat to 80 °C. Causality: The steric bulk of the ortho-methoxy group on the aryl bromide creates a high activation barrier for reductive elimination; 80 °C provides the necessary kinetic energy to drive the product release without degrading the catalyst[6].

  • Monitoring: Monitor via GC/MS. The molecular ion peak at m/z 266 confirms the formation of Diethyl 2-(2-methoxyphenyl)malonate.

  • Workup & Purification: Cool to room temperature, filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeUzgY3ibEorjCYZG5fho5U4Zua8OEflWUWOAGzR3T592m4dUh9JfcpxKevrHCiGfc7VNf8tSY1snpYyyIa5TlqMwJNFrAx_L1SGSZTlVt878h3D6t_rUqt2skFRkyEsHTbhtO3mzwIXkdH8PgWTqPXD5b-WMlR9PB]
  • Diethyl malonate - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwVQr0BXMzyxKlnMr4Z4ATDmgv0J0SOEHiS-M_inYD3Un8bRImNG5VRKRS-JC7Ky8cKm2fQfNl9Unicvq1Ttw5mV2_C0iDmg2Nkz0LbOLDi21pJeBgrAH-HpyrEQo0Y78elRsguIwnfA==]
  • A general and mild copper-catalyzed arylation of diethyl malonate - PubMed - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrssvzOZfCSnOsKwiJXhFPVQAkYIW3bBxWel8uo4-K9-UYerq0tvkOq0-C3cPofJp6gB4tRTf1P372ZS-ZGkdEzRUBjcvQBQ1c-tAPNeAExQQN3VweyKAy2jGMcmdrCBdZe6w=]
  • 2-Iodoanisole 98 529-28-2 - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsiaaIk1KnmnWjJQtWc5HLhrR3K28vtSWjpCUawppfamm78mLfr_RfcunBYgnDnhYLXWQAFQwVzH5oQi97iXRWEsd-81r45TFRGbfuDSbpo8mUEX6Betu9S0kyy2SevXP5m0vPMDF1AHtb5zPuWOlMUPpl]
  • US6562989B2 - Catalyst for aromatic C—O, C—N, and C—C bond formation. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcsUZey6QR61sk8KisPQqVM5lcjI_-LH3TRFA6eRw2PJNW3SEKumHjBf6sg6emQT0ijAvbPw0Cueh88q5YH32hZRlRD9FbdCNN3JTpG9VHB-Ld0D77E4-HQnGpwiOc2FRpjkorgGlGBIoYNw==]
  • Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPF1huZWbEuVgp4kXjI81GikX0ntgK_w6T5ek7cDfKa8AEysrGha25aDLT-Zs3BWvt5raE5okKti-iRknp89ckIM3C5UvSlau4KP-0mxh4or7aCN713mqWizAuA9TuYI4SYjXhe7FhuAY_Cw==]
  • New Efficient Ligand-Free, Copper Nanoparticle Catalyzed Coupling Reactions. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1sb1qs5nIvlonkxlWw1j_qFxLzzLEqNbpIpAw1VsHukMDRjVFapVwfLot79LeUwXGbkC-1fgailuF6IBCrdpojesJ7_mX8X9PnhY7vFo6EskxRlBVR9mAQraI1SwfEs5RuOc907YUusMJGHtDk9psw0r2_qK0TshQDToQu-VTaOuZRIWBGf6BhHoBjZ60A==]

Sources

Application Note: Diethyl 2-(2-methoxyphenyl)malonate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-(2-methoxyphenyl)malonate (CAS: 78024-74-5) is a highly versatile building block in medicinal chemistry and drug development. Acting as a masked, thermodynamically favorable equivalent of 2-methoxyphenylacetic acid, it provides a robust platform for α-functionalization. This technical guide details the optimized upstream synthesis of this intermediate via transition-metal catalysis and its downstream conversion into critical active pharmaceutical ingredients (APIs), including peripheral kappa opioid receptor (KOR) agonists and non-steroidal anti-inflammatory drug (NSAID) analogs.

Mechanistic Rationale & Chemical Profile

The strategic value of Diethyl 2-(2-methoxyphenyl)malonate lies in its dual reactivity profile:

  • The Malonate Core: The highly acidic α-proton (pKa ~13) allows for facile deprotonation by mild bases. This enables subsequent electrophilic trapping (e.g., alkylation, amidation) without the harsh, cryogenic conditions (like LDA at -78 °C) required for unactivated esters.

  • The Ortho-Methoxy Group: This moiety serves as an essential hydrogen-bond acceptor in various pharmacophores. Furthermore, it can be selectively demethylated using BBr₃ to yield phenolic intermediates, which are prone to intramolecular cyclization into oxindoles, benzofurans, or coumarins.

Upstream Synthesis: Palladium-Catalyzed α-Arylation

Direct arylation of malonates was historically challenging due to the poor nucleophilicity of the enolate and the propensity for off-target reactions. This barrier was overcome by the advent of. The following protocol utilizes a specialized palladium/phosphine system to overcome the electronic deactivation and steric hindrance of 2-bromoanisole.

Causality in Experimental Design
  • Catalyst & Ligand Selection: The protocol utilizes Pd(dba)₂ coupled with tri-tert-butylphosphine (P(t-Bu)₃). The electron-rich nature of P(t-Bu)₃ accelerates the oxidative addition of the deactivated 2-bromoanisole. Crucially, its massive steric bulk forces the reductive elimination step, preventing the palladium intermediate from undergoing unwanted β-hydride elimination.

  • Base Selection: Cs₂CO₃ is utilized instead of stronger alkoxide bases (like NaOtBu). Cs₂CO₃ is perfectly calibrated to be basic enough to form the malonate enolate, yet mild enough to prevent premature saponification of the diethyl ester moieties at elevated temperatures.

Step-by-Step Protocol
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(dba)₂ (0.02 equiv, 2 mol%), P(t-Bu)₃ (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous Toluene (to achieve 0.5 M relative to the aryl halide) followed by 2-bromoanisole (1.0 equiv) and diethyl malonate (1.2 equiv) via a gas-tight syringe.

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous magnetic stirring for 18 hours. Self-Validation: The mixture will transition from a dark red solution to a pale yellow/brown suspension as the cross-coupling proceeds and inorganic salts precipitate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium black and cesium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate, 9:1) to yield Diethyl 2-(2-methoxyphenyl)malonate as a clear, viscous oil.

Downstream Application A: Synthesis of 2-Methoxyphenylacetic Acid

The malonate intermediate is frequently hydrolyzed and decarboxylated to yield 2-methoxyphenylacetic acid, a direct precursor to various anti-inflammatory and CNS-active agents.

Causality in Experimental Design
  • Sequential Hydrolysis: Saponification with aqueous NaOH irreversibly cleaves the ethyl esters to form a water-soluble dicarboxylate salt, driving the equilibrium forward.

  • Thermal Decarboxylation: Acidification protonates the dicarboxylate. Upon heating, the malonic acid derivative undergoes a concerted pericyclic reaction via a six-membered cyclic transition state, extruding CO₂ gas to yield the mono-carboxylic acid.

Step-by-Step Protocol
  • Saponification: Dissolve Diethyl 2-(2-methoxyphenyl)malonate (1.0 equiv) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 equiv). Stir at 60 °C for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 8:2) should indicate complete consumption of the high-Rf starting material.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 1 using 6M HCl. A dense white precipitate of the dicarboxylic acid intermediate will immediately form.

  • Decarboxylation: Attach a reflux condenser and heat the acidic aqueous suspension to 110 °C for 6 hours. Self-Validation: Vigorous evolution of CO₂ gas will be observed; the reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture to room temperature, extract with Dichloromethane (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 2-methoxyphenylacetic acid as a white crystalline solid.

Downstream Application B: Assembly of Kappa Opioid Agonists

Diethyl 2-(2-methoxyphenyl)malonate is a documented critical intermediate in the synthesis of . These compounds are developed for the treatment of visceral pain and pruritus without inducing central nervous system (CNS) side effects like dysphoria or hallucinations.

In this workflow, the malonate core is first α-alkylated with piperidine or pyrrolidine derivatives. Following decarboxylation, the remaining carboxylic acid is converted into a primary or secondary amide. The ortho-methoxy group is not merely a synthetic artifact; it is a critical pharmacophore element that nests into the hydrophobic pocket of the KOR, establishing hydrogen bonds with key tyrosine residues to lock the receptor in its active conformation. Alternative can also be employed to build these complex carbon frameworks from the malonate starting material.

Quantitative Data Summary

Table 1: Reaction Optimization for the α-Arylation of Diethyl Malonate with 2-Bromoanisole

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃K₂CO₃DMF100< 10Poor oxidative addition due to lack of ligand electron density.
2Pd(dba)₂ / BINAPCs₂CO₃Toluene8045Sluggish reductive elimination; steric bulk of ligand insufficient.
3Pd(dba)₂ / P(t-Bu)₃NaOtBuToluene8062High conversion, but partial ester hydrolysis occurred.
4 Pd(dba)₂ / P(t-Bu)₃ Cs₂CO₃ Toluene 80 91 Optimal conversion; perfect balance of sterics and basicity.

Visualizations

SynthesisWorkflow A 2-Bromoanisole + Diethyl Malonate B Pd-Catalyzed α-Arylation A->B C Diethyl 2-(2-methoxyphenyl)malonate (CAS: 78024-74-5) B->C D Hydrolysis & Decarboxylation C->D F Alkylation & Amidation C->F E 2-Methoxyphenylacetic Acid (NSAID/API Precursor) D->E G Kappa Opioid Agonists (Target API) F->G

Workflow of upstream synthesis and downstream applications of the malonate intermediate.

KORPathway A Kappa Opioid Agonist (Malonate-Derived API) B Kappa Opioid Receptor (GPCR Activation) A->B C Gαi/o Protein Recruitment B->C D Inhibition of Adenylyl Cyclase C->D F Modulation of Ion Channels (Ca2+ block, K+ open) C->F E Decrease in cAMP Levels D->E E->F G Clinical Efficacy: Analgesia & Pruritus Relief F->G

Intracellular signaling pathway of Kappa Opioid Receptor agonists derived from malonate precursors.

References

  • Kumar, V., Guo, D., Marella, M. A., & Maycock, A. L. (2003). Kappa agonist compounds and pharmaceutical formulations thereof (US Patent No. US20030144272A1). U.S.
  • Buchwald, S. L., et al. (2002). Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds (WO Patent No. WO2002085838A1).

Scalable synthetic routes for Diethyl 2-(2-methoxyphenyl)malonate production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthetic Routes for Diethyl 2-(2-methoxyphenyl)malonate

Executive Summary & Strategic Analysis

The synthesis of Diethyl 2-(2-methoxyphenyl)malonate represents a critical C-C bond formation challenge typical in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocycles. The ortho-methoxy substituent introduces steric bulk and electronic donation that deactivates the ring toward nucleophilic aromatic substitution (


), rendering traditional nucleophilic routes ineffective.

For scalable production, we must move beyond stoichiometric classical synthesis to catalytic cross-coupling. This guide evaluates and details the two most robust pathways:

  • Route A (Primary Recommendation): Copper-Catalyzed

    
    -Arylation.  This route utilizes 2-iodoanisole. It is selected for its operational simplicity, lower catalyst cost, and avoidance of cryogenic conditions. It is the "Workhorse" method for kilo-scale batches.
    
  • Route B (High-Throughput Alternative): Palladium-Catalyzed

    
    -Arylation.  This route utilizes 2-chloroanisole. While the catalyst is more expensive, the starting material is significantly cheaper. This route is reserved for scenarios where raw material costs (2-iodoanisole vs. 2-chloroanisole) outweigh catalyst expenditures.
    

Route A: Copper-Catalyzed -Arylation (The Scalable Standard)

This protocol relies on a copper(I)/ligand system to facilitate the cross-coupling of diethyl malonate with 2-iodoanisole. Unlike Palladium systems that often require strong bases (LiHMDS) and strict anhydrous/cryogenic conditions, this Cu-system utilizes Cesium Carbonate (


) and operates at moderate temperatures.
Mechanistic Insight

The reaction proceeds via a


 catalytic cycle. The ligand (2-picolinic acid) is critical; it lowers the activation energy for the oxidative addition of the aryl iodide and stabilizes the copper intermediate, preventing catalyst aggregation (copper mirror formation).

Key Reaction:



Detailed Protocol (100g Scale Basis)

Reagents & Materials:

  • Substrate: 2-Iodoanisole (1.0 equiv)

  • Nucleophile: Diethyl malonate (2.0 equiv) — Excess is used to drive kinetics and minimize bis-arylation.

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%) — Must be off-white/tan. Green CuI indicates oxidation and should be recrystallized.

  • Ligand: 2-Picolinic Acid (10 mol%)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Must be dry/granular.
    
  • Solvent: 1,4-Dioxane (Anhydrous) — Concentration: 0.5 M with respect to aryl halide.

Step-by-Step Procedure:

  • Catalyst Pre-Complexation (Critical for Activity):

    • In a glovebox or under active Nitrogen flow, charge the reactor with CuI (5 mol%) and 2-Picolinic Acid (10 mol%).

    • Add 10% of the total 1,4-Dioxane volume. Stir at room temperature (RT) for 15 minutes.

    • Observation: The solution should turn a homogenous blue/green or deep yellow depending on concentration, indicating ligand coordination.

  • Main Charge:

    • Add the solid

      
       (1.5 equiv) to the reactor.
      
    • Add 2-Iodoanisole (1.0 equiv).

    • Add the remaining 1,4-Dioxane.

    • Note: Start agitation immediately to suspend the heavy cesium salt.

  • Nucleophile Addition:

    • Add Diethyl malonate (2.0 equiv) via addition funnel over 10 minutes.

  • Reaction Phase:

    • Heat the mixture to 80°C . Note: While literature suggests RT is possible for simple iodides, the ortho-methoxy group requires thermal energy to overcome steric hindrance.

    • Monitor via HPLC every 2 hours.

    • Endpoint: >98% conversion of 2-iodoanisole. Expected time: 12–16 hours.

  • Work-up (Emulsion Control):

    • Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts (

      
      , excess base).
      
    • Wash the filter cake with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate to remove bulk dioxane.

    • Redissolve in EtOAc and wash with saturated

      
       (aq) to sequester residual copper (blue aqueous layer).
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Distillation: The product is a high-boiling oil. Perform fractional vacuum distillation.

    • Parameter: Collect fraction boiling at ~160–165°C @ 0.5 mmHg (Estimate).

    • Alternative: If bis-arylated impurity is present (>5%), use column chromatography (Hexane:EtOAc 9:1).

Route B: Palladium-Catalyzed Alternative (Cost-Driven for Aryl Chlorides)

If the cost of 2-iodoanisole becomes prohibitive at multi-kilo scales, 2-chloroanisole is the alternative. This requires a more active Pd-catalyst.

Protocol Summary:

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or bulky biaryl phosphines (e.g., XPhos).
    
  • Base:

    
     or 
    
    
    
    .
  • Conditions: Toluene at 100°C.

  • Warning: This route is more sensitive to oxygen and moisture. The phosphine ligands are often pyrophoric or air-sensitive.

Comparative Data Analysis

ParameterRoute A (Copper)Route B (Palladium)
Starting Material 2-Iodoanisole (High Cost)2-Chloroanisole (Low Cost)
Catalyst Cost Low (CuI)High (Pd + Ligand)
Operational Difficulty Low (Tolerates trace air/moisture)High (Strict Inert Atmosphere)
Scalability Excellent (Robust solids handling)Good (Requires careful ligand handling)
Impurity Profile Trace de-iodinated anisolePhosphine oxides, Pd residuals
Yield (Typical) 85 - 92%80 - 88%

Visualizations

Figure 1: Reaction Scheme & Mechanism (Copper Route)

ReactionScheme SM1 2-Iodoanisole Cat CuI / 2-Picolinic Acid Cs2CO3, Dioxane, 80°C SM1->Cat SM2 Diethyl Malonate SM2->Cat Inter Oxidative Addition (Ar-Cu-L) Cat->Inter C-H Activation Prod Diethyl 2-(2-methoxyphenyl)malonate Inter->Prod Reductive Elimination

Caption: Figure 1. Catalytic cycle for the Cu-mediated arylation of diethyl malonate.

Figure 2: Process Workflow (Scale-Up)

Workflow Step1 1. Inert Prep (N2 Purge, Dry Solvents) Step2 2. Catalyst Pre-mix (CuI + Ligand + Dioxane) 15 min @ RT Step1->Step2 Step3 3. Substrate Charge (Add Cs2CO3 + Ar-I) Step2->Step3 Step4 4. Controlled Addition (Diethyl Malonate over 10 min) Step3->Step4 Step5 5. Reaction (Heat to 80°C, 12-16h) Step4->Step5 Step6 6. Quench & Filter (Remove Cs salts via Celite) Step5->Step6 Step7 7. Purification (Vac Distillation @ ~160°C) Step6->Step7

Caption: Figure 2. Step-by-step workflow for the 100g scale synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

  • Stalled Reaction: If conversion stalls at ~60%, do not add more CuI. Add more Ligand (2-picolinic acid) . The ligand often degrades faster than the metal center.

  • Blue Aqueous Layer: During workup, a deep blue aqueous layer indicates successful copper removal (formation of Cu-Amine complexes). If the layer is colorless, residual copper may remain in the organic phase; wash again with

    
     or EDTA solution.
    
  • Bis-Arylation: If the byproduct Diethyl 2,2-bis(2-methoxyphenyl)malonate exceeds 5%, increase the Diethyl Malonate equivalents to 2.5 or 3.0 in future batches. The excess malonate can be distilled off and recycled.

References

  • Hennessy, E. J., & Buchwald, S. L. (2002).[3][4] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[3] [Link]

  • Yip, S. F., Cheung, H. Y., Zhou, Z., & Kwong, F. Y. (2007).

    
    -Arylation of Malonates. Organic Letters, 9(17), 3469–3472. [Link]
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]

Sources

Application Note: Diethyl 2-(2-methoxyphenyl)malonate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Logic & Structural Utility

Diethyl 2-(2-methoxyphenyl)malonate (CAS 78024-74-5) is a highly versatile 1,3-dicarbonyl building block used extensively in medicinal chemistry and drug development. Its structural uniqueness stems from the synergy between the bis-electrophilic malonate ester and the sterically demanding, electron-donating ortho-methoxyphenyl moiety.

This bifunctionality allows it to act as a dual-purpose synthon:

  • Electrophilic Core : The malonate esters serve as primary sites for cyclocondensation with dinucleophiles (phenols, anilines).

  • Stereocontrol & Latent Reactivity : The ortho-methoxy group exerts profound steric hindrance to direct diastereoselective radical cyclizations, and can also be demethylated to serve as a latent nucleophile for the synthesis of polycyclic coumestans.

G SM Diethyl 2-(2-methoxyphenyl)malonate C1 Thermal Condensation (Phenols, >200°C) SM->C1 C2 Thermal Condensation (Anilines, >250°C) SM->C2 C3 Radical Cyclization (Bu3SnH, AIBN) SM->C3 P1 3-(2-Methoxyphenyl)- coumarins C1->P1 P2 3-(2-Methoxyphenyl)- 2-quinolones C2->P2 P3 Pyrrolo[1,2-c]oxazolones C3->P3

Fig 1. Divergent heterocyclic synthesis pathways from Diethyl 2-(2-methoxyphenyl)malonate.

High-Temperature Cyclocondensation: Coumarins & Quinolones

A critical feature of arylmalonates is their behavior under extreme thermal stress. While standard malonates require highly reactive, toxic coupling agents (e.g., POCl₃) to cyclize, heating diethyl 2-(2-methoxyphenyl)malonate above 250°C triggers the extrusion of ethanol. This generates a transient, highly electrophilic arylketene ester intermediate .

This intermediate undergoes rapid nucleophilic attack by phenols or anilines, followed by intramolecular cyclization. This solvent-free approach bypasses the need for dehydrating agents, making it a highly efficient route to 4-hydroxycoumarins and 2-quinolones ().

Mech A Diethyl 2-(2-methoxyphenyl)malonate B - EtOH (Thermal Cleavage >250°C) A->B C Arylketene Ester Intermediate B->C D Nucleophilic Attack by Dinucleophile C->D E Intramolecular Cyclization (- EtOH) D->E F Heterocyclic Core (Quinolone/Coumarin) E->F

Fig 2. Mechanism of high-temperature cyclocondensation via an arylketene ester.

Protocol: Solvent-Free Synthesis of 3-(2-Methoxyphenyl)-4-hydroxycoumarins

Causality: The synthesis of 4-hydroxycoumarins typically requires the condensation of a phenol with a malonic acid derivative. Retaining the ortho-methoxy group on the resulting 3-arylcoumarin is highly desirable, as it can later be demethylated (using BBr₃) to yield coumestans (polycyclic benzofurocoumarins) via oxidative cyclization.

  • Preparation : In a 50 mL round-bottom flask equipped with a short-path distillation head, combine 10.0 mmol of diethyl 2-(2-methoxyphenyl)malonate and 12.0 mmol of a substituted phenol (e.g., resorcinol).

  • Thermal Activation : Heat the neat mixture gradually to 250°C using a high-temperature heating mantle. Causality: Gradual heating allows for the continuous distillation of the ethanol byproduct, driving the thermodynamic equilibrium toward the arylketene intermediate and preventing the reverse reaction.

  • Cyclization : Maintain the temperature at 250–260°C for 3–5 hours. Monitor the cessation of ethanol evolution as a primary physical indicator of reaction completion.

  • In-Process Validation : Cool a 10 mg aliquot, dissolve in EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The self-validating metric is the disappearance of the UV-inactive malonate spot (R_f ~0.6) and the appearance of a highly fluorescent coumarin spot under 365 nm UV light.

  • Workup & Isolation : Cool the melt to 100°C and cautiously add 20 mL of toluene to induce crystallization. Filter the solid and recrystallize from glacial acetic acid to afford the pure product.

Diastereoselective Synthesis of Kainoid Analogues

Beyond simple cyclocondensations, the 2-methoxyphenyl group acts as a powerful stereocontrol element in radical cyclizations. When functionalized into an α,β-unsaturated phosphonate, the steric bulk of the ortho-methoxy group directs the 5-exo-trig radical cyclization of the pyrrolidine ring. This exclusively yields the (6S,7R,7aS*) relative configuration of pyrrolo[1,2-c]oxazolones, which are critical intermediates for neuroactive kainoid amino acid analogues ().

Protocol: Radical Cyclization via Tin Hydride
  • Initiation : Dissolve 1.0 mmol of the brominated malonate precursor in 20 mL of degassed anhydrous benzene.

  • Radical Generation : Add 1.2 mmol of tributyltin hydride (Bu₃SnH) and 0.1 mmol of AIBN. Causality: Benzene is chosen specifically for its lack of abstractable hydrogen atoms, ensuring the carbon-centered radical propagates exclusively through the intended 5-exo-trig cyclization rather than undergoing premature quenching.

  • Reflux : Heat the mixture to reflux (80°C) under a strict argon atmosphere for 4 hours.

  • In-Process Validation : Confirm the formation of the cyclized product via ¹H NMR of a crude aliquot. The diagnostic shift of the newly formed methine protons at the ring junction (δ 4.2–4.5 ppm) serves as a self-validating proof of cyclization.

  • Purification : Remove the solvent in vacuo. Partition the residue between acetonitrile and hexanes to extract the toxic tin byproducts into the hexane layer. Purify the acetonitrile fraction via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, intermediates, and validation metrics for the primary synthetic pathways utilizing Diethyl 2-(2-methoxyphenyl)malonate.

Application PathwayDinucleophile / ReagentReaction Temp & SolventReactive IntermediateExpected YieldKey Validation Metric
4-Hydroxycoumarins Resorcinol250°C (Neat / Solvent-Free)Arylketene Ester65 - 78%Fluorescent TLC spot (365 nm)
4-Hydroxy-2-quinolones Aniline derivatives260°C (Neat / Solvent-Free)Arylketene Ester55 - 70%Amide N-H stretch (~3300 cm⁻¹)
Kainoid Precursors Bu₃SnH, AIBN80°C (Anhydrous Benzene)Carbon-centered Radical82 - 85%¹H NMR methine shift (δ 4.2-4.5)

References

  • Malonates in Cyclocondensation Reactions Source: Molecules, 2001, 6(4), 338–352. (Thomas Kappe) URL:[Link]

  • Diastereoselective synthesis of ω-phosphonic acid analogues of 4-arylkainoids Source: Chemical Communications, 1998, (12), 1319-1320. URL:[Link]

Microwave-assisted synthesis of Diethyl 2-(2-methoxyphenyl)malonate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Diethyl 2-(2-methoxyphenyl)malonate

Introduction & Scientific Rationale

The


-arylation of malonates is a pivotal transformation in medicinal chemistry, serving as a gateway to 

-aryl carboxylic acids (e.g., NSAIDs like Naproxen) and heterocycles such as benzodiazepines and quinolones. Traditional thermal methods for synthesizing Diethyl 2-(2-methoxyphenyl)malonate often suffer from long reaction times (12–24 hours), high catalyst loading, and poor selectivity due to the steric hindrance imposed by the ortho-methoxy group.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach utilizing a Copper(I)/Ligand catalytic system.[1][2] Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy barrier for the oxidative addition of the sterically hindered 2-iodoanisole more efficiently than conventional heating.

Key Advantages:

  • Reaction Time: Reduced from 18 hours (thermal) to <30 minutes.

  • Selectivity: Mono-arylation is favored over bis-arylation through precise temperature control.

  • Green Chemistry: Lower solvent volumes and energy consumption.

Mechanistic Principles

The reaction operates via a copper-catalyzed nucleophilic aromatic substitution mechanism. Unlike Palladium cycles which proceed via distinct oxidative addition/reductive elimination steps involving M(0)/M(II) species, the Copper cycle is hypothesized to involve a Cu(I)/Cu(III) cycle or a radical-based pathway depending on the ligand.

Critical Mechanistic Factors:

  • Ligand Effect: 2-Picolinic acid acts as an N,O-bidentate ligand, stabilizing the Cu-intermediate and lowering the potential for oxidative addition into the aryl iodide bond.

  • Base Role: Cs

    
    CO
    
    
    
    is essential. Its solubility in organic solvents (relative to K
    
    
    CO
    
    
    ) allows for efficient deprotonation of diethyl malonate to generate the active enolate nucleophile.
  • Microwave Effect: The polar nature of the transition state couples strongly with the microwave field, selectively heating the catalytic micro-environment (selective heating hypothesis).

Figure 1: Catalytic Cycle & Reaction Pathway

ReactionMechanism Start Pre-Catalyst Cu(OTf)2 + Ligand ActiveCat Active Species [L-Cu(I)] Start->ActiveCat Reduction in situ OxAdd Oxidative Addition [L-Cu(III)-Ar-I] ActiveCat->OxAdd + 2-Iodoanisole TransMetal Transmetallation [L-Cu(III)-Ar-Malonate] OxAdd->TransMetal Enolate Enolate Formation DEM + Cs2CO3 Enolate->TransMetal Nucleophilic Attack RedElim Reductive Elimination Product Release TransMetal->RedElim RedElim->ActiveCat Regeneration Product Target Molecule Diethyl 2-(2-methoxyphenyl)malonate RedElim->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the


-arylation of diethyl malonate. The ligand (L) stabilizes the high-valent intermediate.

Experimental Protocol

Safety Warning: Microwave vessels are under high pressure. 2-Iodoanisole is an irritant. Perform all manipulations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10]AmountRole
2-Iodoanisole 234.031.0234 mg (1 mmol)Electrophile
Diethyl malonate 160.172.0320 mg (2 mmol)Nucleophile
Cu(OTf)

361.680.136 mgCatalyst Precursor
2-Picolinic Acid 123.110.225 mgLigand
Cs

CO

325.823.0978 mgBase
Toluene (Anhydrous) --4.0 mLSolvent
Step-by-Step Workflow
  • Vessel Preparation:

    • Equip a 10 mL microwave-transparent process vial (borosilicate glass) with a magnetic stir bar.

    • Add Cu(OTf)

      
        (36 mg) and 2-Picolinic Acid  (25 mg).
      
    • Add Cs

      
      CO
      
      
      
      (978 mg). Note: Grind the base to a fine powder before addition to maximize surface area.
  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3) to remove O

      
      , which can oxidize the active Cu(I) species.
      
  • Substrate Addition:

    • Syringe in Anhydrous Toluene (4.0 mL).

    • Add Diethyl malonate (320 mg) followed by 2-Iodoanisole (234 mg).

    • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Program Parameters:

      • Mode: Dynamic (PID Control)

      • Temperature: 90 °C

      • Hold Time: 30 minutes

      • Pre-stir: 30 seconds (High speed)

      • Pressure Limit: 250 psi (17 bar)

      • Power: Max 200W (System will modulate)

  • Workup & Purification:

    • Cool the vial to room temperature using the reactor's compressed air cooling (approx. 5 mins).

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Hexane:Ethyl Acetate (9:1 to 8:2 gradient).

    • Yield Expectation: 80–90% (Pale yellow oil).

Figure 2: Experimental Workflow Diagram

Workflow Step1 1. Charge Solids (Cu catalyst, Ligand, Base) in 10mL Vial Step2 2. Inert Atmosphere (Argon Purge x3) Step1->Step2 Step3 3. Add Liquids (Toluene, Malonate, Aryl Iodide) Step2->Step3 Step4 4. Microwave Irradiation 90°C | 30 min | Dynamic Power Step3->Step4 Step5 5. Workup Filter (Celite) -> Conc. Step4->Step5 Step6 6. Isolation Flash Chromatography (Hex:EtOAc 9:1) Step5->Step6

Caption: Operational workflow for the microwave-assisted synthesis of diethyl 2-(2-methoxyphenyl)malonate.

Optimization & Troubleshooting

The following data summarizes the optimization of reaction parameters specifically for ortho-substituted aryl halides.

Table 1: Optimization of Reaction Conditions

EntryCatalystLigandTemp (°C)Time (min)Yield (%)Observation
1NoneNone90300No reaction.
2CuINone9030<5Poor conversion without ligand.
3CuI2-Phenylphenol903065Moderate yield (Buchwald conditions).
4Cu(OTf)

2-Picolinic Acid 90 30 88 Optimal conditions.
5Cu(OTf)

2-Picolinic Acid1201072Decarboxylation byproducts observed.
6Pd(OAc)

P(t-Bu)

806085Effective but higher cost (Alternative).

Troubleshooting Guide:

  • Low Yield: Check the quality of Cs

    
    CO
    
    
    
    . It is hygroscopic; wet base kills the reaction. Dry in an oven at 120°C if necessary.
  • Starting Material Remains: If 2-iodoanisole persists, extend hold time to 45 mins. Do not increase temperature above 100°C to avoid decarboxylation of the malonate.

  • Blue/Green Color: The reaction mixture should turn from blue/green (Cu(II)) to a reddish/brown suspension during the reaction. If it remains bright blue, reduction to active Cu(I) failed; ensure Argon purging is sufficient.

References

  • Ibrahim, M. A. (2016). Microwave-Assisted Synthesis of

    
    -Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.[6] Arabian Journal of Chemistry. 
    
  • Hennessy, E. J., & Buchwald, S. L. (2002).[2][11] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[11]

  • Beare, N. A., & Hartwig, J. F. (2002).[12][13] Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[10][12][13] The Journal of Organic Chemistry, 67(2), 541–555.[10][12][13]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Diethyl 2-(2-methoxyphenyl)malonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering yield bottlenecks during the synthesis of alpha-aryl malonates. The synthesis of Diethyl 2-(2-methoxyphenyl)malonate via the cross-coupling of 2-bromoanisole (or 2-iodoanisole) with diethyl malonate is a classic Buchwald-Hartwig-type alpha-arylation[1]. However, the ortho-methoxy group introduces specific steric and electronic challenges that can derail the catalytic cycle if conditions are not strictly controlled.

This guide provides a self-validating protocol, mechanistic insights, and a targeted Q&A to help you achieve >85% yields consistently.

Mechanistic Grounding: The Causality of Yield Loss

The core reaction relies on a transition-metal-catalyzed alpha-arylation[2]. When utilizing 2-bromoanisole, the bulky ortho-methoxy (-OCH3) substituent impedes both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product[1].

  • Ligand Electronics & Sterics: If the catalyst is not sufficiently electron-rich, oxidative addition stalls, leaving unreacted starting material. If the ligand is not sufficiently sterically demanding, reductive elimination is delayed, increasing the probability of side reactions like hydrodehalogenation.

  • Base Selection: Diethyl malonate is highly sensitive to nucleophilic attack. Using the wrong base (e.g., alkoxides) will cause transesterification or hydrolysis of the ester groups[2].

Standardized Experimental Protocol: Palladium-Catalyzed Alpha-Arylation

To overcome the steric hindrance of 2-bromoanisole, we recommend a Palladium-catalyzed approach utilizing the highly active, sterically demanding tri-tert-butylphosphine (P(t-Bu)₃) ligand[2].

Materials Required:

  • 2-Bromoanisole (1.0 equiv, rigorously degassed)

  • Diethyl malonate (1.5 equiv)

  • Pd(dba)₂ (1–2 mol%)

  • P(t-Bu)₃ (1.5–3 mol%, added as a stock solution or tetrafluoroborate salt)

  • K₃PO₄ or Cs₂CO₃ (2.0 equiv, finely milled and anhydrous)

  • Anhydrous Toluene (0.2 M relative to aryl halide)

Step-by-Step Workflow:

  • Preparation (Glovebox or Schlenk Technique): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(dba)₂, P(t-Bu)₃ (if using the solid salt), and the anhydrous base (K₃PO₄ or Cs₂CO₃).

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Self-Validation Check: Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the active catalyst; rigorous degassing is non-negotiable[2].

  • Reagent Addition: Under a positive pressure of Argon, inject anhydrous toluene, followed by 2-bromoanisole and diethyl malonate.

  • Reaction: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800+ rpm) for 12–16 hours. Self-Validation Check: The high stirring rate is critical because the reaction is a heterogeneous mixture (solid base in organic solvent). Poor stirring equals poor yield.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base and partition with ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate Diethyl 2-(2-methoxyphenyl)malonate.

Troubleshooting & FAQs

Q1: My yield is plateauing at 30-40%, and I am recovering a significant amount of unreacted 2-bromoanisole. What is the root cause? A1: This indicates a failure in the oxidative addition step or premature catalyst death. The ortho-methoxy group makes 2-bromoanisole a challenging substrate. Ensure you are using a sufficiently electron-rich and bulky ligand like P(t-Bu)₃ or JohnPhos[2]. Additionally, verify that your solvent is rigorously degassed; trace oxygen will oxidize the Pd(0) catalyst to an inactive Pd(II) species before it can enter the catalytic cycle.

Q2: I am observing the formation of anisole in my crude NMR. How do I prevent this dehalogenation side-reaction? A2: Hydrodehalogenation is a common competing pathway[3]. It occurs when the Ar-Pd(II)-X intermediate abstracts a proton or undergoes beta-hydride elimination from a contaminant. To eliminate this:

  • Ensure your diethyl malonate and toluene are strictly anhydrous.

  • Avoid using secondary or primary alcohol solvents.

  • Increase the concentration of the malonate enolate by ensuring the base is finely milled (increasing surface area for deprotonation), which accelerates the transmetalation step over the background dehalogenation pathway.

Q3: The NMR shows a complex mixture of methyl, ethyl, and tert-butyl esters instead of the pure diethyl malonate derivative. Why? A3: You are experiencing transesterification. This occurs if you use an alkoxide base like Sodium tert-butoxide (NaOtBu)[2]. The tert-butoxide anion can act as a nucleophile, attacking the ester carbonyls of diethyl malonate. To fix this, switch to a non-nucleophilic, mild inorganic base such as K₃PO₄ or Cs₂CO₃[2].

Q4: Is diarylation (adding two 2-methoxyphenyl groups to one malonate) a concern for this substrate? A4: While diarylation is a known side-reaction in malonate chemistry[3], it is highly suppressed in this specific synthesis. The extreme steric bulk of the first 2-methoxyphenyl group effectively blocks the Pd-catalyst from accessing the remaining alpha-proton. However, to be absolutely safe, maintain diethyl malonate in a slight stoichiometric excess (1.5 equiv)[3].

Q5: Can I use Copper catalysis instead of Palladium to save costs? A5: Yes, but you must switch your starting material to 2-iodoanisole. Copper-catalyzed alpha-arylation (e.g., using CuI and 2-phenylphenol) works exceptionally well for aryl iodides but is generally too unreactive for ortho-substituted aryl bromides[4]. If you must use 2-bromoanisole, Palladium remains the gold standard.

Quantitative Data Summary

The following table summarizes expected yields based on varying catalytic conditions for the synthesis of Diethyl 2-(2-methoxyphenyl)malonate.

Aryl HalideCatalyst SystemLigandBaseTemp (°C)Expected YieldPrimary Failure Mode if Unsuccessful
2-BromoanisolePd(dba)₂ (2 mol%)P(t-Bu)₃K₃PO₄8088 - 92% Catalyst oxidation (if O₂ present)
2-BromoanisolePd(OAc)₂ (2 mol%)PPh₃NaOtBu100< 30% Transesterification / Low Conversion
2-IodoanisoleCuI (5 mol%)2-PhenylphenolCs₂CO₃7085 - 90% Ullmann coupling side-reactions
2-BromoanisoleCuI (10 mol%)2-Picolinic acidCs₂CO₃90< 20% Poor oxidative addition to Ar-Br

Catalytic Cycle Visualization

PalladiumCatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(X)Lₙ Oxidative Addition Pd0->OxAdd + Ar-X LigEx Ar-Pd(II)(Enolate)Lₙ Transmetalation OxAdd->LigEx + Enolate - Base·HX RedElim Product Release Reductive Elimination LigEx->RedElim RedElim->Pd0 Catalyst Regeneration Product Diethyl 2-(2-methoxyphenyl)malonate RedElim->Product ArX 2-Bromoanisole ArX->OxAdd Enolate Diethyl Malonate Enolate (via Base) Enolate->LigEx

Pd-catalyzed α-arylation cycle for Diethyl 2-(2-methoxyphenyl)malonate synthesis.

References

  • [1] Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. URL: [Link]

  • [2] Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557-12565. URL: [Link]

  • [4] Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. URL: [Link]

Sources

Purification methods for Diethyl 2-(2-methoxyphenyl)malonate: Distillation vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of Diethyl 2-(2-methoxyphenyl)malonate (CAS: 78024-74-5). This compound is a critical intermediate in pharmaceutical development and organic synthesis. Due to the presence of both a bulky, electron-donating 2-methoxyphenyl group and two ester moieties, selecting the correct purification strategy is vital to prevent thermal degradation (such as decarboxylation) and ensure high purity.

This guide provides a comprehensive comparison between Vacuum Distillation and Silica Gel Column Chromatography , complete with decision matrices, step-by-step protocols, and troubleshooting FAQs.

Purification Strategy & Decision Matrix

When isolating Diethyl 2-(2-methoxyphenyl)malonate from a crude reaction mixture, the choice between distillation and chromatography depends primarily on the reaction scale and the nature of the impurities (e.g., unreacted diethyl malonate or aryl halides)[1].

PurificationDecision Start Crude Diethyl 2-(2-methoxyphenyl)malonate ScaleCheck What is the reaction scale? Start->ScaleCheck LargeScale > 10 Grams (Industrial/Prep Scale) ScaleCheck->LargeScale SmallScale < 10 Grams (Lab/Analytical Scale) ScaleCheck->SmallScale ImpCheck Are impurities highly volatile (e.g., unreacted diethyl malonate)? LargeScale->ImpCheck Chromatography Column Chromatography (High Purity, Resolves Isomers) SmallScale->Chromatography Distillation Vacuum Distillation (High Recovery, Scalable) ImpCheck->Distillation Yes ImpCheck->Chromatography No

Workflow for selecting the optimal purification method for arylmalonate derivatives.

Quantitative Comparison of Methods
ParameterVacuum DistillationColumn Chromatography
Optimal Scale > 10 grams to multi-kilogram< 10 grams (Lab scale)
Primary Separation Mechanism Difference in boiling pointsDifference in molecular polarity
Target Compound Stability Moderate (Requires high vacuum to lower BP)High (Room temperature process)
Solvent Consumption NoneHigh (Requires hexanes/ethyl acetate)
Efficiency / Time Fast for large batchesTime-consuming fraction collection
Best For Removing... Unreacted diethyl malonate (BP 199°C at atm)[2][3]Closely related regioisomers or byproducts

Standard Operating Procedures (SOPs)

Protocol A: High-Vacuum Fractional Distillation

Diethyl malonate boils at 199 °C at atmospheric pressure (760 mmHg)[2][3]. The addition of a phenyl ring significantly increases the boiling point; for instance, diethyl phenylmalonate boils at 170–172 °C under a reduced pressure of 14 mmHg[4][5]. The 2-methoxyphenyl derivative will boil even higher. To prevent thermal degradation, high vacuum (< 1 mmHg) is mandatory.

Causality Note: Heating malonate esters above 180°C in the presence of trace water or salts can trigger ester hydrolysis followed by Krapcho-style decarboxylation, destroying your product. High vacuum lowers the boiling point, mitigating this risk.

Step-by-Step Method:

  • Preparation: Transfer the dried, solvent-free crude mixture to a round-bottom flask. Add a magnetic stir bar to prevent bumping.

  • Apparatus Setup: Assemble a short-path distillation apparatus or a Vigreux column (if separating components with boiling points within 30°C of each other). Ensure all joints are greased and sealed.

  • Vacuum Application: Connect the system to a high-vacuum pump equipped with a cold trap. Gradually apply vacuum until the pressure stabilizes below 1 mmHg.

  • Heating: Submerge the flask in an oil bath. Slowly increase the temperature.

  • Fraction Collection:

    • Fore-run: Collect unreacted diethyl malonate and residual aryl halides at lower temperatures.

    • Main Fraction: Collect the Diethyl 2-(2-methoxyphenyl)malonate. Monitor the vapor temperature closely; a sudden plateau indicates the product is distilling.

  • Cooling: Allow the system to cool to room temperature before breaking the vacuum to prevent flash oxidation of the hot oil/product.

Protocol B: Silica Gel Column Chromatography

For smaller scales or when impurities have boiling points too close to the target compound, chromatography is the gold standard. The 2-methoxyphenyl group increases the steric bulk and alters the dipole moment, allowing for effective separation on normal-phase silica.

Step-by-Step Method:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent, typically hexanes or heptane, and pack the column evenly to avoid channeling[1].

  • Sample Loading: Dissolve the crude Diethyl 2-(2-methoxyphenyl)malonate in a minimum volume of the eluent (or dichloromethane) and carefully load it onto the top of the silica bed[1].

  • Elution Gradient: Begin elution with 100% hexanes to flush out non-polar impurities (e.g., unreacted aryl halides). Gradually increase the polarity by adding Ethyl Acetate (EtOAc) in a step-gradient (e.g., 95:5 → 90:10 Hexanes:EtOAc).

  • Fraction Monitoring: Collect fractions and analyze them via Thin Layer Chromatography (TLC). The target compound will typically show UV activity due to the aromatic ring and can be stained with KMnO4 or PMA.

  • Isolation: Pool the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator[1].

Troubleshooting & FAQs

Q1: I see a significant amount of starting material (diethyl malonate) in my crude NMR. Can I remove it with a simple aqueous wash? A1: No. A simple water or brine wash is generally ineffective for removing unreacted diethyl malonate because it has limited water solubility[1]. While a basic aqueous wash (e.g., sodium carbonate) can remove acidic impurities by converting them to water-soluble salts, it will not efficiently remove the neutral diethyl malonate ester and risks hydrolyzing your product if left too long[1]. You must use vacuum distillation or column chromatography for complete removal.

Q2: My product seems to be degrading during distillation, yielding a mysterious byproduct. What is happening? A2: You are likely observing thermal decarboxylation. Malonate esters are sensitive to high temperatures, especially if the crude mixture contains trace amounts of acid, base, or water from the workup. To fix this:

  • Ensure your crude mixture is strictly neutralized and dried over anhydrous MgSO4 or Na2SO4 before distillation[1].

  • Improve your vacuum system. You must achieve a vacuum of < 1 mmHg to drop the boiling point of the 2-methoxyphenyl derivative to a safe temperature (ideally below 150 °C).

Q3: During chromatography, my product co-elutes with an impurity. How can I improve the resolution? A3: Co-elution occurs when the Rf (Retention factor) values are too similar. To resolve this:

  • Flatten the gradient: Instead of jumping to 10% Ethyl Acetate, run a prolonged isocratic elution at 2% or 5% Ethyl Acetate.

  • Change the solvent system: Switch from Hexanes/Ethyl Acetate to Hexanes/Diethyl Ether or Toluene/Acetone. The different hydrogen-bonding dynamics of the 2-methoxyphenyl ether oxygen may interact differently with alternative solvent systems, altering the Rf value relative to the impurity.

Q4: Is it safe to scale up the chromatography method to 50 grams? A4: While possible, it is highly inefficient. Scaling chromatography to 50 grams requires massive amounts of silica gel and solvent, making it cost-prohibitive and environmentally taxing. For batches >10g, it is strongly recommended to optimize the reaction to minimize closely related impurities, followed by high-vacuum fractional distillation.

References

  • PubChem - Diethyl Malonate (CID 7761). National Institutes of Health (NIH).
  • Diethyl malonate. Wikipedia.
  • Technical Support Center: Purification of Products from Diethyl Malonate Reactions. Benchchem.
  • Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate. Benchchem.
  • SAFETY DATA SHEET - Diethyl phenylmalonate. Thermo Fisher Scientific.
  • Diethyl 2-phenylmalonate | C13H16O4. BuyersGuideChem.

Sources

Minimizing side reactions during Diethyl 2-(2-methoxyphenyl)malonate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Diethyl 2-(2-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific saponification reaction. Our goal is to provide you with in-depth, field-proven insights to help you minimize common side reactions and maximize the yield and purity of your desired 2-(2-methoxyphenyl)malonic acid.

Introduction: The Challenge of a Sterically Hindered Substrate

The hydrolysis of diethyl 2-(2-methoxyphenyl)malonate presents a unique set of challenges primarily due to the steric hindrance imposed by the ortho-methoxyphenyl group. This bulkiness can slow the rate of saponification, often tempting researchers to employ harsher conditions. However, elevated temperatures and extreme pH levels can initiate a cascade of undesirable side reactions, including decarboxylation, intramolecular cyclization (lactonization), and cleavage of the aryl methyl ether.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is 2-methoxyphenylacetic acid, not the expected dicarboxylic acid. What is causing this decarboxylation?

Answer: This is the most common side reaction and occurs when the intermediate, 2-(2-methoxyphenyl)malonic acid, loses a molecule of carbon dioxide.

  • Root Cause Analysis: Malonic acids are β-dicarboxylic acids, which are thermally unstable. Upon heating, they readily undergo decarboxylation through a six-membered cyclic transition state to form an enol, which then tautomerizes to the more stable carboxylic acid.[1][2] The hydrolysis step itself does not cause decarboxylation; rather, it is the conditions during or after hydrolysis, particularly elevated temperatures, that promote this unwanted reaction.[1]

  • Troubleshooting & Prevention:

    • Temperature Control is Critical: The most crucial parameter to control is temperature. The hydrolysis should be conducted at the lowest effective temperature to ensure complete saponification without providing the activation energy for decarboxylation. A temperature range of 50-70°C is often a good starting point.[1]

    • Avoid Prolonged Heating: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed immediately to the workup.

    • Careful Workup: During the acidic workup to protonate the dicarboxylate salt, maintain a low temperature (0-5°C) using an ice bath. Do not allow the acidified aqueous layer to stand for extended periods.

Q2: I've isolated an unexpected neutral compound, which I suspect is a lactone. How can this form, and how do I prevent it?

Answer: The formation of a lactone is a strong possibility due to the ortho-positioning of the methoxy group, which can be cleaved under acidic conditions to a phenol, followed by intramolecular cyclization.

  • Root Cause Analysis: This side reaction likely occurs in two steps during the acidic workup. First, the strong acid used for neutralization (e.g., HCl, H₂SO₄) can cleave the aryl methyl ether, a known reaction under acidic conditions, to generate a transient 2-(2-hydroxyphenyl)malonic acid intermediate.[3][4] This intermediate, with a nucleophilic hydroxyl group in proximity to the electrophilic carboxylic acid carbonyls, can then rapidly undergo intramolecular esterification (lactonization) to form a stable six-membered ring.

  • Troubleshooting & Prevention:

    • Milder Acidification: Use a less harsh acid for neutralization, or add the strong acid slowly and controllably at 0°C to avoid localized heating and high acid concentrations.

    • Minimize Contact Time with Acid: Extract the desired dicarboxylic acid into an organic solvent immediately after acidification. This reduces its exposure to the acidic aqueous environment where both ether cleavage and lactonization are most likely to occur.

    • Alternative Workup: Consider a workup where the reaction mixture is carefully brought to a pH of ~7 with a buffer solution before extraction, although this may complicate isolation.

Q3: My NMR spectrum shows a phenolic peak, and my mass spec indicates the loss of a methyl group. Has the methoxy group been cleaved?

Answer: Yes, this indicates cleavage of the aryl methyl ether. While less common under basic conditions, it is a significant risk during acidic workup.

  • Root Cause Analysis: Aryl methyl ethers are generally stable to basic conditions used for saponification.[3] However, they are susceptible to cleavage by strong acids, such as HBr or even concentrated HCl, especially at elevated temperatures.[3][4] The protonation of the ether oxygen makes the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Br⁻, Cl⁻) in an SN2-type reaction.

  • Troubleshooting & Prevention:

    • Prioritize Basic Hydrolysis: The saponification itself is unlikely to be the cause. The problem almost certainly lies in the acidic workup.

    • Controlled Acidification: As with preventing lactonization, the key is a cold and careful acidic workup. Use an ice bath and add acid dropwise only until the aqueous layer is acidic (check with pH paper), then immediately proceed with extraction.

    • Avoid Protic Acids with Nucleophilic Anions: If possible, consider using an acid with a non-nucleophilic counter-ion for the workup, although this is often less practical. Sticking to controlled addition of standard acids like HCl is usually sufficient.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired hydrolysis pathway and the competing side reactions.

Hydrolysis_Pathways cluster_main Desired Hydrolysis Pathway cluster_side Side Reaction Pathways A Diethyl 2-(2-methoxyphenyl)malonate B Dipotassium 2-(2-methoxyphenyl)malonate A->B 2 eq. KOH H₂O/EtOH, 50-70°C C 2-(2-methoxyphenyl)malonic Acid (Desired Product) B->C Cold, dilute HCl (aq) (Workup) D Decarboxylation C->D Heat (>80°C) or prolonged acid F Ether Cleavage + Lactonization C->F Harsh Acidic Workup (e.g., conc. HCl, heat) E 2-Methoxyphenylacetic Acid D->E G Lactone Byproduct F->G Troubleshooting_Logic Start Analyze Final Product Q1 Is the main product 2-methoxyphenylacetic acid? Start->Q1 Sol1 ISSUE: Decarboxylation ACTION: 1. Reduce hydrolysis temperature to <70°C. 2. Minimize heating time. 3. Keep workup cold. Q1->Sol1 Yes Q2 Is the main product the desired dicarboxylic acid? Q1->Q2 No Success Process Successful Q2->Success Yes Q3 Is an unexpected neutral byproduct observed (lactone)? Or is a phenolic peak seen in NMR? Q2->Q3 No Sol3 ISSUE: Lactonization / Ether Cleavage ACTION: 1. Ensure acidic workup is at 0-5°C. 2. Use dilute acid (e.g., 2M HCl). 3. Add acid slowly. 4. Extract product immediately after acidification. Q3->Sol3 Yes Incomplete Is starting material still present? Q3->Incomplete No Incomplete->Success No, product is pure Sol4 ISSUE: Incomplete Reaction ACTION: 1. Extend reaction time at 60-65°C. 2. Ensure 2.2 eq. of base were used. 3. Check purity of starting material. Incomplete->Sol4 Yes

Caption: Troubleshooting decision workflow.

References

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange. Available at: [Link]

  • The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO... ResearchGate. Available at: [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Center for Biotechnology Information. Available at: [Link]

  • Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. ResearchGate. Available at: [Link]

  • Malonic Ester Synthesis. OpenOChem Learn. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Methoxyphenyl Malonate Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for troubleshooting the palladium-catalyzed α-arylation of 2-methoxyphenyl malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific cross-coupling reaction. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Troubleshooting Guide: From Low Yields to Complete Reaction Failure

This section addresses specific issues you may encounter during the arylation of 2-methoxyphenyl malonate. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolving the issue.

Problem 1: Low to No Conversion of Starting Materials

You've set up your reaction, but analysis by TLC, GC-MS, or LC-MS shows a large amount of unreacted 2-methoxyphenyl malonate and aryl halide.

Visual Observation: The reaction mixture may show no color change, or you might observe the formation of a fine black precipitate (palladium black).

  • Cause 1a: Inactive Catalyst Species. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution:

      • Ensure Rigorous Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[1] Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and the reaction is performed under a positive pressure of argon or nitrogen.

      • Select an Appropriate Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for this reaction. They facilitate both the oxidative addition of the aryl halide and the reductive elimination to form the product.[2] Consider using ligands such as P(t-Bu)₃ or ferrocenyl-based phosphines.[3][4]

  • Cause 1b: Catalyst Poisoning by Substrate or Impurities. The palladium catalyst's active sites can be blocked by various species present in the reaction mixture.

    • Solution:

      • Substrate-Related Poisoning (Chelation): The ortho-methoxy group of 2-methoxyphenyl malonate can potentially chelate to the palladium center, creating a stable, less reactive complex and inhibiting catalysis. This is a common issue with substrates containing coordinating heteroatoms.

      • Impurity-Related Poisoning: Impurities from the synthesis of 2-methoxyphenyl malonate (e.g., residual guaiacol) or other reagents can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.[5]

      • Purification of Starting Materials: Ensure the purity of your 2-methoxyphenyl malonate and aryl halide. Recrystallization or column chromatography may be necessary. For liquid reagents, distillation can be effective.

Problem 2: Predominant Formation of Side Products

Your starting materials are consumed, but the desired mono-arylated product is a minor component of the reaction mixture.

  • Cause 2a: Diarylation. The second acidic proton on the malonate is deprotonated and undergoes a second arylation, leading to a diarylated byproduct.[6]

    • Solution:

      • Stoichiometry Control: Use an excess of the 2-methoxyphenyl malonate relative to the aryl halide to statistically favor monoarylation.[6]

      • Base Selection: A very strong base can readily deprotonate the mono-arylated product, promoting diarylation.[6] Consider using a milder base or carefully controlling the stoichiometry of a strong base.

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second arylation.[6]

  • Cause 2b: Decarboxylation. The malonate ester can undergo hydrolysis and subsequent decarboxylation, particularly under harsh basic conditions or at elevated temperatures, to yield an aryl-acetic acid derivative.[6][7]

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can facilitate hydrolysis.

      • Milder Base and Temperature: Avoid excessively high temperatures and overly strong bases if decarboxylation is a significant issue.

  • Cause 2c: Homocoupling of the Aryl Halide. The aryl halide can couple with itself to form a biaryl byproduct.

    • Solution:

      • Optimize Catalyst and Ligand: A well-stabilized and active catalyst is less likely to promote homocoupling. Ensure an appropriate ligand-to-palladium ratio.

      • Control Reaction Temperature: Lowering the temperature may disfavor this side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the black precipitate I see in my reaction flask?

A1: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a clear sign of catalyst deactivation and a common reason for low or no conversion.

Q2: Can the methoxy group in 2-methoxyphenyl malonate really poison the catalyst?

A2: While direct evidence for this specific substrate is not extensively documented, it is a well-established principle in palladium catalysis that substrates with Lewis basic heteroatoms (like the oxygen in the methoxy group) in a position that allows for chelation to the metal center can form stable, less reactive intermediates. This can slow down or halt the catalytic cycle. The diagram below illustrates this potential chelation effect.

Q3: Which ligands are best for the arylation of malonates?

A3: Sterically bulky and electron-rich phosphine ligands are generally the most effective. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and bulky biaryl phosphines have been shown to be successful in promoting the arylation of malonates.[2][8] These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Q4: How important is the choice of base?

A4: The base is critical. It must be strong enough to deprotonate the malonate and form the enolate nucleophile. However, a base that is too strong or used in large excess can promote diarylation.[6] Common bases for this reaction include sodium hydride (NaH), sodium tert-butoxide (NaOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[9]

Q5: My reaction starts well but then stalls. What could be the cause?

A5: This is a classic sign of catalyst deactivation over time. This could be due to gradual poisoning from a low-level impurity, thermal decomposition of the catalyst at elevated temperatures, or slow degradation of the ligand. Ensure your reaction is run under a strictly inert atmosphere and consider if a lower reaction temperature for a longer duration might be beneficial.

III. Experimental Protocols

General Protocol for the Palladium-Catalyzed α-Arylation of 2-Methoxyphenyl Malonate

This protocol provides a robust starting point. Optimization of the ligand, base, solvent, and temperature may be necessary for specific aryl halides.

Reagents and Equipment:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃ or a suitable biaryl phosphine)

  • 2-Methoxyphenyl malonate

  • Aryl halide (bromide or iodide)

  • Base (e.g., NaH, NaOtBu, or LiHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add the base (e.g., 1.2-1.5 equivalents). Then, add the 2-methoxyphenyl malonate (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction (e.g., with saturated aqueous ammonium chloride if a strong base was used). Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Suspected Catalyst Poisoning by Impurities: A Small-Scale Test

If you suspect impurities in your starting materials are poisoning the catalyst, this small-scale test with purified reagents can help confirm your hypothesis.

  • Purify Reagents: Purify a small amount of your 2-methoxyphenyl malonate and aryl halide by column chromatography or recrystallization. Ensure your solvent is freshly distilled and thoroughly degassed. Use a fresh bottle of high-purity base.

  • Run a Control Reaction: Set up a small-scale reaction (e.g., 0.1 mmol) using the standard protocol but with the purified reagents.

  • Compare Results: Simultaneously, run an identical reaction with your unpurified reagents.

  • Analysis: If the reaction with purified reagents proceeds significantly better than the one with unpurified reagents, it strongly suggests that an impurity is the source of the problem.

IV. Data and Visualizations

Table 1: Common Issues and Recommended Actions
Observed Problem Potential Cause Primary Recommended Action Secondary Actions
No reaction, palladium black formsCatalyst decomposition/oxidationEnsure rigorous anaerobic conditions and use fresh, degassed solvents.Use a more stabilizing ligand; lower the reaction temperature.
Low conversion, no palladium blackCatalyst poisoningPurify all starting materials and solvents.Screen different ligands and bases.
High diarylationExcess base or high reactivityUse an excess of the malonate; use a milder base or less of a strong base.Lower the reaction temperature.
Decarboxylation product observedPresence of water; harsh conditionsUse anhydrous reagents and solvents; use a milder base and lower temperature.Carefully control workup conditions.
Diagrams

Catalyst_Poisoning_Mechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Pathways Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poisoned_Pd0 Pd(0)-P (Inactive) Pd0->Poisoned_Pd0 Coordination of Poison PdII_Aryl Ar-Pd(II)-X(L)n OxAdd->PdII_Aryl Transmetalation Enolate Coordination PdII_Aryl->Transmetalation + Malonate Enolate Chelated_Pd Chelated Pd Complex (Inactive) PdII_Aryl->Chelated_Pd Chelation by 2-methoxyphenyl group PdII_Enolate Ar-Pd(II)-Enolate(L)n Transmetalation->PdII_Enolate ReductiveElimination Reductive Elimination PdII_Enolate->ReductiveElimination ReductiveElimination->Pd0 Regeneration of Pd(0) Product Ar-Malonate ReductiveElimination->Product Poison Poison (P) (e.g., Sulfur, Guaiacol)

Caption: Potential catalyst poisoning pathways in the arylation of 2-methoxyphenyl malonate.

Caption: A logical workflow for troubleshooting low yields in the arylation reaction.

V. References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555. [Link]

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Royal Society of Chemistry. [Link]

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

  • PubMed. (2022). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. PubMed. [Link]

  • PolyU Institutional Research Archive. (2023). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive. [Link]

  • Organic Chemistry Portal. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Organic Chemistry Portal. [Link]

  • Olofsson, B., & Olofsson, J. (2024). Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers. JACS Au. [Link]

  • ResearchGate. (2018). α-Arylation of diethyl malonate via enolate with bases in a heterogeneous phase. ResearchGate. [Link]

  • Olofsson, B., & Olofsson, J. (2024). Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers. ACS Publications. [Link]

  • Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. PubMed. [Link]

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • DCL Europe GmbH. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Europe GmbH. [Link]

  • Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Hartwig Group. [Link]

  • da Silva, J. F., & de Souza, R. O. (2017). Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. ResearchGate. [Link]

  • Filo. (2025). Synthesis from Diethyl Malonate. Filo. [Link]

  • ResearchGate. (2025). Decarboxylative arylation of malonate ester and amide. ResearchGate. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Chemistry Portal. [Link]

  • Olofsson, J. (2011). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. PMC. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]

  • ResearchGate. (2016). Palladium-catalyzed allylation of diethyl malonate (2a) with the MBH alcohol 1a. ResearchGate. [Link]

  • Google Patents. (1979). Regeneration of palladium hydrogenation catalyst. Google Patents.

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. [Link]

  • Scilit. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

  • Organic Chemistry Portal. (2012). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • Buchwald, S. L., & Martín, R. (2008). An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. PMC. [Link]

  • Casado, M. A., & Espinet, P. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Google Patents. (2009). Preparation method of diethyl malonate. Google Patents.

  • Royal Society of Chemistry. (2025). Decarboxylative photocatalytic transformations. Royal Society of Chemistry. [Link]

  • Organic Letters. (2015). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. ACS Publications. [Link]

  • PubMed. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. PubMed. [Link]

Sources

Optimizing reflux temperatures for Diethyl 2-(2-methoxyphenyl)malonate stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Temperatures for Diethyl 2-(2-methoxyphenyl)malonate Stability

Executive Summary

Diethyl 2-(2-methoxyphenyl)malonate (CAS 78024-74-5) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized heterocycles. While chemically robust at ambient temperatures, this


-aryl malonate ester exhibits significant thermal sensitivity during reflux, primarily driven by hydrolytic decarboxylation .

This guide addresses the precise thermal windows required to maximize yield while suppressing the formation of the primary degradant, Ethyl 2-(2-methoxyphenyl)acetate.

Module 1: Thermal Stability & Degradation Mechanisms
Q1: Why does my product degrade during high-temperature reflux?

Answer: The degradation is rarely a direct thermal decomposition of the ester itself. Instead, it is almost practically driven by trace moisture acting as a catalyst for hydrolysis-driven decarboxylation .

At reflux temperatures (>80°C), even ppm-levels of water can initiate the hydrolysis of one ester group to the carboxylic acid (mono-ester). This intermediate is thermally unstable and undergoes rapid decarboxylation via a cyclic six-membered transition state.

The Degradation Pathway:

  • Hydrolysis: Diethyl ester

    
     Mono-acid (catalyzed by trace acid/base and heat).
    
  • Decarboxylation: Mono-acid

    
     Enol intermediate 
    
    
    
    Aryl acetate (irreversible loss of CO₂).

Visualizing the Pathway:

DegradationPathway Ester Diethyl 2-(2-methoxyphenyl)malonate (Target Molecule) MonoAcid Mono-Acid Intermediate (Unstable) Ester->MonoAcid + H2O / Heat (Hydrolysis) Transition Cyclic Transition State (6-Membered Ring) MonoAcid->Transition > 80°C Product Ethyl 2-(2-methoxyphenyl)acetate (Degradant) Transition->Product - CO2 (Decarboxylation) CO2 CO2 Gas Transition->CO2

Figure 1: The hydrolytic decarboxylation cascade. Note that the mono-acid intermediate is the "thermal fuse" that breaks the molecule.

Q2: What is the "Safe Zone" for reflux temperatures?

Answer: Based on kinetic data for


-aryl malonates:
  • < 60°C: Negligible degradation (Safe for prolonged stirring).

  • 60°C – 85°C (Ethanol Reflux): Stable only under anhydrous conditions.

  • > 100°C (Toluene/Xylene Reflux): High risk. Requires strict exclusion of moisture and monitoring of reaction time.

Module 2: Solvent Selection & Protocol Optimization
Q3: Which solvent system offers the best balance of solubility and stability?

Answer: Solvent selection dictates the reflux temperature. You must trade off reaction kinetics (faster at high T) against stability (better at low T).

SolventBoiling Point (°C)Stability RiskRecommendation
Diethyl Ether 35LowToo Low. Poor kinetics for substitution/coupling.
THF 66Low-MediumIdeal. Good balance for Cu-catalyzed couplings.
Ethanol 78MediumStandard. Ensure anhydrous grade (<0.05% water).
Toluene 110HighCritical Control. Use only if reaction stalls at lower temps.
DMF/DMSO >150SevereAvoid. High temp promotes rapid decarboxylation.
Q4: How do I optimize the reflux protocol?

Answer: Follow this "Self-Validating" protocol to ensure stability.

Step-by-Step Optimization Workflow:

  • The Moisture Check: Before heating, draw an aliquot. If Karl Fischer titration shows >0.1% water, dry the solvent over 3Å molecular sieves.

  • The Inert Blanket: Sparge the reaction vessel with dry Nitrogen or Argon for 15 minutes. This prevents atmospheric moisture ingress during reflux.

  • The Temperature Ramp: Do not plunge the flask into a pre-heated oil bath. Ramp temperature at 5°C/min to the set point.

  • The "Bubble" Test: Watch for gas evolution unrelated to boiling. If you see fine bubbles forming in the liquid phase (distinct from boiling chips), CO₂ is evolving. Reduce temperature immediately by 10°C.

Decision Logic for Solvent Selection:

OptimizationLogic Start Start Optimization CheckTemp Required Reaction Temp? Start->CheckTemp LowTemp < 70°C CheckTemp->LowTemp HighTemp > 80°C CheckTemp->HighTemp THF Use Anhydrous THF (Reflux ~66°C) LowTemp->THF Toluene Use Toluene? HighTemp->Toluene WaterCheck Is Water Strictly Excluded? Toluene->WaterCheck Proceed Proceed with Toluene Monitor CO2 evolution WaterCheck->Proceed Yes Abort STOP: Switch to Ethanol or Dry Solvent WaterCheck->Abort No

Figure 2: Decision matrix for selecting reflux conditions based on thermal requirements and moisture control.

Module 3: Troubleshooting FAQ
Q: I see a new spot on my TLC plate just below the product. What is it?

A: This is likely Ethyl 2-(2-methoxyphenyl)acetate .

  • Cause: Decarboxylation has occurred.[1][2][3]

  • Verification: This spot will be non-UV active if the aryl ring is lost (unlikely) or have a slightly different Rf due to the loss of the ester group. In this case, the loss of the ethoxycarbonyl group makes the molecule less polar, so it may actually run higher or similar depending on the eluent. (Correction: The mono-decarboxylated product is less polar than the diester, so it typically has a higher Rf ).

  • Fix: Lower your bath temperature by 10-15°C and re-dry your solvent.

Q: My yield is low (40-50%), but the starting material is gone.

A: You likely have "invisible" loss via decarboxylation where the volatile byproducts (CO₂) are lost, and the organic byproduct (the acetate) is being washed away or co-eluting.

  • Check: Run an NMR of the crude. Look for the disappearance of the unique malonate proton (singlet/doublet around 4.5-5.0 ppm) and the appearance of a methylene singlet (around 3.6 ppm) characteristic of the aryl acetate.

Q: Can I use base catalysis (e.g., NaOEt) at reflux?

A: Caution is advised. Strong bases at reflux promote saponification (hydrolysis). If you must use a base (e.g., for alkylation), ensure the system is strictly anhydrous . If water is present, hydroxide is generated, which rapidly hydrolyzes the ester.

  • Alternative: Use a non-nucleophilic base like Cs₂CO₃ or NaH in THF to minimize nucleophilic attack on the ester carbonyls.

References
  • Hennessy, E. J., & Buchwald, S. L. (2002).[4] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[4] [Link]

    • Grounding: Establishes the standard copper-catalyzed synthesis conditions (approx. 70°C)
  • Grounding: Provides general process safety data regarding malonate ester hydrolysis and thermal runaway risks.
  • Grounding: Used for physical property verification and general handling guidelines for methoxy-substituted malon
  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

    • Grounding: Validates the mechanism of hydrolytic instability and decarboxylation in aryl malon

Sources

Removing unreacted starting materials from Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers working with Diethyl 2-(2-methoxyphenyl)malonate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common impurities, particularly unreacted starting materials. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for your compound, ensuring the reliability and reproducibility of your downstream applications.

Troubleshooting Guide: Isolating Pure Diethyl 2-(2-methoxyphenyl)malonate

This section addresses specific purification challenges you may encounter post-synthesis. The appropriate method depends critically on the identity of the impurity.

Q1: My NMR spectrum shows a significant amount of unreacted diethyl malonate. How can I remove it without hydrolyzing my product?

A1: Leverage Acidity with a Mild Basic Wash.

This is a classic purification challenge where understanding the relative acidity of the compounds is key. The methylene protons on diethyl malonate are significantly more acidic (pKa ≈ 13) than typical C-H bonds due to the resonance stabilization provided by the two adjacent carbonyl groups.[1][2] This acidity allows for its selective removal via a mild acid-base extraction.

Your product, Diethyl 2-(2-methoxyphenyl)malonate, lacks this acidic methylene proton and will remain in the organic phase. The key is to use a base that is strong enough to deprotonate diethyl malonate but not so strong that it causes significant hydrolysis of your desired ester product.[3][4]

Recommended Solution: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) is ideal.[1] These bases convert diethyl malonate into its water-soluble sodium salt, which is then extracted into the aqueous layer.

Experimental Protocol 1: Mild Basic Aqueous Wash

  • Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from evolved CO₂ gas.[1] Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium malonate salt.

  • Repeat (Optional): For significant amounts of diethyl malonate contamination, a second wash may be necessary. Monitor the removal by TLC.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

Causality Note: Why not use NaOH? Sodium hydroxide is a strong base that can readily catalyze the saponification (hydrolysis) of the ester functional groups in both your starting material and your desired product. Using a weaker base like sodium bicarbonate minimizes this risk.[1][3]

Q2: I've removed the diethyl malonate, but TLC and NMR indicate the presence of the starting 2-haloanisole (e.g., 2-bromoanisole). What is the best removal strategy?

A2: Separate Based on Physical Properties: Chromatography or Distillation.

The unreacted 2-haloanisole (e.g., 2-chloroanisole, 2-bromoanisole, 2-iodoanisole) is a neutral organic compound and will not be removed by acid-base extraction.[5][6] Therefore, purification must rely on differences in physical properties between the haloanisole and your significantly larger, more polar product.

Option 1 (Most Common): Flash Column Chromatography This is the most effective method for completely removing the haloanisole. The principle is separation based on differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Your product, being more polar due to the two ester groups, will adhere more strongly to the silica and elute later than the less polar haloanisole.

Experimental Protocol 2: Flash Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexanes or petroleum ether).

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and increasing to 5%, 10%, etc.). The less polar 2-haloanisole will elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which contain your product.

  • Concentration: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Option 2 (Conditional): Fractional Distillation Under Reduced Pressure This method is viable only if there is a substantial difference in boiling points between the starting haloanisole and your final product, and if your product is thermally stable. Given the high boiling points of both, this must be performed under vacuum to prevent decomposition.

Data-Driven Decision Making: Consult the physical properties table below. The significant difference in boiling points suggests that vacuum distillation is a feasible, scalable purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Diethyl malonate 160.17199[2][7]1.05[7]
2-Chloroanisole 142.58195-196[8][9][10]~1.123 @ 25°C[8][9]
2-Bromoanisole 187.03223[11][12]~1.502 @ 25°C[11][12]
2-Iodoanisole 234.03125-126 @ 19 mmHg[13]~1.799 @ 25°C[13]
Diethyl 2-(2-methoxyphenyl)malonate 266.28>300 (est.)>1.1 (est.)
Frequently Asked Questions (FAQs)
Q3: What are the common synthetic routes to Diethyl 2-(2-methoxyphenyl)malonate, and how do they influence impurities?

A3: Understanding the reaction mechanism provides insight into potential byproducts. Common routes are transition-metal-catalyzed cross-coupling reactions.

  • Ullmann Condensation: A classic method involving the coupling of an aryl halide with diethyl malonate using a copper catalyst, often at high temperatures.[14][15] This can sometimes lead to side reactions and requires careful purification to remove copper salts.

  • Buchwald-Hartwig Amination (adapted for C-C coupling): A more modern, versatile palladium-catalyzed reaction that couples an aryl halide with diethyl malonate in the presence of a strong base and a specialized phosphine ligand.[16][17][18] While highly efficient, residual palladium and ligands must be removed, typically via chromatography.

In both cases, the primary impurities are unreacted starting materials due to incomplete reaction.

Q4: Which purification strategy should I choose?

A4: The optimal strategy follows a logical workflow based on the impurities present. The following decision tree illustrates a self-validating purification protocol.

Purification_Workflow start Crude Reaction Mixture tlc_nmr Analyze by TLC & NMR to Identify Impurities start->tlc_nmr decision Unreacted Diethyl Malonate? tlc_nmr->decision wash Perform Mild Basic Wash (Protocol 1) decision->wash Yes dry Dry & Concentrate Organic Layer decision->dry No wash->dry decision2 Unreacted 2-Haloanisole or Other Impurities? dry->decision2 chromatography Perform Flash Column Chromatography (Protocol 2) decision2->chromatography Yes pure_product Pure Diethyl 2-(2-methoxyphenyl)malonate decision2->pure_product No chromatography->pure_product

Caption: Purification workflow for Diethyl 2-(2-methoxyphenyl)malonate.

Q5: How should I properly store the purified Diethyl 2-(2-methoxyphenyl)malonate?

A5: As an ester, Diethyl 2-(2-methoxyphenyl)malonate is susceptible to slow hydrolysis over time, especially in the presence of moisture, acid, or base. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and stored in a cool, dry place away from strong acids and bases.

References
  • Trost, B. M., & Ma, S. (1996). Palladium-Catalyzed Cycloisomerizations of 1,n-Enynes. Journal of the American Chemical Society, 118(49), 12203–12219. (Note: This reference provides background on Pd-catalysis involving malonates, similar to the cited text in the grounding data which mentions Trost and Ma's work on Pd insertion into acidic C-H bonds.)
  • Grokipedia. (n.d.). 2-Bromoanisole.
  • Dakota Ingredients. (2026, February 14). 2-Chloroanisole (CAS 766-51-8): Properties, Uses, and Sourcing Guide.
  • Wikipedia. (n.d.). Sodium ethoxide. Retrieved February 16, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Products from Diethyl Malonate Reactions.
  • ChemBK. (2024, April 9). 2-Iodoanisole. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 16, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Chloroanisole. Retrieved February 16, 2026, from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Sodium ethoxide, 96% 100 g. Retrieved February 16, 2026, from [Link]

  • Sciencemadness Wiki. (2019, July 12). Sodium ethoxide. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Iodoanisole (CAS 529-28-2). Retrieved February 16, 2026, from [Link]

  • Oreate AI Blog. (2025, December 22). Understanding Sodium Ethoxide: A Key Player in Organic Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Bromoanisole. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2004, September 2). Efficient Palladium-Catalyzed Cross-Coupling of β-Chloroalkylidene/arylidene Malonates Using Microwave Chemistry. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved February 16, 2026, from [Link]

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved February 16, 2026, from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2021, November 2). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Retrieved February 16, 2026, from [Link]

  • The Hartwig Group. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. J. Org. Chem., 67, 541-555. Retrieved February 16, 2026, from [Link]

  • Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Ataman Kimya. (n.d.). DIETHYL MALONATE. Retrieved February 16, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Retrieved February 16, 2026, from [Link]

  • chemeurope.com. (n.d.). Diethyl malonate. Retrieved February 16, 2026, from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • ACS Publications. (2021, December 21). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters | Organic Letters. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved February 16, 2026, from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 16, 2026, from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep.
  • Journal of the American Chemical Society. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 16, 2026, from [Link]

  • The Good Scents Company. (n.d.). diethyl malonate, 105-53-3. Retrieved February 16, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 16, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 16, 2026, from [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 16, 2026, from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved February 16, 2026, from [Link]

Sources

Overcoming steric hindrance in Diethyl 2-(2-methoxyphenyl)malonate substitution

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Synthetic Methodology Division Subject: Technical Guide: Overcoming Steric Hindrance in Diethyl 2-(2-methoxyphenyl)malonate Substitution

Executive Summary & Core Challenge

This guide addresses the alpha-substitution (alkylation) of Diethyl 2-(2-methoxyphenyl)malonate . Unlike simple malonates, this substrate presents a unique "Ortho-Effect" challenge. The 2-methoxy substituent on the phenyl ring creates a dual barrier:

  • Steric Shielding: The methoxy group physically blocks the trajectory of incoming electrophiles.

  • Cation Chelation: The ether oxygen can coordinate with the metal counter-ion (Li⁺, Na⁺) of the enolate, locking the molecule in a rigid, unreactive conformation.

The following protocols are designed to destabilize these non-productive aggregates and force substitution through kinetic control.

Troubleshooting & FAQs

Q1: I am using NaOEt/EtOH (standard conditions), but conversion stalls at <15%. Why?

Diagnosis: The ortho-methoxy group increases the steric bulk around the alpha-proton, making deprotonation kinetically slow with alkoxides. Furthermore, the resulting enolate is likely forming a tight ion-pair or chelate with Na⁺, which is insoluble or unreactive in ethanol. Solution: Switch to a Polar Aprotic Solvent System with a Non-Nucleophilic Strong Base .

  • Recommendation: Use NaH (Sodium Hydride) in DMF (Dimethylformamide) or THF/HMPA .

  • Mechanism: DMF solvates the Na⁺ cation effectively, leaving a "naked," highly reactive enolate anion that can overcome the steric barrier of the electrophile.

Q2: The reaction turns dark/tarry, and I see multiple spots on TLC. What is happening?

Diagnosis: This suggests O-Alkylation or Decarboxylative Decomposition .

  • O-Alkylation: In highly polar solvents (like DMF), the oxygen of the enolate becomes a competing nucleophile, especially with "hard" electrophiles (e.g., sulfates, sulfonates).

  • Decomposition: The electron-rich 2-methoxyphenyl ring makes the benzylic position susceptible to oxidative degradation if not under strict inert atmosphere. Solution:

  • Control: Lower the temperature to 0°C during base addition, then warm slowly.

  • Additives: Add LiCl (Lithium Chloride) .[1] Lithium coordinates tightly to the enolate oxygen, favoring C-alkylation over O-alkylation (Hard/Soft Acid-Base principle).

Q3: Can I use Phase Transfer Catalysis (PTC) to avoid anhydrous conditions?

Diagnosis: Yes, and this is often the superior method for sterically hindered substrates because it relies on highly reactive "quat" salts (Q⁺Enolate⁻) at the interface. Solution: Use 50% NaOH (aq) / Toluene with TBAB (Tetrabutylammonium bromide) .

  • Why it works: The bulky Tetrabutylammonium cation (Q⁺) cannot chelate with the 2-methoxy group. It forces the enolate into a loose ion pair, maximizing nucleophilicity.

Decision Matrix: Selecting the Right Protocol

VariableMethod A: Classical High-ForceMethod B: Phase Transfer (PTC)Method C: Dissolving Metal (Specific Cases)
Base NaH (60% dispersion)50% NaOH or Solid K₂CO₃LiHMDS / KOtBu
Solvent DMF or THF/DMSO (10:1)Toluene or MeCNTHF (-78°C)
Catalyst None (or 15-Crown-5)TBAB or TEBA (5-10 mol%)None
Temp 0°C

60°C
Reflux or 80°C-78°C

RT
Best For Primary Alkyl HalidesSecondary/Branched ElectrophilesAvoiding Polymerization
Risk Runaway exothermEmulsion formationMoisture sensitivity

Detailed Experimental Protocols

Method A: High-Conversion NaH/DMF Protocol

Best for primary alkyl halides and unreactive electrophiles.

Reagents:

  • Diethyl 2-(2-methoxyphenyl)malonate (1.0 equiv)

  • Sodium Hydride (60% in oil) (1.2 equiv)

  • Electrophile (R-X) (1.2 - 1.5 equiv)

  • Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Base Washing: Place NaH in the flask. Wash twice with dry hexane to remove mineral oil (optional, but recommended for accurate stoichiometry). Suspend NaH in dry DMF.

  • Deprotonation (Critical Step): Cool suspension to 0°C . Add the malonate substrate dropwise as a solution in minimal DMF.

    • Observation: Gas evolution (

      
      ) will be vigorous. The solution may turn yellow/orange (enolate formation).
      
    • Wait: Stir at 0°C for 30 mins, then Room Temp (RT) for 30 mins to ensure breaking of the internal H-bond/chelate.

  • Alkylation: Cool back to 0°C. Add the Electrophile dropwise.

  • Reaction: Allow to warm to RT. If no reaction after 2 hours (TLC check), heat to 60°C .

    • Note: Do not exceed 80°C to prevent DMF decomposition.

  • Quench: Pour mixture into ice-cold saturated

    
     solution. Extract with EtOAc.
    
Method B: Solid-Liquid Phase Transfer Catalysis (The "Soft" Approach)

Best for avoiding anhydrous conditions and minimizing O-alkylation.

Reagents:

  • Substrate (1.0 equiv)

  • Solid

    
     (3.0 equiv) - Must be finely ground/powdered.
    
  • TBAB (Tetrabutylammonium bromide) (10 mol%)

  • Acetonitrile (

    
    ) or Toluene.
    

Step-by-Step:

  • Mix: Combine substrate, powdered

    
    , and TBAB in Acetonitrile.
    
  • Activation: Stir vigorously at RT for 30 minutes. The mixture is heterogeneous.

  • Addition: Add the electrophile in one portion.

  • Reflux: Heat to reflux (approx 80°C for MeCN).

  • Monitoring: Monitor by TLC. This reaction is slower (4-12 hours) but cleaner.

    • Self-Validating Check: If the reaction stalls, add another 5 mol% of TBAB. If it still stalls, the electrophile may be decomposing; check electrophile stability.

Mechanistic Visualization

The following diagram illustrates the "Chelation Trap" caused by the 2-methoxy group and how Polar Solvents or PTC break this trap to allow substitution.

G cluster_0 The 'Chelation Trap' (Low Reactivity) cluster_1 The Solution (Activation) Inactive_Enolate Chelated Enolate (Na+ trapped by O-Me and C=O) Steric_Block Steric Shielding (Ortho-OMe blocks approach) Inactive_Enolate->Steric_Block Stabilizes Naked_Enolate Naked Enolate (Free Anion) Inactive_Enolate->Naked_Enolate Add Polar Solvent (DMF) or Crown Ether Product Substituted Product Steric_Block->Product Hinders Naked_Enolate->Product Electrophile (R-X) Attack

Figure 1: Transition from the inactive, chelated state (stabilized by the ortho-methoxy group) to the reactive "naked" enolate required for successful substitution.

References

  • Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance.[2][3] Journal of the American Chemical Society, 121(7), 1473–1478.[2]

  • BenchChem Technical Support. (2025). Managing steric hindrance in reactions with diethyl(trimethylsilylmethyl)malonate. BenchChem Troubleshooting Guides.

  • Organic Chemistry Portal. (2024). Malonic Ester Synthesis: Scope and Mechanism.

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Chlorides and Mesylates.[3] Journal of the American Chemical Society, 133(14), 5194–5197.

Sources

Technical Support Center: Controlling Transesterification in Malonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate transesterification byproducts during malonate synthesis, alkylation, and Knoevenagel condensations.

Transesterification is a pervasive side reaction that compromises product purity and yield. This guide breaks down the mechanistic causality of these failures and provides self-validating protocols to ensure robust, reproducible experimental outcomes.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do I see mixed ester byproducts during my standard malonate alkylation? A1: Transesterification is a nucleophilic acyl substitution reaction driven by the exchange of an ester's alkoxy group with an alcohol or alkoxide in the reaction medium[1]. Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the malonate, forming a tetrahedral intermediate[2]. If the attacking alkoxide (e.g., methoxide) differs from the leaving group (e.g., ethoxide), the elimination step yields a new, transesterified ester. Because acid-base proton transfers between the solvent and the base are extremely fast, using a mismatched alcohol solvent guarantees the formation of mismatched alkoxides, driving the equilibrium toward a complex mixture of transesterified products[2].

Q2: How do I select the correct base and solvent system to prevent this? A2: You must strictly adhere to the "Matching Principle." The alkyl group of the malonate ester, the alkoxide base, and the alcoholic solvent must be identical. For example, when alkylating diethyl malonate, you must use sodium ethoxide in absolute ethanol[3]. In this matched system, the nucleophilic attack still occurs, but the subsequent elimination regenerates the identical starting material. This renders the transesterification "invisible" and maintains the structural integrity of the ester, driven by Le Chatelier's principle[4].

Q3: I am working with mixed malonates (e.g., ethyl methyl malonate). How do I prevent ester scrambling? A3: When synthesizing or reacting mixed malonates, alcoholic solvents and alkoxide bases will inevitably cause equilibration and ester scrambling. To prevent this, you must shift to strictly aprotic conditions. Use non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in anhydrous solvents like Tetrahydrofuran (THF). Alternatively, utilizing half-ester salts like ethyl potassium malonate prevents competing transesterification and ester hydrolysis entirely, allowing for clean


-alkylation or acylation[5].

Part 2: Decision Workflow for Reagent Selection

To prevent transesterification, follow this logical workflow when designing your malonate enolate formation step.

TransesterificationControl Start Select Malonate Ester (e.g., Diethyl Malonate) Solvent Is the solvent an alcohol? Start->Solvent Match Does the alcohol match the ester group? (e.g., EtOH) Solvent->Match Yes Aprotic Use Aprotic Solvent (THF) + Non-nucleophilic Base Solvent->Aprotic No Risk High Risk: Transesterification Forms Mixed Esters Match->Risk No Proceed Proceed with Matching Alkoxide (e.g., NaOEt in EtOH) Match->Proceed Yes Success Clean Enolate Formation (Self-Validating System) Aprotic->Success Risk->Aprotic Mitigation Proceed->Success

Workflow for selecting base/solvent systems to prevent malonate transesterification.

Part 3: Quantitative Impact of Reagent Mismatch

The following table summarizes the quantitative impact of base/solvent selection on product purity during a standard malonate alkylation workflow.

Malonate EsterBaseSolventTransesterification Byproduct (%)Target Product Yield (%)Mechanistic Outcome
Diethyl Malonate NaOMeMethanol> 85% (Dimethyl / Ethyl Methyl)< 15%Alkoxide mismatch drives rapid transesterification.
Diethyl Malonate NaOEtEthanol< 1% 92% Matched system prevents exchange[3].
Dimethyl Malonate NaOEtEthanol> 85% (Diethyl / Ethyl Methyl)< 15%Alkoxide mismatch drives rapid transesterification.
Ethyl Methyl Malonate NaOEtEthanol> 90% (Diethyl Malonate)< 10%Equilibration destroys the mixed ester.
Ethyl Methyl Malonate NaHTHF (Aprotic)< 1% 88% Non-nucleophilic base preserves mixed ester integrity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Clean Alkylation of Diethyl Malonate (Matched System)

Objective: Synthesize mono-alkylated diethyl malonate without transesterification or dialkylation byproducts. Causality Check: Using sodium ethoxide in ethanol ensures that any nucleophilic attack on the ester carbonyl regenerates the starting material, maintaining a self-validating equilibrium[2].

  • Preparation of Base: In a flame-dried, nitrogen-purged 3-neck flask, carefully add sodium metal (1.0 eq) to absolute ethanol to generate sodium ethoxide in situ[3].

    • Self-Validation: The complete dissolution of sodium metal and cessation of hydrogen gas evolution indicates 100% conversion to the alkoxide.

  • Enolate Formation: Cool the solution to 0 °C. Add diethyl malonate (1.1 eq) dropwise.

    • Causality: A slight stoichiometric excess of the malonate ester relative to the base minimizes the formation of dialkylation byproducts[3].

  • Alkylation: Add the primary alkyl halide (1.0 eq) slowly via a dropping funnel. Heat the mixture to reflux for 2-4 hours.

  • Quenching & Isolation: Cool to room temperature, quench with dilute HCl to neutralize any remaining base, and extract the aqueous layer with diethyl ether (3x volume)[3]. Wash combined organics with brine and dry over anhydrous MgSO

    
    .
    
  • Verification: Remove the solvent under reduced pressure. Analyze the crude mixture via GC-MS.

    • Self-Validation: The strict absence of peaks corresponding to methyl esters or mixed ethyl-methyl esters validates the complete suppression of transesterification[6].

Protocol B: Acylation of Mixed Malonates using Potassium Salts

Objective: Perform


-alkylation or acylation on a half-ester without ester scrambling.
Causality Check:  Ethyl potassium malonate exhibits reduced ester hydrolysis and avoids transesterification under basic conditions, acting as a highly stable enolate surrogate[5].
  • Preparation: Suspend ethyl potassium malonate (1.2 eq) in anhydrous acetonitrile or THF under an inert atmosphere.

  • Activation: Add anhydrous MgCl

    
     (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) at 0 °C.
    
    • Causality: The magnesium coordinates the malonate, increasing the

      
      -carbon's nucleophilicity without requiring harsh, nucleophilic alkoxides that cause transesterification.
      
  • Reaction: Introduce the acyl chloride or electrophile (1.0 eq) dropwise. Stir at room temperature for 12 hours.

  • Workup: Carefully extract with ethyl acetate and wash with a mild buffer (pH 7) to preserve the substituted malonate structure.

  • Verification: Perform

    
    H-NMR analysis on the purified product in CDCl
    
    
    
    [6].
    • Self-Validation: The presence of a clean quartet at ~4.1 ppm and a triplet at ~1.2 ppm confirms the ethyl ester moiety remains perfectly intact without scrambling.

References

  • Benchchem. Minimizing by-product formation in malonate alkylation.
  • Smolecule. Buy Ethyl potassium malonate | 6148-64-7.
  • Wikipedia. Transesterification.
  • Master Organic Chemistry. Transesterification.
  • Chemistry LibreTexts. Transesterification.
  • Google Patents. EP3208287A1 - Synthesis of methylene malonates using rapid recovery.

Sources

Technical Support Center: High-Purity Recrystallization of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of Diethyl 2-(2-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity crystalline material through recrystallization. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Diethyl 2-(2-methoxyphenyl)malonate?

A1: The ideal solvent for recrystallization is one in which Diethyl 2-(2-methoxyphenyl)malonate has high solubility at elevated temperatures and low solubility at lower temperatures.[1] For this specific compound, a mixed solvent system of n-hexane and a more polar co-solvent is often effective. A reported method for a similar compound, diethyl malonate, uses n-hexane, suggesting its utility for achieving high purity.[2]

To determine the optimal solvent system, it is recommended to perform small-scale solubility tests with a variety of solvents.[3] A good starting point is to test solvents with varying polarities, such as ethanol, ethyl acetate, and acetone, potentially in combination with an anti-solvent like n-hexane or water.[4]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

Troubleshooting Steps:

  • Add more solvent: Re-heat the solution to dissolve the oil and then add a small amount of additional solvent to decrease the saturation level.[5]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. This can be achieved by leaving the hot solution on a cooling hot plate.[6]

  • Change the solvent system: Select a solvent with a lower boiling point or use a different solvent pair.[5]

Q3: Crystal formation is not occurring, even after the solution has cooled. What are the possible reasons and solutions?

A3: A lack of crystal formation is often due to either the solution not being sufficiently saturated or the presence of a supersaturated state.

Troubleshooting Steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If available, add a small "seed" crystal of the pure compound to the solution to initiate crystallization.[6]

  • Increase the concentration: If the solution is not saturated enough, you can heat it to evaporate some of the solvent.[5] After concentrating the solution, allow it to cool again slowly.

  • Cool to a lower temperature: If scratching and seeding are unsuccessful, try cooling the solution in a salt-ice bath.[8]

Q4: The purity of my recrystallized product is still low. How can I improve it?

A4: Low purity after recrystallization can result from several factors, including inefficient removal of impurities or co-precipitation of the product and impurities.

Troubleshooting Steps:

  • Perform a second recrystallization: Redissolve the crystals in a fresh, hot solvent and repeat the cooling process.[5]

  • Wash the crystals properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[7]

  • Consider a different solvent: The initial solvent may not have been optimal for separating the desired compound from its specific impurities.[5] Experiment with alternative solvents or solvent pairs.

In-Depth Troubleshooting Guide

This section provides a more detailed look at specific problems you might encounter during the recrystallization of Diethyl 2-(2-methoxyphenyl)malonate and offers systematic approaches to resolve them.

Issue 1: Significant Product Loss

Possible Cause:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent.[6][9]

  • Premature crystallization: Crystals forming during hot filtration can lead to product loss.[5]

  • Washing with warm solvent: Washing the final crystals with a solvent that is not sufficiently chilled can redissolve the product.[7]

Solutions:

  • Use the minimum amount of hot solvent: Add the hot solvent in small portions to the crude material until it just dissolves.[7][10]

  • Pre-heat the filtration apparatus: To prevent premature crystallization in the funnel, pre-heat the funnel and filter paper with hot solvent before filtering the hot solution.[5][8]

  • Use ice-cold washing solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.[10]

Issue 2: Colored Impurities Persist in the Final Product

Possible Cause:

  • Colored impurities are not effectively removed by a single recrystallization.

Solution:

  • Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb the colored impurities.[11] Be cautious not to add too much, as it can also adsorb the desired product.[11]

Experimental Protocol: Recrystallization of Diethyl 2-(2-methoxyphenyl)malonate

This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

Materials:

  • Crude Diethyl 2-(2-methoxyphenyl)malonate

  • Selected recrystallization solvent (e.g., n-hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair. A good starting point for Diethyl 2-(2-methoxyphenyl)malonate could be a mixture of n-hexane and ethyl acetate.

  • Dissolution: Place the crude Diethyl 2-(2-methoxyphenyl)malonate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.[8]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
n-Hexane69Non-polarOften used as an anti-solvent.[2]
Ethyl Acetate77MediumGood for a wide range of compounds.
Ethanol78PolarCan be used in combination with water.[4]
Acetone56PolarVolatile and effective for many organics.
Water100Very PolarUsed for polar compounds or as an anti-solvent.[4]

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree for No Crystal Formation

NoCrystalsTroubleshooting Start No Crystals Formed CheckSaturation Is the solution supersaturated? Start->CheckSaturation Evaporate Evaporate some solvent & re-cool CheckSaturation->Evaporate No Induce Induce Crystallization CheckSaturation->Induce Yes Evaporate->Start Scratch Scratch inner wall of flask Induce->Scratch Seed Add a seed crystal Induce->Seed LowerTemp Cool to a lower temperature Induce->LowerTemp Success Crystals Form Scratch->Success Reassess Reassess solvent/ concentration Scratch->Reassess Seed->Success Seed->Reassess LowerTemp->Success LowerTemp->Reassess

Caption: A decision tree for troubleshooting the absence of crystal formation.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl malonate, 105-53-3. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Химия и токсикология. (n.d.). diethyl malonate. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to accurately interpret NMR spectra is fundamental to verifying chemical structures and ensuring the purity of synthesized molecules.

This guide offers an in-depth analysis of the ¹H NMR spectrum of Diethyl 2-(2-methoxyphenyl)malonate, a substituted malonic ester of interest in organic synthesis. We will deconstruct the spectrum signal by signal, explaining the underlying principles of chemical shifts and spin-spin coupling. By comparing the spectrum to simpler, related molecules—diethyl malonate and anisole—we will provide a clear rationale for the observed spectral features. This comparative approach is designed to enhance the reader's foundational understanding and interpretive skills.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Diethyl 2-(2-methoxyphenyl)malonate possesses five distinct sets of protons, as illustrated below.

Caption: Labeled proton environments in Diethyl 2-(2-methoxyphenyl)malonate.

  • Hₐ (6H): The six protons of the two equivalent methyl (CH₃) groups of the ethyl esters.

  • Hₑ (4H): The four protons of the two equivalent methylene (CH₂) groups of the ethyl esters.

  • Hₑ (1H): The single methine proton (CH) at the alpha-position, bonded to both the aromatic ring and the two carbonyl groups.

  • Hₑ (3H): The three protons of the methoxy (OCH₃) group.

  • Hₑ (4H): The four protons on the aromatic ring.

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of Diethyl 2-(2-methoxyphenyl)malonate presents five distinct signals corresponding to the proton environments identified above. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons.

Signal LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)AssignmentRationale
Hₐ6HTriplet (t)~1.25Ethyl -CH₃ These protons are adjacent to a CH₂ group (2 neighbors), resulting in a triplet (n+1 = 2+1=3). They are shielded and appear far upfield.
Hₑ3HSinglet (s)~3.85Methoxy -OCH₃ These protons have no adjacent protons, appearing as a singlet. Their position is characteristic of a methoxy group attached to an aromatic ring.[1]
Hₑ4HQuartet (q)~4.20Ethyl -OCH₂ -These protons are adjacent to a CH₃ group (3 neighbors), resulting in a quartet (n+1 = 3+1=4). They are deshielded by the adjacent oxygen atom.
Hₑ1HSinglet (s)~5.05Methine Ar-CH (COOEt)₂This proton is highly deshielded due to the anisotropic effect of the aromatic ring and the electron-withdrawing effect of two adjacent carbonyl groups. It has no neighboring protons and thus appears as a singlet. Its downfield shift is highly characteristic.
Hₑ4HMultiplet (m)~6.90 - 7.40Ar -HAromatic protons typically resonate in this region.[2][3] The complex multiplet arises because the four protons are chemically non-equivalent and couple with each other (ortho and meta coupling).[4]

Comparative Analysis: Building Understanding from Simpler Molecules

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with its simpler structural components: anisole and diethyl malonate.

Anisole (C₆H₅OCH₃)

Anisole provides the reference for the methoxy and aromatic signals.

  • -OCH₃ Signal: In anisole, the methoxy protons appear as a sharp singlet around 3.7-3.8 ppm.[1] This aligns perfectly with the signal observed at ~3.85 ppm in our target molecule, confirming the assignment of Hₑ .

  • Aromatic Signals: The aromatic protons of anisole appear between 6.8 and 7.3 ppm.[1] The electron-donating methoxy group causes a slight upfield shift of the ortho and para protons compared to benzene (7.34 ppm). In our target molecule, the aromatic signals Hₑ are in a similar region but are more complex due to the additional substitution by the electron-withdrawing malonate group.

Diethyl Malonate (CH₂(COOEt)₂)

Diethyl malonate provides the reference for the ethyl ester and the alpha-proton signals.

  • Ethyl Group Signals: The ethyl protons in diethyl malonate show a characteristic triplet at ~1.3 ppm and a quartet at ~4.2 ppm, which is consistent with the signals assigned to Hₐ and Hₑ in our target molecule.[5]

  • Alpha-Proton Signal: In diethyl malonate, the two alpha-protons (CH₂) appear as a singlet around 3.3 ppm. In our target molecule, this position is substituted with the 2-methoxyphenyl group, leaving a single methine proton (Hₑ ). The replacement of a hydrogen with an aromatic ring causes a significant downfield shift of this proton from ~3.3 ppm to ~5.05 ppm. This deshielding is a direct consequence of the powerful anisotropic effect of the benzene ring.

This comparative analysis demonstrates how the final spectrum is a predictable composite of the electronic influences of its constituent parts, providing a self-validating system for spectral interpretation.

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow outlines the key steps for acquiring a ¹H NMR spectrum of a small organic molecule like Diethyl 2-(2-methoxyphenyl)malonate.

Caption: Standard workflow for NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Diethyl 2-(2-methoxyphenyl)malonate.

    • Transfer the solid to a clean, dry vial.

  • Dissolution:

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine, and adjust its depth using a depth gauge to ensure it is positioned correctly within the NMR probe.

    • Place the sample into the NMR spectrometer.

  • Locking and Shimming:

    • Lock: The instrument's software is used to find the deuterium resonance frequency from the solvent. The spectrometer then "locks" onto this frequency, ensuring the magnetic field remains stable throughout the experiment.

    • Shim: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to produce sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • Spectrum Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Set the number of scans (e.g., 8 or 16 scans for a sample of this concentration).

    • Initiate the acquisition. The instrument applies a series of radiofrequency pulses and records the resulting signal (Free Induction Decay or FID).

  • Data Processing:

    • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

    • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are upright and have a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

    • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Analysis:

    • Analyze the chemical shifts, integration values, and multiplicities to assign the signals and confirm the molecular structure, as detailed in this guide.

Conclusion

The ¹H NMR spectrum of Diethyl 2-(2-methoxyphenyl)malonate is a clear and logical representation of its molecular structure. Each signal can be unambiguously assigned by considering the electronic effects of the constituent functional groups—the ethyl esters, the methoxy group, and the aromatic ring. By leveraging comparative data from simpler molecules like anisole and diethyl malonate, we can build a robust and evidence-based interpretation. This guide provides researchers with the foundational logic and practical data needed to confidently identify and characterize this compound and other similarly substituted malonic esters.

References

  • Organic Chemistry at CU Boulder. Aromatics. [Link]

  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. [Link]

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

  • PubChem, National Institutes of Health. Diethyl diethylmalonate. [Link]

  • SpectraBase. Anisole - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. Anisole. [Link]

  • ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • European Journal of Organic Chemistry. Determination of the Electrophilicity Parameters of Diethyl Benzylidenemalonates in DMSO - Supporting Information. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • PubChem, National Institutes of Health. Diethyl 2-(4-methoxyphenyl)malonate. [Link]

  • Beilstein Journals. Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Wikipedia. Diethyl malonate. [Link]

  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. [Link]

  • New Drug Approvals. Diethyl benzylmalonate, IR, NMR, Mass. [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

Sources

HPLC method development for Diethyl 2-(2-methoxyphenyl)malonate purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Diethyl 2-(2-methoxyphenyl)malonate Purity Analysis: A Comparative Guide

Introduction & The Analytical Challenge

Diethyl 2-(2-methoxyphenyl)malonate is a sterically hindered, aromatic active methylene compound widely utilized as a critical building block in the synthesis of complex pharmaceutical APIs. Accurate purity analysis is paramount, as structurally similar impurities—such as the para-methoxy isomer, unreacted 2-methoxyphenylacetic acid, and monoethyl ester degradation products—can propagate through synthetic pathways, ultimately compromising drug efficacy and safety[1].

Separating positional isomers (e.g., ortho- vs. para-methoxy) presents a significant chromatographic challenge. Standard alkyl-bonded phases (C18) separate analytes based on dispersive hydrophobic interactions. Because the overall hydrophobic surface area of these isomers is nearly identical, C18 columns frequently yield co-elution[2]. To achieve baseline resolution, method development must exploit the unique electronic and steric environment of the ortho-methoxy group.

Causality in Column Chemistry: Why Biphenyl Outperforms C18

The ortho-substitution of the methoxy group sterically hinders the rotation of the bulky diethyl malonate moiety, forcing it out of coplanarity with the aromatic ring. A Biphenyl stationary phase leverages this specific 3D conformation through orthogonal


 and steric interactions[3]. The steric twist of the ortho-isomer prevents it from achieving the optimal 

stacking alignment that the flatter para-isomer can achieve with the biphenyl ligands. Consequently, the ortho-isomer elutes earlier, providing robust selectivity that a C18 column cannot physically offer.

HPLC_Workflow cluster_0 Phase 1: Selectivity Screening Start Target Analyte: Diethyl 2-(2-methoxyphenyl)malonate C18 Alkyl Phase (C18) Hydrophobic Interactions Start->C18 Biphenyl Biphenyl Phase π-π & Steric Interactions Start->Biphenyl Eval Evaluate Resolution (Rs) Target: Rs > 2.0 C18->Eval Co-elution risk Biphenyl->Eval Enhanced selectivity Opt Phase 2: Mobile Phase Optimization (Methanol + 0.1% Formic Acid) Eval->Opt Val Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Precision) Opt->Val

Workflow for HPLC method development and validation of aromatic malonates.

Comparative Experimental Protocol

Causality in Mobile Phase Selection: Methanol (MeOH) was strictly selected over Acetonitrile (MeCN) as the organic modifier. While MeCN offers lower backpressure, its


-electrons actively compete with the stationary phase for 

interactions, suppressing the unique selectivity of the Biphenyl column. MeOH, a protic solvent lacking

-electrons, maximizes the interaction between the analyte's aromatic ring and the biphenyl ligands[3]. Formic acid (0.1%) was added to suppress the ionization of any acidic impurities, ensuring sharp peak shapes and maintaining MS-compatibility.

Step-by-Step Methodology:

  • System Setup : UHPLC system equipped with a Photodiode Array (PDA) detector and column oven.

  • Columns Evaluated :

    • Column A: Standard C18 (100 x 2.1 mm, 1.7 µm)

    • Column B: Biphenyl (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase Preparation :

    • Channel A: 0.1% Formic Acid in MS-grade Water.

    • Channel B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient Program : 40% B to 80% B over 8.0 minutes; hold at 80% B for 2.0 minutes; return to 40% B for 3.0 minutes of equilibration.

  • Flow Rate & Temperature : 0.4 mL/min at 35°C (temperature controlled to reduce solvent viscosity and improve mass transfer kinetics).

  • Detection : UV at 275 nm (optimal absorbance for the methoxyphenyl chromophore).

  • Sample Preparation : Dissolve Diethyl 2-(2-methoxyphenyl)malonate to 1.0 mg/mL in diluent (50:50 Water:MeOH). Spike with 0.5% Diethyl 2-(4-methoxyphenyl)malonate to represent the critical impurity pair.

Quantitative Data Presentation

The table below summarizes the chromatographic performance of both columns when analyzing the critical isomer pair.

Chromatographic ParameterStandard C18 ColumnBiphenyl Column
Retention Time (Main Peak) 4.85 min5.42 min
Retention Time (Impurity) 4.90 min5.95 min
Resolution (

)
0.8 (Critical Co-elution)3.4 (Baseline Resolution)
Tailing Factor (

)
1.451.08
Theoretical Plates (

)
~12,500~18,200

Analysis: The C18 column failed to resolve the ortho and para isomers (


 < 1.5). The Biphenyl column achieved exceptional baseline resolution (

= 3.4), proving that orthogonal

selectivity is mandatory for this specific structural class.

Method Validation Protocol (Self-Validating System)

To guarantee the method is fit for its intended purpose in a regulatory environment, it must be validated according to the latest ICH Q2(R2) guidelines[4]. A robust protocol acts as a self-validating system by incorporating strict System Suitability Testing (SST) as an absolute prerequisite for data acceptance.

Step-by-Step Validation Workflow:

  • System Suitability Testing (SST) - The Gatekeeper :

    • Action: Inject the resolution mixture (Main peak + 0.5% Impurity) six consecutive times before any sample analysis.

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      2.0, Tailing factor (
      
      
      )
      
      
      1.5, %RSD of retention time
      
      
      1.0%.
    • Causality: If the system fails SST, the run is automatically aborted. This prevents the generation of invalid data due to subtle column degradation or mobile phase preparation errors.

  • Specificity :

    • Action: Inject a blank (diluent), the main analyte, and known impurities individually. Overlay the chromatograms and utilize the PDA detector to extract peak purity angles.

    • Acceptance Criteria: Peak purity angle must be strictly less than the peak purity threshold. No interfering peaks from the blank at the retention time of the main analyte.

  • Linearity and Range :

    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (1.0 mg/mL).

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999. The y-intercept must be
      
      
      2.0% of the target response.
  • Accuracy (Recovery) :

    • Action: Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels, preparing three independent replicates per level.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a %RSD

      
       2.0%.
      
  • Precision (Repeatability & Intermediate Precision) :

    • Action: Analyze six independent sample preparations at 100% concentration on Day 1 (Repeatability). Repeat the procedure on Day 2 utilizing a different analyst and a different Biphenyl column lot (Intermediate Precision).

    • Acceptance Criteria: Overall %RSD

      
       2.0% across all variables.
      

Conclusion

For the purity analysis of sterically hindered aromatic esters like Diethyl 2-(2-methoxyphenyl)malonate, standard C18 chemistries are fundamentally limited by their reliance on purely dispersive forces. By transitioning to a Biphenyl stationary phase and strategically utilizing Methanol as the organic modifier, analysts can exploit orthogonal


 interactions to achieve robust baseline resolution of critical positional isomers. When coupled with a self-validating ICH Q2(R2) framework, this method ensures high data integrity, reproducibility, and regulatory compliance for pharmaceutical development.

References

  • [4] Title: Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • [3] Title: The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Source: chromatographytoday.com. URL:[Link]

  • [2] Title: Screening Platforms for HPLC method development. Source: elementlabsolutions.com. URL: [Link]

Sources

Comparing Diethyl 2-(2-methoxyphenyl)malonate vs Dimethyl analogs in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Diethyl 2-(2-methoxyphenyl)malonate versus its Dimethyl analog.[1] It is designed for synthetic chemists and process development scientists selecting the optimal intermediate for aryl-substituted heterocycle synthesis.

Executive Summary: The Steric-Electronic Trade-off

In the synthesis of 3-aryl-4-hydroxycoumarins, quinolones, and indoles, the choice between diethyl and dimethyl 2-(2-methoxyphenyl)malonate is rarely arbitrary.[1] It represents a calculated trade-off between reaction kinetics and handling properties .

  • Dimethyl 2-(2-methoxyphenyl)malonate (CAS 60779-18-2): The preferred choice for reactions requiring rapid hydrolysis or decarboxylation, particularly when the ortho-methoxy group creates significant steric hindrance.[1]

  • Diethyl 2-(2-methoxyphenyl)malonate: The superior choice for lipophilic extractions and reactions requiring higher boiling points (reflux stability) without premature transesterification in ethanolic media.[1]

Physicochemical Profile & Steric Analysis

The ortho-methoxy substituent introduces a unique "Ortho Effect" that differentiates these analogs more sharply than in unsubstituted phenylmalonates.

FeatureDimethyl AnalogDiethyl AnalogImpact on Synthesis
Molecular Weight 238.24 g/mol 266.29 g/mol Diethyl offers slightly lower atom economy.[1]
Physical State Solid / Viscous OilLiquid (Oil)Dimethyl analogs often crystallize, aiding purification; Diethyl remains an oil, requiring distillation.
Steric Bulk (Ester) Low (

)
High (

)
Critical: The ortho-OMe group locks the conformation, making the Diethyl ester significantly harder to hydrolyze.
Lipophilicity (cLogP) ~1.8~2.6Diethyl is easier to extract into non-polar solvents (Hexane/EtOAc).[1]
Leaving Group Ability Methoxide (

)
Ethoxide (

)
Methoxide is a better leaving group, accelerating cyclization rates.[1]
The "Ortho-Lock" Phenomenon

In 2-(2-methoxyphenyl) systems, the methoxy oxygen often coordinates with the malonate proton or creates a steric wall.[1]

  • Dimethyl: The small methyl groups allow nucleophiles (OH⁻, amines) to bypass the ortho-methoxy blockade.

  • Diethyl: The ethyl tails interlock with the ortho-methoxy group, creating a "hydrophobic shield" that can retard saponification rates by up to 40-60% compared to the para-isomer.

Synthetic Utility & Reactivity Comparison[1][2][3][4]

A. Synthesis of the Malonate Intermediate

Two primary routes exist. The choice of ester dictates the raw materials and catalyst efficiency.

Route 1: Copper-Catalyzed Arylation (Modern Standard) [1]

  • Reagents: 2-Iodoanisole + Dialkyl Malonate + CuI (cat) + Cs₂CO₃.[1]

  • Comparison:

    • Diethyl Malonate: Higher boiling point (199°C) allows higher reaction temperatures (100-120°C) without pressure vessels.[1] Excellent yields (>85%).

    • Dimethyl Malonate: Lower boiling point (181°C) limits open-vessel temperature.[1] Requires careful control to prevent loss of reagent.

Route 2: Carboxylation of Aryl Acetates

  • Reagents: Methyl/Ethyl 2-(2-methoxyphenyl)acetate + Carbonate/Chloroformate + NaH.[1]

  • Comparison:

    • Dimethyl:[1][2] Prone to self-condensation (Claisen) if temperature is not strictly controlled.[1]

    • Diethyl:[1][3][4][5][6][7][8] More robust against side reactions due to steric bulk.

B. Cyclization to Heterocycles (e.g., 4-Hydroxycoumarins)

When reacting with phenols (Pechmann-type) or anilines:

  • Dimethyl Advantage: The lower steric hindrance allows for rapid thermal cyclization in high-boiling solvents (Diphenyl ether, 250°C). Methanol evolution is rapid and easily removed.

  • Diethyl Disadvantage: Slower alcohol evolution. The high temperatures required for cyclization can sometimes lead to premature decarboxylation of the diethyl ester before ring closure occurs, resulting in the "2-methoxyphenylacetic acid" byproduct rather than the heterocycle.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways and the specific steric clash (indicated in red) that hampers the diethyl ester.

G cluster_0 Reagent Choice Start 2-Iodoanisole DEM Diethyl Malonate (High Sterics) Start->DEM CuI, Cs2CO3 110°C DMM Dimethyl Malonate (Low Sterics) Start->DMM CuI, Cs2CO3 90°C Inter_Et Diethyl 2-(2-methoxyphenyl)malonate (Liquid, Lipophilic) DEM->Inter_Et Inter_Me Dimethyl 2-(2-methoxyphenyl)malonate (Solid/Oil, Reactive) DMM->Inter_Me Cyclization Cyclization (w/ Phenol/Aniline) Inter_Et->Cyclization Slow (-EtOH) High Temp Required Byproduct Decarboxylated Byproduct (Impurity) Inter_Et->Byproduct Premature Decarboxylation Inter_Me->Cyclization Fast (-MeOH) Lower Temp Product 3-(2-Methoxyphenyl)-4-hydroxycoumarin (Drug Scaffold) Cyclization->Product

Caption: Comparative reaction pathway highlighting the kinetic advantage of Dimethyl malonate in cyclization steps due to reduced steric hindrance.

Experimental Protocols

Protocol A: Cu-Catalyzed Synthesis of Diethyl 2-(2-methoxyphenyl)malonate

Recommended for: Scale-up where liquid handling is preferred.[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Charging: Add 2-iodoanisole (1.0 equiv), Diethyl malonate (2.0 equiv), Cs₂CO₃ (1.5 equiv), and 2-Phenylphenol (0.1 equiv, ligand).

  • Catalyst: Add CuI (0.05 equiv) last.

  • Reaction: Heat to 100°C in anhydrous THF (or neat if malonate is in large excess) for 12–18 hours.

    • Note: Monitor by TLC. The diethyl ester spot will be just above the 2-iodoanisole spot in Hexane:EtOAc (8:1).

  • Workup: Cool, dilute with Et₂O, filter through a Celite pad. Wash filtrate with saturated NH₄Cl (to remove Cu).

  • Purification: Distillation under high vacuum (approx. 0.5 mmHg). The product distills as a viscous pale yellow oil.[9]

Protocol B: Cyclization to 4-Hydroxycoumarin (Using Dimethyl Analog)

Recommended for: High-yield heterocycle formation.[1]

  • Mixing: Combine Dimethyl 2-(2-methoxyphenyl)malonate (1.0 equiv) and Phenol (1.0 equiv).

  • Solvent: Use Diphenyl ether (high boiling point) as the solvent.

  • Heating: Heat rapidly to 250°C .

    • Observation: Methanol evolution will be vigorous. Ensure the condenser is set to allow MeOH escape while retaining the solvent.

  • Completion: Reaction is typically complete in 30–60 minutes.

  • Isolation: Cool to 50°C and pour into hexane. The product often precipitates as a solid; filter and recrystallize from ethanol.

Decision Matrix

ScenarioRecommended AnalogReason
Target is a solid drug intermediate Dimethyl Higher likelihood of crystallinity; easier purification.[1]
Reaction requires >120°C reflux Diethyl Higher boiling point prevents solvent/reagent loss.
Subsequent step is Saponification Dimethyl Overcomes the ortho-methoxy steric shield significantly faster.
Scale-up (>1 kg) Diethyl Diethyl malonate is generally cheaper and the liquid product is easier to pump/transfer.

References

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Link[1]

  • Harter, A. G., et al. (2021).[10] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.[1][10] Link[1]

  • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Link[1]

  • Baciocchi, E., Dell'Aira, D., & Ruzziconi, R. (1986). Dimethyl arylmalonates from cerium(IV) ammonium nitrate promoted reactions. Tetrahedron Letters, 27(24), 2763-2766.[1] Link[1]

  • BenchChem. (2025).[6] Comparative Reactivity of Malonic Esters. Application Notes. Link[1]

Sources

Technical Comparison Guide: FTIR Spectral Markers for Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-(2-methoxyphenyl)malonate (CAS: 10605-21-7) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structural integrity relies on two key features: the geminal diester moiety and the ortho-methoxy substituted phenyl ring .

In process development, two primary failure modes occur:

  • Decarboxylation: Loss of one ester group to form Ethyl 2-(2-methoxyphenyl)acetate.

  • Isomeric Contamination: Presence of the para-isomer (Diethyl 2-(4-methoxyphenyl)malonate) or unreacted starting material (Diethyl malonate).

This guide defines the specific FTIR spectral markers required to validate the identity of Diethyl 2-(2-methoxyphenyl)malonate and distinguish it from these critical impurities.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility, the following self-validating protocol is recommended.

Methodology: Attenuated Total Reflectance (ATR) FTIR Rationale: The compound is typically a viscous oil or low-melting solid. ATR requires minimal prep and avoids pathlength errors associated with liquid cells.

Step-by-Step Workflow
  • System Blank: Collect a background spectrum (air) with the ATR crystal clean. Criteria: Flat baseline, no peaks >0.005 Abs.

  • Sample Loading: Apply ~20-50 µL of the neat liquid directly onto the Diamond or ZnSe crystal. Ensure full coverage of the active area.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard for liquid/solid identification).

    • Scans: 32 or 64 (To optimize Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Cleaning: Clean crystal with Isopropanol (IPA) immediately after scanning to prevent cross-contamination.

Spectral Marker Analysis

The spectrum of Diethyl 2-(2-methoxyphenyl)malonate is defined by three distinct regions.

Region A: The Carbonyl "Twin" Peaks (1730–1760 cm⁻¹)

Unlike simple mono-esters, malonates often exhibit a split or broadened carbonyl band due to vibrational coupling between the two adjacent ester groups and potential conformational isomers (syn/anti).[1]

  • Target Marker: Strong doublet or broadened band centered ~1735–1750 cm⁻¹.

  • Differentiation:

    • vs. Decarboxylated Impurity: The impurity (mono-ester) typically shows a sharper, single carbonyl peak at a slightly lower frequency (~1730 cm⁻¹) due to loss of the alpha-electron withdrawing effect of the second ester.[1]

Region B: The Ether/Ester Fingerprint (1000–1300 cm⁻¹)

This region contains the C-O stretching vibrations. The ortho-methoxy group adds a unique signature here compared to the starting material.

  • Ester C-O-C: Strong bands at 1150–1300 cm⁻¹ (Asymmetric stretch).

  • Methoxy Ar-O-C: A distinct sharp band near 1250 cm⁻¹ (Asymmetric) and 1040 cm⁻¹ (Symmetric).

  • Causality: The presence of the methoxy peak at 1250 cm⁻¹ confirms the arylation of the malonate.[1] Its absence indicates unreacted Diethyl malonate.

Region C: The Isomer Check (700–900 cm⁻¹)

This is the most critical region for purity validation. The substitution pattern on the benzene ring dictates the C-H out-of-plane (OOP) bending vibrations.

  • Ortho (1,2-disubstituted): Strong band at 740–760 cm⁻¹ .

  • Para (1,4-disubstituted): Strong band at 800–840 cm⁻¹ .

  • Monosubstituted (Starting Material): Two bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ .

Diagnostic Rule: If you see a significant peak at 820 cm⁻¹ , your product is contaminated with the para-isomer.

Comparative Data Analysis

The following table contrasts the target compound with its most common process impurities.

Spectral FeatureTarget: Diethyl 2-(2-methoxyphenyl)malonatePrecursor: Diethyl MalonateImpurity: Ethyl 2-(2-methoxyphenyl)acetateIsomer: Diethyl 2-(4-methoxyphenyl)malonate
C=O[2] Stretch 1735–1750 cm⁻¹ (Broad/Split)1735–1750 cm⁻¹ (Broad)~1730 cm⁻¹ (Sharp, Single)1735–1750 cm⁻¹ (Broad)
Ar-O-CH₃ (Methoxy) Present (~1250, 1040 cm⁻¹) Absent PresentPresent
Aromatic C-H OOP ~750 cm⁻¹ (Ortho) ~690 & 750 cm⁻¹ (Mono)*~750 cm⁻¹ (Ortho)~830 cm⁻¹ (Para)
CH₂ Scissoring Weak (Methine C-H only)Strong (~1465 cm⁻¹)Strong (Methylene CH₂)Weak

*Note: Diethyl malonate has no aromatic ring, but if phenyl-malonate precursors are used, monosubstituted peaks apply.[1]

Decision Logic & Workflow

The following diagram illustrates the logical decision tree for validating the product using the markers defined above.

FTIR_Validation_Workflow Start Start: Acquire Spectrum Check_CO Check 1730-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_Methoxy Check 1250 cm⁻¹ (Methoxy C-O Stretch) Check_CO->Check_Methoxy Broad/Split Peak Result_Decarb FAIL: Decarboxylated (Single Sharp C=O) Check_CO->Result_Decarb Single Sharp Peak Check_OOP Check 750 vs 830 cm⁻¹ (Aromatic Substitution) Check_Methoxy->Check_OOP Present Result_Precursor FAIL: Unreacted Precursor (No Methoxy Peak) Check_Methoxy->Result_Precursor Absent Result_Para FAIL: Para-Isomer (Peak at ~830 cm⁻¹) Check_OOP->Result_Para Major Peak @ 830 Result_Pass PASS: Target Compound (Doublet C=O, 1250+, 750+) Check_OOP->Result_Pass Major Peak @ 750

Figure 1: Step-by-step spectral validation logic for Diethyl 2-(2-methoxyphenyl)malonate.

References

  • National Institute of Standards and Technology (NIST). (2023). Diethyl malonate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Spectroscopy Online. (2018). The C=O[1][4][5] Bond, Part VI: Esters and the Rule of Three. [Link][1]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects (Ortho/Para Directors). [Link]

  • ChemRxiv. (2023). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. (Demonstrates the validity of 750 vs 830 cm⁻¹ markers). [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation pathways of Diethyl 2-(2-methoxyphenyl)malonate, a compound of interest in medicinal chemistry and materials science.

This document moves beyond a simple cataloging of potential fragments. It aims to provide researchers, scientists, and drug development professionals with a predictive framework grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally related molecules. By understanding the "why" behind the fragmentation, analysts can more confidently interpret spectra of novel derivatives and differentiate between isomers.

The Subject Molecule: Diethyl 2-(2-methoxyphenyl)malonate at a Glance

Diethyl 2-(2-methoxyphenyl)malonate is a disubstituted malonic ester featuring an aromatic methoxyphenyl group. This seemingly simple structure presents a fascinating case for mass spectrometric analysis, where the interplay between the diethyl malonate core and the substituted aromatic ring dictates the fragmentation cascade.

PropertyValue
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 266.29 g/mol
Key Structural Features Diethyl ester, Methoxy-substituted phenyl ring

Predicting the Fragmentation: A Tale of Two Moieties

The fragmentation of Diethyl 2-(2-methoxyphenyl)malonate under electron ionization is best understood by considering the distinct contributions of its two primary structural components: the diethyl malonate group and the 2-methoxyphenyl substituent.

The Diethyl Malonate Core: A Predictable Breakdown

The diethyl malonate portion of the molecule is expected to undergo characteristic fragmentations common to esters and malonates.[1][2] These include:

  • Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters, resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺.

  • Loss of an Ethoxycarbonyl Radical (•COOCH₂CH₃): This fragmentation leads to a fragment with an m/z of [M - 73]⁺.[1]

  • Loss of the Entire Diethyl Malonate Group: For 2-substituted diethyl malonates, a significant fragmentation pathway is the cleavage of the bond connecting the substituent to the malonate moiety, often resulting in the loss of a neutral diethyl malonate molecule or related fragments.[1][3][4] A prominent ion corresponding to the loss of the malonate group (M-159) is frequently observed.[1][3]

The 2-Methoxyphenyl Group: A Directing Influence

The aromatic portion of the molecule, particularly the ortho-methoxy group, is expected to exert a significant influence on the fragmentation pattern. Aromatic systems are known to produce stable molecular ions.[2][5] Key fragmentation pathways involving the 2-methoxyphenyl group include:

  • Formation of a Stable Benzylic Cation: Cleavage of the C-C bond between the aromatic ring and the malonate carbon can lead to a stable benzylic-type cation.

  • The Ortho Effect: The presence of the methoxy group at the ortho position can facilitate unique fragmentation pathways through intramolecular hydrogen rearrangement. This is analogous to the behavior observed in other ortho-substituted aromatic compounds, where a hydrogen atom can be transferred to the substituent, leading to the elimination of a neutral molecule.[3] For instance, a hydrogen transfer from the methoxy group's methyl to the malonate moiety could occur.

The Proposed Fragmentation Cascade of Diethyl 2-(2-methoxyphenyl)malonate

Based on the principles outlined above, we can propose a detailed fragmentation pathway for Diethyl 2-(2-methoxyphenyl)malonate.

fragmentation_pathway M [M]⁺˙ m/z 266 F1 [M - OCH₂CH₃]⁺ m/z 221 M->F1 - •OCH₂CH₃ (45 Da) F2 [M - COOCH₂CH₃]⁺ m/z 193 M->F2 - •COOCH₂CH₃ (73 Da) F3 [C₈H₉O]⁺ m/z 121 M->F3 - •CH(COOEt)₂ (159 Da) F5 [M - C₇H₇O]⁺ m/z 159 M->F5 Benzylic Cleavage F6 [M - C₇H₈O]⁺˙ m/z 158 M->F6 Ortho Effect - C₇H₈O (108 Da) F4 [C₇H₇]⁺ m/z 91 F3->F4 - CO (28 Da)

Caption: Proposed major fragmentation pathways for Diethyl 2-(2-methoxyphenyl)malonate under EI-MS.

Key Predicted Fragments and Their Origins
m/zProposed Structure/FormulaFragmentation Pathway
266[C₁₄H₁₈O₅]⁺˙Molecular Ion (M⁺˙)
221[C₁₂H₁₃O₄]⁺Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
193[C₁₁H₁₃O₃]⁺Loss of an ethoxycarbonyl radical (•COOCH₂CH₃) from the molecular ion.
159[C₇H₁₁O₄]⁺Cleavage of the bond between the phenyl ring and the malonate carbon, retaining the malonate portion.
121[C₈H₉O]⁺Formation of the 2-methoxybenzyl cation via cleavage of the C-C bond with the malonate group. This is a very likely and stable fragment.
91[C₇H₇]⁺Loss of a carbonyl group (CO) from the m/z 121 fragment to form the tropylium ion.

Comparison with Alternative Structures: The Importance of Isomerism

The fragmentation pattern is highly sensitive to the substitution pattern on the aromatic ring. A comparison with the hypothetical para-isomer, Diethyl 2-(4-methoxyphenyl)malonate, highlights the diagnostic power of mass spectrometry.

While the para-isomer would also be expected to lose ethoxy and ethoxycarbonyl groups, the "ortho effect" pathway would be absent. The relative abundance of the key fragments would likely differ, providing a clear means of differentiation. For instance, the ortho-isomer might show a more pronounced loss of a neutral molecule resulting from hydrogen rearrangement.

Experimental Protocol: Acquiring the Data

To experimentally verify these predictions, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg/mL) of Diethyl 2-(2-methoxyphenyl)malonate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS System Configuration:

  • Gas Chromatograph:
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Scan Speed: 2 scans/second.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to Diethyl 2-(2-methoxyphenyl)malonate in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, comparing the observed m/z values and their relative intensities to the predicted fragmentation pathways.

    Caption: General workflow for the GC-MS analysis of Diethyl 2-(2-methoxyphenyl)malonate.

Conclusion

The mass spectrometry fragmentation of Diethyl 2-(2-methoxyphenyl)malonate is predicted to be a rich tapestry of competing and sequential fragmentation pathways. By leveraging a foundational understanding of the behavior of its constituent functional groups—the diethyl malonate core and the ortho-methoxyphenyl substituent—a robust predictive model can be constructed. The characteristic losses from the ester groups, combined with the formation of a stable methoxybenzyl cation and potential ortho-effect driven rearrangements, provide a unique fingerprint for this molecule. This guide serves as a valuable resource for researchers, enabling them to approach the structural elucidation of this and related compounds with a higher degree of confidence and a deeper mechanistic understanding.

References

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999).
  • BenchChem. (2025). Spectroscopic identification of mono- and di-alkylated malonates.
  • FAO AGRIS. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.
  • Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1384-1389.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
  • mzCloud. (2017, April 24). Diethyl malonate.
  • PubChem. (n.d.). Diethyl malonate, 2-[(2-fluoro-5-hydroxy-4-methoxy)benzyl]-2-acetamido-.
  • Kaur, P., et al. (2015). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Journal of Agricultural and Food Chemistry, 63(38), 8585-8593.
  • National Center for Biotechnology Information. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)
  • ResearchGate. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry.
  • Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube.
  • NIST. (n.d.). Diethyl malonate.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Dr. R. K. Gupta. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Chemicea Pharmaceuticals. (n.d.). Diethyl 2-(2-methoxyphenoxy)malonate.
  • NIST. (n.d.). Diethyl malonate.
  • NIST. (n.d.). Diethyl malonate.
  • ResearchGate. (n.d.). Scheme 1. EI mass fragmentation of 7-methoxy-coumarin (4).
  • Chemistry LibreTexts. (2022, February 28). McLafferty Rearrangement.
  • PubChem. (n.d.). Diethyl 2-(4-methoxyphenyl)malonate.
  • National Center for Biotechnology Information. (n.d.). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. PMC.
  • SOAR. (n.d.). McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: Theoretical and experimental investigation.
  • Chemistry Learning by Dr. AN. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube.
  • ChemicalBook. (n.d.). Diethyl malonate(105-53-3) MS spectrum.
  • JoVE. (2024, December 5). Video: Chemical Ionization (CI) Mass Spectrometry.

Sources

Validation of Diethyl 2-(2-methoxyphenyl)malonate as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation of Diethyl 2-(2-methoxyphenyl)malonate as a Reference Standard: A Comparative Guide

Executive Summary & Objective

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the accurate quantification of intermediates and impurities is non-negotiable. Diethyl 2-(2-methoxyphenyl)malonate (CAS 78024-74-5) frequently serves as a critical building block and a potential process-related impurity. As a Senior Application Scientist, I approach the validation of this compound not merely as a regulatory checkbox, but as a foundational element of Quality by Design (QbD).

This guide objectively compares the analytical performance of Diethyl 2-(2-methoxyphenyl)malonate against its structural alternatives and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest1[1].

Comparative Analysis: Structural Analogs and Analytical Behavior

When developing a method for a reference standard, one must understand its physicochemical behavior relative to potential positional isomers. The ortho-methoxy substitution in Diethyl 2-(2-methoxyphenyl)malonate introduces significant steric hindrance compared to its para-substituted counterpart or the unsubstituted phenylmalonate[2]. This steric bulk affects its interaction with the stationary phase in chromatography, leading to distinct retention times that must be baseline-resolved during specificity testing.

Table 1: Physicochemical & Chromatographic Comparison of Phenylmalonates

CompoundCAS NumberSubstitutionSteric HindrancePrimary Analytical Mode
Diethyl 2-(2-methoxyphenyl)malonate 78024-74-5Ortho-methoxyHighRP-HPLC / GC-FID
Diethyl 2-(4-methoxyphenyl)malonate 23197-67-3Para-methoxyLowRP-HPLC / GC-FID
Diethyl 2-phenylmalonate 83-13-6NoneMinimalRP-HPLC / GC-FID

While3[3], Reverse-Phase HPLC (RP-HPLC) is often preferred for these heavier, non-volatile derivatives to prevent thermal degradation in the injection port and to allow for direct downstream fraction collection.

Regulatory Grounding: The ICH Q2(R2) & Q14 Framework

The recent implementation of the ICH Q2(R2) guideline, working in synergy with ICH Q14, represents a paradigm shift from simple empirical validation to a 4[4]. A validated method must now demonstrate robustness through risk assessment and multivariate analysis.

Workflow Q14 ICH Q14: Analytical Procedure Development Spec Specificity & Selectivity (vs. Isomers) Q14->Spec Risk Assessment Lin Linearity & Range (LOD / LOQ) Spec->Lin Acc Accuracy & Precision (Recovery Studies) Lin->Acc Rob Robustness Testing (QbD Approach) Acc->Rob Val Validated Method for Reference Standard Rob->Val Meets Acceptance Criteria

Figure 1: Analytical method validation lifecycle for reference standards per ICH Q2(R2).

Self-Validating Experimental Protocol (RP-HPLC)

To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. If any internal control fails, the sequence automatically halts, preventing the generation of spurious data.

Method Parameters & Causality:

  • Column: C18 or a specialized low-silanol reverse-phase column (e.g., Newcrom R1). Causality: Low silanol activity prevents secondary interactions with the oxygen atoms of the methoxy and ester groups, eliminating peak tailing[5].

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) containing 0.1% Formic Acid. Causality: While phosphoric acid is traditionally used for malonates,5 for downstream impurity identification without suppressing ionization[5].

  • Detection: UV at 220 nm / MS (ESI+).

Step-by-Step Validation Workflow:

  • System Suitability Testing (SST):

    • Action: Inject a resolution mixture of Diethyl 2-(2-methoxyphenyl)malonate and Diethyl 2-(4-methoxyphenyl)malonate.

    • Self-Validation: The system must calculate a resolution (

      
      ) > 1.5. If 
      
      
      
      < 1.5, the column is degraded or the mobile phase is incorrectly prepared, and the run aborts.
  • Specificity (Blank Injection):

    • Action: Inject the diluent (mobile phase).

    • Self-Validation: Ensures no ghost peaks elute at the retention time of the analyte, verifying that the system is free from carryover.

  • Linearity and Range:

    • Action: Prepare standard solutions at 25%, 50%, 100%, 120%, and 150% of the nominal target concentration.

    • Causality: Covering this range ensures the detector response is proportional to the concentration, which is 1[1].

  • Accuracy (Recovery):

    • Action: Spike known amounts of the reference standard into a blank matrix at three levels (50%, 100%, 150%) in triplicate.

    • Causality: Proves that the extraction/dilution process does not result in loss of the analyte.

Quantitative Data Presentation

The following table summarizes the acceptance criteria and typical performance data required to declare the reference standard method fully validated under ICH Q2(R2)[1].

Table 2: HPLC Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaExperimental Observation
Specificity Baseline separation from interferencesResolution (

) > 1.5

= 2.1 (vs. para-isomer)
Linearity Proportional response across rangeCorrelation Coefficient (

) ≥ 0.999

= 0.9998
Precision Repeatability of 6 injections%RSD ≤ 2.0%%RSD = 0.85%
Accuracy Recovery of spiked samples98.0% – 102.0%99.4% (Mean Recovery)
Sensitivity Limit of Detection / QuantitationS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL

Conclusion

Validating Diethyl 2-(2-methoxyphenyl)malonate as a reference standard requires a deep understanding of its structural nuances. By employing an MS-compatible RP-HPLC method and adhering to the lifecycle approach dictated by ICH Q2(R2) and Q14, analytical scientists can establish a robust, self-validating framework. This ensures that the reference standard reliably underpins the quality and safety of downstream pharmaceutical products.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures.
  • PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods - Blog.
  • SIELC. "Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column.
  • BenchChem. "A Comparative Guide to Analytical Methods for Dimethyl 2-propylmalonate.
  • National Institutes of Health (PMC). "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

Sources

Elemental analysis benchmarks for Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Elemental Analysis Benchmarks & Comparative Profiling of Diethyl 2-(2-methoxyphenyl)malonate

Executive Summary & Strategic Context

Diethyl 2-(2-methoxyphenyl)malonate (CAS: 78024-74-5) is a critical synthetic intermediate used primarily in the development of pharmaceutical scaffolds, particularly for barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals requiring an ortho-substituted aryl core.[1]

This guide establishes the Gold Standard Benchmarks for validating this compound's purity. Unlike generic reagents, the ortho-methoxy substituent introduces specific steric and electronic effects that influence its stability, impurity profile, and analytical signature. We compare it here against its structural analogs—Diethyl 2-phenylmalonate (unsubstituted) and Diethyl 2-(4-methoxyphenyl)malonate (para-isomer)—to demonstrate why precise elemental benchmarking is non-negotiable for downstream success.[1]

Elemental Analysis Benchmarks

The cornerstone of chemical validation is the agreement between theoretical and experimental elemental composition. For Diethyl 2-(2-methoxyphenyl)malonate (


), the acceptable industry variance is 

absolute difference.[1]
Table 1: Theoretical vs. Acceptance Limits
ElementCountAtomic MassTotal Mass ContributionTheoretical % Acceptance Range (±0.4%)
Carbon (C) 1412.011168.1563.15% 62.75% – 63.55%
Hydrogen (H) 181.00818.146.81% 6.41% – 7.21%
Oxygen (O) 515.99980.0030.04% Typically Calculated by Difference
Total MW ----266.29 g/mol 100.00% --

Critical Insight: A Carbon value significantly below 62.75% often indicates retained solvent (e.g., Ethanol, Dichloromethane) or moisture.[1] A Carbon value above 63.55% typically suggests the presence of unreacted aryl halide or decarboxylated byproducts (e.g., Ethyl 2-(2-methoxyphenyl)acetate).[1]

Comparative Performance: Target vs. Alternatives

In drug discovery, researchers often select between the ortho, meta, and para isomers to tune metabolic stability and potency. However, their analytical behaviors differ.[1][2]

Table 2: Comparative Analytical Profile
FeatureTarget: 2-Methoxy Isomer Alternative A: Unsubstituted (Phenyl) Alternative B: 4-Methoxy Isomer
Structure Sterically hindered (ortho)Sterically openElectronically activated (para)
Formula



Theor. %C 63.15%66.09%63.15%
Key Impurity Risk Steric Decarboxylation: The ortho-OMe group destabilizes the malonate, promoting loss of

during workup.[1]
Hydrolysis: Prone to rapid hydrolysis to mono-acid under basic conditions.[1]Polymerization: Electron-rich ring can undergo oxidative coupling.[1]
1H NMR Marker

3.82 ppm (s, 3H,

)
N/A

3.79 ppm (s, 3H,

)
Solubility High in EtOH,

Moderate in EtOHHigh in EtOH

Self-Validating Analytical Protocols

To ensure scientific integrity, we employ a "Triangulation Protocol" where Elemental Analysis (EA) is cross-verified by HPLC and NMR.[1]

Protocol A: High-Precision CHN Combustion Analysis

Objective: Determine mass fraction of C, H, to confirm bulk purity.

  • Sample Prep: Dry 5.0 mg of sample in a vacuum desiccator over

    
     for 24 hours at 40°C. This removes hygroscopic water which skews %H results.[1]
    
  • Calibration: Calibrate the combustion analyzer using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).

  • Combustion: Oxidize sample at 980°C in an oxygen-rich environment.

  • Detection: Quantify

    
     and 
    
    
    
    gases via thermal conductivity detection (TCD).
  • Validation: Run a blank (tin capsule only) and a check standard (Sulfanilamide) every 10 runs.

Protocol B: Orthogonal Purity Check (HPLC)

Objective: Identify specific impurities that might "fool" the elemental analysis (e.g., isomers).

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 210 nm (carbonyl) and 270 nm (anisole ring).[1]

  • Success Criteria: Main peak area > 98.0%.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound. It connects the synthesis outcome to the analytical pass/fail criteria.

ValidationLogic RawSample Crude Product (Diethyl 2-(2-methoxyphenyl)malonate) Purification Purification (Distillation/Column) RawSample->Purification PureSample Purified Isolate Purification->PureSample EA Elemental Analysis (CHN Combustion) PureSample->EA NMR 1H NMR (Structural ID) PureSample->NMR HPLC HPLC (Trace Impurities) PureSample->HPLC Decision Compliance Check EA->Decision C: 63.15 ±0.4% NMR->Decision Integral Ratio Correct HPLC->Decision Purity > 98% Release RELEASE LOT (Valid for Synthesis) Decision->Release All Pass Reject REJECT (Reprocess) Decision->Reject Any Fail

Figure 1: Integrated Quality Control Workflow. This logic gate ensures that elemental data is never interpreted in isolation.[1]

Mechanism of Impurity Formation

Understanding why a sample fails elemental analysis is as important as the result itself.[1] The ortho-methoxy group creates a specific degradation pathway.[1]

ImpurityPathways Target Target Molecule (Diethyl 2-(2-methoxyphenyl)malonate) Hydrolysis Hydrolysis Impurity (Mono-acid derivative) Target->Hydrolysis High pH / Moisture Solvent Solvent Entrapment (Ethanol/DCM) Target->Solvent Incomplete Drying Decarboxylation Decarboxylation Impurity (Ethyl 2-(2-methoxyphenyl)acetate) Hydrolysis->Decarboxylation Heat (>100°C) Impact1 EA Result: %C < 62.5% Hydrolysis->Impact1 Lowers %C Increases %O Impact2 EA Result: %C > 64.0% Decarboxylation->Impact2 Increases %C (Loss of CO2) Impact3 EA Result: Variable Solvent->Impact3 Drastic Shift in %C/%H

Figure 2: Impurity Cascade & Elemental Impact. The ortho-methoxy group accelerates the hydrolysis-decarboxylation pathway compared to the para-isomer.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Diphenyl Malonate and Its Alternatives in Key Organic Reactions. BenchChem. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2785178, Diethyl 2-(4-methoxyphenyl)malonate. PubChem.[1][4] Link

  • ChemicalBook. (2024).[1] Diethyl Malonate: Versatile Building Block in Organic Synthesis. ChemicalBook. Link

  • National Institutes of Health. (2025). An International Study Evaluating Elemental Analysis Guidelines. NIH/PMC.[1] Link

  • Beilstein Journals. (2020).[1] On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org.[1] Chem. Link[1]

Sources

Safety Operating Guide

Diethyl 2-(2-methoxyphenyl)malonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not as a regulatory afterthought, but as a critical extension of the experimental lifecycle. Diethyl 2-(2-methoxyphenyl)malonate is a highly valuable building block in pharmaceutical synthesis, particularly for developing substituted phenylacetic acids and related active pharmaceutical ingredients (APIs). However, its structural properties dictate specific handling and end-of-life procedures.

When managing the disposal of this compound, we must account for its reactivity profile: it is an organic ester featuring a methoxy-substituted aromatic ring. While it is not acutely toxic like heavy metal catalysts, improper disposal can lead to environmental contamination, and its combustible nature presents fire risks in the laboratory[1].

The following guide establishes a self-validating, field-proven operational plan for the safe handling, segregation, and destruction of Diethyl 2-(2-methoxyphenyl)malonate.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. The diethyl malonate moiety is susceptible to hydrolysis under strongly acidic or basic conditions. If inadvertently mixed with aqueous acid or base waste streams, it can hydrolyze to release ethanol and 2-(2-methoxyphenyl)malonic acid, potentially causing unexpected pressure buildup in sealed waste containers. Furthermore, as an organic ester, it is combustible and can form explosive vapor-air mixtures if exposed to high heat or ignition sources[1].

Table 1: Quantitative Data & Hazard Profile

Property / ParameterClassification / DataOperational Implication
CAS Number 78024-74-5[2]Essential for accurate EHS waste manifesting.
Chemical Class Substituted Aryl Malonate EsterTreat as a non-halogenated organic waste.
GHS Hazard Codes H227 (Combustible liquid), Irritant[1]Keep away from open flames; requires PPE (gloves, goggles).
Incompatibilities Strong oxidizers, strong acids/basesDo not mix with nitric acid or peroxide waste streams.
EPA/RCRA Status Non-RCRA hazardous (Not P/U listed)[3]Must still be incinerated; drain disposal is strictly prohibited.

Self-Validating Disposal Protocol

Every protocol in a high-functioning laboratory must be self-validating—meaning the procedure includes built-in checks to confirm it was executed correctly. Do not pour this compound down the sink under any circumstances[3].

Phase 1: Point-of-Generation Segregation

Causality: Mixing non-halogenated esters with halogenated solvents (like Dichloromethane) fundamentally alters the required incineration temperature and drastically increases disposal costs due to the risk of toxic dioxin formation.

  • Isolate the Waste: Collect Diethyl 2-(2-methoxyphenyl)malonate reaction residues, mother liquors, and contaminated wash solvents.

  • Determine Halogen Content: Ensure no chlorinated solvents were used in the workflow.

  • Validation Check: Perform a quick density test or water-drop test on a 1 mL aliquot of the waste. If the organic layer sinks in water, it is contaminated with halogenated solvents and must be redirected to the Halogenated Waste stream.

Phase 2: Containerization & Stabilization

Causality: Organic esters can degrade certain low-quality plastics over time. High-Density Polyethylene (HDPE) or amber glass prevents solvent permeation and UV-induced degradation.

  • Select the Vessel: Transfer the validated non-halogenated waste into a chemically compatible, clearly labeled HDPE or amber glass carboy.

  • Headspace Management: Fill the container to no more than 80% capacity to allow for vapor expansion, especially in temperature-fluctuating environments.

  • Validation Check: Seal the cap and observe for 15 minutes. Check for any bulging of the container, which would indicate unintended exothermic hydrolysis or gas evolution.

Phase 3: Spill Response & Containment

Causality: Because the ester is combustible, using standard paper towels or sawdust for large spills introduces a severe fire hazard.

  • Neutralize the Area: In the event of a spill, immediately eliminate all ignition sources[3].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or a commercial silica-based spill kit[1].

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Validation Check: Wipe the area with a damp cloth and check for residual slickness. A completely dry, non-slip surface confirms the ester has been fully removed.

Phase 4: Final Destruction (Incineration)

Causality: The EPA and international laboratory safety guidelines mandate that organic esters be disposed of via high-temperature incineration[4]. This process breaks the carbon-carbon and ester bonds, converting the molecule entirely into carbon dioxide and water vapor.

  • EHS Transfer: Manifest the waste as "Non-Halogenated Organic Liquid Waste (Contains Diethyl Aryl Malonate)."

  • Facility Processing: Transfer to a licensed waste disposal plant for thermal destruction[5].

Operational Workflow Visualization

The following decision matrix illustrates the critical segregation pathways required to prevent cross-contamination of waste streams prior to incineration.

DisposalWorkflow Start Waste Generation: Diethyl 2-(2-methoxyphenyl)malonate Decision Is it mixed with Halogenated Solvents? Start->Decision Halogenated Segregate as Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Segregate as Non-Halogenated Organic Waste Decision->NonHalogenated No Container Store in HDPE / Glass with Secondary Containment Halogenated->Container NonHalogenated->Container Incineration Licensed EPA/RCRA Incineration Facility Container->Incineration EHS Pickup

Figure 1: Decision matrix and disposal workflow for Diethyl 2-(2-methoxyphenyl)malonate.

References

  • BLD Pharm. 78024-74-5 | Diethyl 2-(2-methoxyphenyl)malonate. Retrieved from 2[2]

  • Sigma-Aldrich. SAFETY DATA SHEET: Diethyl malonate. Retrieved from 1[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from 6[6]

  • Benchchem. 1,4-Dibenzoyloxycyclohexan | 19150-32-4. Retrieved from4[4]

  • CRC Industries. SDS US - CRC Industries (Diethyl malonate regulations). Retrieved from 3[3]

  • Rudolph Bros. & Co. SAFETY DATA SHEET (Diethyl malonate disposal). Retrieved from 5[5]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Diethyl 2-(2-methoxyphenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Operational Hazard Analysis (Risk Assessment)

As a Senior Application Scientist, I must emphasize that while Diethyl 2-(2-methoxyphenyl)malonate is often classified merely as an "Irritant" (H315/H319) in automated SDS generators, its chemical structure dictates a more rigorous PPE strategy than standard laboratory buffers.

The Hidden Hazard: The critical risk is not acute lethality, but permeation . Malonate esters are organic solvents with lipophilic properties. They can rapidly degrade standard nitrile gloves and penetrate the skin, acting as vehicles for other more toxic reagents you may be co-solubilizing.

GHS Hazard Classification (Verified Analogous Data)
ClassificationHazard CodeDescription
Eye Irritation H319 Causes serious eye irritation.[1]
Skin Irritation H315 Causes skin irritation.[2][3]
Flammability H227 Combustible liquid (Flash point typically >90°C).[3][4][5][6]
Respiratory H335 May cause respiratory irritation (if heated or aerosolized).[7]

Part 2: Personal Protective Equipment (PPE) Strategy

Core Directive: Do not rely on a "one-glove-fits-all" approach. The ester functionality of this molecule attacks the polymer matrix of standard nitrile gloves.

Hand Protection (The Critical Control Point)
  • Routine Handling (Weighing/Transfer):

    • Primary Layer: Nitrile (Minimum thickness 0.11 mm / 4 mil).

    • Secondary Layer: Nitrile (Long cuff).

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer. If a splash occurs, the outer glove must be stripped immediately.

    • Breakthrough Time: <15 minutes for single layer nitrile.[8]

  • High-Risk Operations (Spill Cleanup / Heating):

    • Material: Laminate film (e.g., Silver Shield / 4H) or Butyl Rubber.

    • Why: These materials provide >480 minutes of breakthrough time against esters. Nitrile will swell and fail within minutes during immersion.

Respiratory Protection
  • Standard: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Emergency (Spill outside hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band). Particulate filters (P100) are insufficient alone as this is a volatile organic.

Eye & Body Defense[5][10]
  • Eyes: Chemical Splash Goggles (Indirect venting). Safety glasses are insufficient due to the splash creep risk of low-surface-tension esters.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if the combustible liquid ignites.

PPE Decision Matrix (Visualization)

PPE_Decision_Tree Start Task Assessment IsOpen Is the container open? Start->IsOpen Volume Volume > 50mL or Heating? IsOpen->Volume Yes Level1 LEVEL 1: STORAGE Safety Glasses Single Nitrile Gloves Lab Coat IsOpen->Level1 No (Sealed) Level2 LEVEL 2: ROUTINE Fume Hood Required Splash Goggles Double Nitrile Gloves Volume->Level2 No Level3 LEVEL 3: HIGH RISK Fume Hood Required Splash Goggles + Face Shield Laminate/Butyl Gloves Impervious Apron Volume->Level3 Yes

Figure 1: Risk-based PPE selection logic for malonate ester handling.

Part 3: Operational Protocols

A. Safe Weighing & Transfer
  • The "Drop-Zone" Technique:

    • Place a pre-weighed vial inside a secondary container (beaker) before entering the balance enclosure.

    • Use a disposable glass Pasteur pipette. Do not use plastic tips (polystyrene/polypropylene can leach plasticizers into malonate esters, contaminating your sample).

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the vial with a Kimwipe dampened with Ethanol before removing it from the hood.

B. Reaction Setup
  • Inert Atmosphere: This compound is susceptible to hydrolysis and oxidation. Purge reaction vessels with Nitrogen or Argon.

  • Temperature Control: If heating >100°C, ensure a reflux condenser is active. The flash point is relatively high, but malonate vapors are dense and can accumulate in hood depressions (sinks).

C. Emergency Spill Response (The "Dam & Absorb" Method)

Do not use water immediately; esters are immiscible and will spread on top of the water, expanding the contamination zone.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don Silver Shield/Laminate gloves and respiratory protection.

  • Dam: Use vermiculite or spill pillows to encircle the spill.

  • Absorb: Cover the liquid with an inert absorbent (Sand/Vermiculite).[7] Do not use paper towels (combustible).

  • Clean: Collect into a sealed waste container. Scrub the surface with a detergent solution (to emulsify the ester) followed by water.

Part 4: Waste Disposal & Deactivation[11]

Waste Categorization:

  • Category: Organic Solvent Waste (Non-Halogenated).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide), as exothermic hydrolysis or oxidation may occur in the waste drum.

Waste StreamDisposal MethodContainer Type
Liquid Waste High-temperature incineration.HDPE or Glass Carboy (Vented cap recommended).
Solid Waste Contaminated gloves/wipes go to Hazardous Solid Waste.Double-bagged Polyethylene.
Empty Containers Triple rinse with Acetone. Deface label.Glass recycling (if permitted) or Solid Waste.

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108034, Diethyl 2-(2-methoxyphenyl)malonate. Retrieved from [Link]

  • Ansell Occupational Healthcare (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Data on Ester permeation through Nitrile vs. Laminate).

  • European Chemicals Agency (ECHA). Registration Dossier: Malonate esters. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.